Benzophenone oxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20724. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydrylidenehydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZBFWKVMKMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060355 | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
574-66-3 | |
| Record name | Benzophenone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzophenone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, diphenyl-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOPHENONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DLJ8C37DQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Structure of Benzophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of benzophenone (B1666685) oxime. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in various synthetic and analytical applications.
Core Chemical and Physical Properties
Benzophenone oxime is an organic compound that presents as a white crystalline solid or powder at room temperature.[1][2][3][4] It is a derivative of benzophenone, belonging to the oxime class of compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₁₁NO | [1][2][3][5] |
| Molecular Weight | 197.23 g/mol | [1][2][5][6] |
| Appearance | White crystalline powder/solid | [1][2][3][4] |
| Melting Point | 140 - 144 °C | [1][2][3][7][8] |
| Boiling Point | 348 °C (estimate) | [2][3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, methanol) | [1][2][9] |
| CAS Number | 574-66-3 | [2][5][7] |
Molecular Structure and Stereoisomerism
Structurally, this compound is characterized by a central carbon atom double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group (-OH). This C=N-OH functional group is the defining feature of an oxime. The carbon atom is also bonded to two phenyl groups.[1]
Due to the restricted rotation around the carbon-nitrogen double bond (C=N), this compound can exhibit geometrical isomerism, existing as E and Z isomers.[10] This stereoisomerism is crucial in reactions like the Beckmann rearrangement, where the migrating group is typically anti-periplanar to the oxime's hydroxyl leaving group.[11][12]
Caption: Geometrical Isomers of this compound.
Key Chemical Reactions and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its oxime functional group.[1]
The Beckmann Rearrangement
The most notable reaction involving this compound is the Beckmann rearrangement, an acid-catalyzed conversion of the ketoxime into an N-substituted amide (in this case, N-phenylbenzamide).[11][13] This reaction is of significant industrial importance, for example, in the synthesis of precursors for polymers like Nylon-6.[11] The rearrangement is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).[13] This is followed by the simultaneous migration of the phenyl group that is anti to the leaving group, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the amide.[11][13]
Caption: The Beckmann Rearrangement Pathway.
Experimental Protocols
Synthesis of this compound
A standard and effective method for preparing this compound involves the condensation reaction between benzophenone and hydroxylamine (B1172632).[1]
-
Materials:
-
Benzophenone (1 equivalent)
-
Hydroxylamine hydrochloride (1.5 equivalents)
-
Sodium hydroxide (B78521) (2.75 moles per 0.55 mole of benzophenone)[14]
-
95% Ethyl alcohol
-
Water
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
In a round-bottom flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.[14]
-
Add powdered sodium hydroxide in portions while shaking. Cooling may be necessary if the reaction becomes too vigorous.[14]
-
Once the base is added, attach a reflux condenser and heat the mixture to boiling, refluxing for approximately 5-60 minutes.[14][15] Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
After cooling, pour the reaction mixture into a dilute solution of concentrated hydrochloric acid in water to precipitate the product.[14]
-
Collect the white precipitate of this compound by vacuum filtration, wash thoroughly with cold water, and dry.[11][14]
-
The crude product can be purified by recrystallization from methanol (B129727) or an ethanol/water mixture.[11][14]
-
Beckmann Rearrangement of this compound
This protocol describes the conversion of this compound to N-phenylbenzamide using thionyl chloride.
-
Materials:
-
This compound (prepared in the previous step)
-
Anhydrous ether
-
Thionyl chloride
-
Methanol (for recrystallization)
-
-
Procedure:
-
Dissolve the this compound in anhydrous ether in an Erlenmeyer flask.[16]
-
In a fume hood, carefully add pure thionyl chloride to the solution.[16]
-
Allow the reaction to proceed, after which the solvent and other volatile components are removed by distillation on a water bath.[16]
-
Add water to the residue and boil for several minutes, breaking up any lumps that form.[16]
-
Decant the supernatant liquid and recrystallize the solid product from methanol.[16]
-
The final product, N-phenylbenzamide, is collected, dried, and its melting point is recorded.[16]
-
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. Data is available from various sources including NMR (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.[17][18] These techniques confirm the molecular structure and purity of the synthesized compound.
Applications
This compound is a valuable chemical intermediate with several applications:[1]
-
Organic Synthesis: It is a crucial precursor for producing amides via the Beckmann rearrangement.[1][11]
-
Ligand Chemistry: It is employed as a ligand in the chemistry of transition-metal complex catalysts.[19]
-
Analytical Chemistry: It serves as a reagent for the colorimetric determination of urea (B33335) and related compounds.[19]
-
Material Science: It can act as a stabilizer in polymers.[1]
References
- 1. This compound | 574-66-3 | Benchchem [benchchem.com]
- 2. This compound(574-66-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 574-66-3 | FB172322 | Biosynth [biosynth.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. \#Q. Geometrical isomerism is possible in - A. Acetone-oxime B. Isobutene.. [askfilo.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. prepchem.com [prepchem.com]
- 16. thinkswap.com [thinkswap.com]
- 17. spectrabase.com [spectrabase.com]
- 18. This compound(574-66-3) IR Spectrum [chemicalbook.com]
- 19. This compound | Ennore India Chemicals [ennoreindiachemicals.com]
An In-depth Technical Guide to the Oximation of Benzophenone: Mechanism, Kinetics, and Experimental Protocol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the oximation reaction of benzophenone (B1666685), a fundamental transformation in organic synthesis. The core focus is on the reaction mechanism, kinetic aspects, and a detailed experimental protocol for the preparation of benzophenone oxime. This document is intended to serve as a valuable resource for researchers in organic chemistry and drug development, offering both theoretical insights and practical guidance. The formation of oximes is a critical step in various synthetic pathways, most notably as the precursor to the Beckmann rearrangement for the production of amides.
Core Reaction Mechanism
The oximation of benzophenone is a classic example of a nucleophilic addition-elimination reaction at a carbonyl group. The overall reaction involves the condensation of benzophenone with hydroxylamine (B1172632) (NH₂OH) to form this compound and water.
The reaction proceeds in two main stages under acidic catalysis:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzophenone. This addition is typically the rate-limiting step and is facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration (Elimination): The carbinolamine intermediate is then dehydrated to form the final oxime product. Under acidic conditions, a proton transfer from the nitrogen to the oxygen of the hydroxyl group occurs, converting the hydroxyl into a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable C=N double bond of the oxime.
The reaction is reversible and the overall equilibrium can be influenced by factors such as pH and the removal of water.[1] The reaction is generally fastest under mildly acidic conditions (pH 4-5), as sufficient acid is required to protonate the carbonyl group, but high acidity will protonate the hydroxylamine, reducing its nucleophilicity.
Caption: Acid-catalyzed mechanism for the oximation of benzophenone.
Quantitative Data: Reaction Kinetics
The kinetics of benzophenone oximation can be influenced by various factors, including the reaction medium, pH, and temperature. While extensive kinetic data for this specific reaction under varied conditions are sparse in the literature, a notable study highlights the dramatic acceleration of the reaction in microdroplets compared to the bulk phase. This acceleration is attributed to the unique environment at the air-water interface of the microdroplets.[2]
| Reaction Condition | Pseudo First-Order Rate Constant (s⁻¹) | Reference |
| Bulk Phase | 9.1 x 10⁻⁴ | [2] |
| Heated Ultrasonic Nebulization (HUN) Microdroplets | 2.1 x 10⁻² | [2] |
The data clearly demonstrates a significant rate enhancement (over 20-fold) when the reaction is carried out in microdroplets, a finding of considerable interest for process intensification and microreactor technologies.
For similar oximation reactions, such as that of cyclohexanone, the reaction rate shows a slight increase as the pH is raised from 3 to 5.[3] This is consistent with the general mechanism where a balance is required between activating the carbonyl group and maintaining the nucleophilicity of the hydroxylamine.
Experimental Protocol: Synthesis of this compound
This section details a standard laboratory procedure for the synthesis of this compound. The protocol is a synthesis of several well-established methods.[4][5][6]
Materials:
-
Benzophenone (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Sodium hydroxide (B78521) (NaOH) (2.5-3.0 eq)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (B129727) (for recrystallization)
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers
-
Büchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and water. A typical ratio is 100 g of benzophenone to 200 mL of ethanol and 40 mL of water.[4]
-
Base Addition: To this mixture, add powdered or pelletized sodium hydroxide (2.5-3.0 eq) in portions with constant swirling or stirring. The reaction can be exothermic; if it becomes too vigorous, cool the flask with a tap water bath.[4]
-
Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask. Heat the mixture to boiling and maintain a gentle reflux for 5-10 minutes.[4]
-
Precipitation: After the reflux period, cool the reaction mixture to room temperature. In a separate large beaker, prepare a solution of concentrated hydrochloric acid in water (e.g., 300 mL of concentrated HCl in 2 L of water for a 100 g scale reaction). Pour the cooled reaction mixture slowly into the acid solution with stirring. A white precipitate of this compound will form.[4]
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the crude product. For small scales, air-drying is sufficient. For larger quantities, drying in a low-temperature oven (e.g., 40°C) can be used.[4] A high yield (typically 98-99%) of crude product with a melting point of 141-142°C is expected.[4]
-
Purification (Optional): The crude this compound is often of sufficient purity for subsequent steps like the Beckmann rearrangement. If higher purity is required, the product can be recrystallized from a suitable solvent, such as methanol or ethanol.[6]
Caption: Experimental workflow for the synthesis of this compound.
References
The Beckmann Rearrangement: A Technical Guide to the Transformation of Benzophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Beckmann rearrangement, a pivotal reaction in organic chemistry, through the lens of its historical discovery using benzophenone (B1666685) oxime. This document details the experimental protocols for the synthesis of benzophenone oxime and its subsequent acid-catalyzed rearrangement to benzanilide (B160483), presents quantitative data in a structured format, and illustrates the underlying mechanisms and workflows through detailed diagrams.
Historical Context: The Discovery by Ernst Beckmann
In 1886, the German chemist Ernst Otto Beckmann reported a peculiar reaction of oximes in the presence of acidic reagents.[1] While investigating the properties of this compound, he observed its transformation into benzanilide, an amide. This unexpected rearrangement, now known as the Beckmann rearrangement, involves the migration of a group from a carbon atom to an electron-deficient nitrogen atom. Beckmann's initial experiments were conducted using phosphorus pentachloride as the acidic catalyst.[2] This discovery has since become a cornerstone of organic synthesis, with wide-ranging applications in the production of polymers, pharmaceuticals, and other fine chemicals.
Quantitative Data Summary
The following table summarizes the quantitative data for the two key experimental stages: the synthesis of this compound and its rearrangement to benzanilide. The data has been compiled from various established laboratory procedures.
| Parameter | Synthesis of this compound | Beckmann Rearrangement of this compound |
| Reactants | Benzophenone, Hydroxylamine (B1172632) Hydrochloride, Sodium Hydroxide (B78521) | This compound, Thionyl Chloride or Acetic Anhydride |
| Solvent | 95% Ethanol, Water | Anhydrous Ether or Glacial Acetic Acid |
| Reaction Time | 5 minutes (reflux) | 1-2 hours (reflux) |
| Temperature | Boiling point of ethanol | ~140°C (reflux with Acetic Anhydride) |
| Product | This compound | Benzanilide |
| Yield | 89.58% - 99% | 64.53% |
| Melting Point (°C) | 141-142 | 163 |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound and its subsequent Beckmann rearrangement.
Part 1: Preparation of this compound
This protocol describes the synthesis of this compound from benzophenone and hydroxylamine hydrochloride.
Materials:
-
Benzophenone (5.0 g)
-
Hydroxylamine hydrochloride (3.0 g)
-
95% Ethanol (10 mL)
-
Water (2 mL)
-
Sodium hydroxide pellets (6.5 g)
-
Concentrated Hydrochloric Acid (14 mL)
-
Methanol (B129727) (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.
-
With continuous shaking, add approximately 6.5 g of sodium hydroxide pellets in portions.
-
Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5 minutes.
-
After the reflux, cool the flask to room temperature.
-
In a 500 mL beaker, prepare a solution of 14 mL of concentrated hydrochloric acid in 100 mL of water. Pour the cooled reaction mixture into this acidic solution.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the crude this compound from approximately 10 mL of methanol to obtain the pure product. Record the weight and melting point of the purified product.
Part 2: Beckmann Rearrangement of this compound to Benzanilide
This protocol details the rearrangement of the synthesized this compound to benzanilide using thionyl chloride.
Materials:
-
This compound (2.0 g, from Part 1)
-
Anhydrous ether (20 mL)
-
Thionyl chloride (3 mL)
-
Water (25 mL)
-
Methanol (for recrystallization)
Procedure:
-
In a 150 mL Erlenmeyer flask, dissolve 2.0 g of the this compound prepared in Part 1 in 20 mL of anhydrous ether.
-
This step must be performed in a fume hood. Carefully add approximately 3 mL of pure thionyl chloride to the flask.
-
On a water bath, distill off the solvent and any other volatile components.
-
To the residue, add 25 mL of water and boil for several minutes. Use a glass rod to break up any lumps that may have formed.
-
Decant the supernatant liquid.
-
Recrystallize the crude product from methanol.
-
Collect the purified benzanilide by filtration, dry it, and record its weight and melting point.
Visualizations
The following diagrams illustrate the key processes involved in the discovery and execution of the Beckmann rearrangement of this compound.
Caption: Experimental workflow for the synthesis of benzanilide.
References
An In-depth Technical Guide to the Synthesis and Applications of Benzophenone Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of benzophenone (B1666685) oxime derivatives. The information is curated to be a valuable resource for professionals in chemical synthesis and drug discovery, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Synthesis of Benzophenone Oxime Derivatives
The synthesis of this compound and its derivatives is a cornerstone of various chemical research endeavors. The most common and effective method involves the condensation reaction of a substituted benzophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1][2] The reaction proceeds through a nucleophilic attack of the hydroxylamine on the carbonyl carbon of the benzophenone.
General Synthetic Workflow
The general workflow for the synthesis of this compound derivatives can be visualized as a straightforward two-step process, often with a purification step.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is a widely cited and effective method for the preparation of the parent this compound.
Materials:
-
Benzophenone (100 g, 0.55 mol)
-
Hydroxylamine hydrochloride (60 g, 0.86 mol)
-
95% Ethyl alcohol (200 mL)
-
Water (40 mL)
-
Sodium hydroxide (B78521) (110 g, 2.75 mol), powdered
-
Concentrated hydrochloric acid (300 mL)
Procedure:
-
In a 2-liter round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.
-
To this mixture, add powdered sodium hydroxide in portions while shaking. If the reaction becomes too vigorous, cool the flask with tap water.
-
After the complete addition of sodium hydroxide, attach a reflux condenser to the flask and heat the mixture to boiling. Reflux for five minutes.
-
After cooling, pour the contents of the flask into a solution of 300 mL of concentrated hydrochloric acid in 2 liters of water.
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.[2]
Yield: 106–107 g (98–99% of the theoretical amount).[2] Melting Point: 141–142 °C.[2]
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives follows a similar procedure, with variations in reaction times and purification methods. The yields can be influenced by the nature and position of the substituents on the benzophenone ring.
| Substituent on Benzophenone | Reagents and Conditions | Yield (%) | Reference |
| 2-Amino-5-bromo-4'-methyl | Hydroxylamine hydrochloride, ethanol, reflux | Not specified | [1] |
| 2-Amino-2',5-dichloro | Hydroxylamine hydrochloride, silica (B1680970) gel chromatography | 27 | [3] |
| 4-Alkoxy and 4-Alkyl | Varies | Moderate to high | [4] |
| Unsubstituted | Hydroxylamine hydrochloride, NaOH, ethanol/water, reflux | 89.58 | [5] |
| 2-(α-halo-lower alkanoylamino) | Acylation of the corresponding aminothis compound | Not specified | [1] |
Applications of this compound Derivatives
This compound derivatives have garnered significant attention in various fields, most notably in medicinal chemistry due to their wide range of biological activities.
Anti-inflammatory Activity
This compound derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cytokines and enzymes.
Several studies have demonstrated the ability of this compound derivatives to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6]
TNF-α and IL-6 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
Quantitative Data: Inhibition of TNF-α and IL-6
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |
| 20e | 10 | 54 | 97 | [6] |
| 20e | 1 | Not specified | 47 | [6] |
| Series of analogues | 10 | Moderate to excellent | 81-89 | [6] |
| Series of analogues | 1 | Not specified | 9-42 | [6] |
The anti-inflammatory effects of some benzophenone derivatives are also attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.
COX Inhibition Pathway
Caption: Inhibition of COX enzymes by this compound derivatives.
Quantitative Data: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Derivative 4 | COX-2 | 4 | Selective for COX-2 | [7] |
| Derivative 5 | COX-1 | 67.25 | Selective for COX-1 | [7] |
| PYZ16 | COX-2 | 0.52 | 10.73 | [8] |
| Celecoxib (Standard) | COX-2 | 0.78 | 9.51 | [8] |
Anticancer Activity
This compound derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity (IC50 Values in µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | SW-480 (Colon) | Reference |
| Series 1 | |||||
| 9b | <0.1 | <0.1 | - | - | [6] |
| 9c | <0.1 | <0.1 | - | - | [6] |
| 9e | 0.19 | 0.12 | - | - | [6] |
| 9g | 0.34 | - | - | - | [6] |
| Series 2 | |||||
| 5c | - | - | 17.31 | - | [6] |
Antiplatelet Activity
Certain benzophenone derivatives have demonstrated the ability to inhibit platelet aggregation, suggesting their potential as antithrombotic agents. The mechanism often involves interference with signaling pathways that lead to platelet activation and aggregation.[9][10]
Platelet Aggregation Pathway and Potential Inhibition Points
Caption: Potential points of interference by this compound derivatives in the platelet aggregation pathway.
Quantitative Data: Antiplatelet Activity
| Compound | Agonist | IC50 (µmol/L) | Reference |
| 7a | ADP | 10.14 | [10] |
| 7b-g | ADP | 10.14 - 18.83 | [10] |
| Ticlopidine (Standard) | ADP | 3.18 | [10] |
| Aspirin (Standard) | ADP | 6.07 | [10] |
Conclusion
This compound derivatives represent a versatile scaffold with a rich chemical landscape and a broad spectrum of biological activities. The synthetic routes to these compounds are well-established and high-yielding, allowing for the generation of diverse libraries for structure-activity relationship studies. Their demonstrated efficacy as anti-inflammatory, anticancer, and antiplatelet agents underscores their potential as lead compounds in drug discovery. Further research into the precise molecular mechanisms of action and optimization of their pharmacokinetic and pharmacodynamic properties will be crucial in translating their therapeutic potential into clinical applications. This guide serves as a foundational resource for researchers aiming to explore and expand the promising field of this compound derivatives.
References
- 1. US3136815A - Amino substituted benzophenone oximes and derivatives thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. KR910003636B1 - Process for the preparation of benzophenon oxime compounds - Google Patents [patents.google.com]
- 4. DE1568718A1 - Process for the preparation of benzophenoximes - Google Patents [patents.google.com]
- 5. thinkswap.com [thinkswap.com]
- 6. Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Identification of novel inhibitors for TNFα, TNFR1 and TNFα-TNFR1 complex using pharmacophore-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Inflammatory Properties of Benzophenone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Benzophenone (B1666685) oxime and its derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory properties of benzophenone oxime, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Anti-Inflammatory Action
This compound and its analogues appear to exert their anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of key inflammatory enzymes and modulation of intracellular signaling pathways.
Enzyme Inhibition
Secretory Phospholipase A2 (sPLA2) Inhibition: One of the primary mechanisms identified is the inhibition of secretory phospholipase A2 (sPLA2).[1] sPLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids (B1166683) to release arachidonic acid, a precursor for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting sPLA2, this compound analogues can effectively reduce the production of these potent inflammatory molecules.[1]
Modulation of Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some studies suggest that benzophenone derivatives may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This can occur through the inhibition of IκB kinase (IKK) phosphorylation, which in turn prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the active p65 subunit of NF-κB.[3][4]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK signaling pathway, which includes key kinases such as p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators. There are indications that benzophenone derivatives might modulate this pathway, potentially by inhibiting the phosphorylation and activation of these kinases, thereby downregulating the expression of pro-inflammatory genes.[5]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound analogues.
Table 1: In Vitro sPLA2 Enzyme Inhibitory Activity of this compound Analogues [1]
| Compound | Structure | Inhibitory Rate (%) at 2.67 mM |
| 4a | 4-methylthis compound | 45 |
| 4b | 4-methoxythis compound | 52 |
| 4c | 4-chlorothis compound | 65 |
| 4d | 4-bromothis compound | 72 |
| 4e | 4-nitrothis compound | 38 |
Table 2: In Vivo Anti-inflammatory Activity of this compound Analogues in Carrageenan-Induced Paw Edema in Mice [1]
| Treatment | Dose | Edema Ratio (%) | Percent Inhibition of Edema |
| Control (Carrageenan) | - | 165 ± 12 | - |
| Compound 4a | 10 mg/kg | 125 ± 10 | 24 |
| Compound 4b | 10 mg/kg | 118 ± 9 | 28 |
| Compound 4c | 10 mg/kg | 105 ± 8 | 36 |
| Compound 4d | 10 mg/kg | 98 ± 7 | 41 |
| Compound 4e | 10 mg/kg | 132 ± 11 | 20 |
Table 3: Inhibition of Pro-inflammatory Cytokines by Nitrogen-Containing Benzophenone Analogues [6]
| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| 16a | 10 | 45 | 85 |
| 17g | 10 | 48 | 88 |
| 18f | 10 | 51 | 89 |
| 18g | 10 | 52 | 87 |
| 19g | 10 | 50 | 86 |
| 20e | 10 | 54 | 97 |
| 20e | 1 | 47 | 47 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the investigation of the anti-inflammatory properties of this compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used model to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound or its analogues)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animals are fasted for 12 hours before the experiment with free access to water.
-
The initial paw volume of each animal is measured using a plethysmometer.
-
Animals are divided into groups: control (vehicle), reference drug, and test compound groups.
-
The test compound or reference drug is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each animal.
-
The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is used to evaluate the potential of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or its analogues)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The cells are then pre-treated with various concentrations of the test compound for 1-2 hours.
-
Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
The percentage inhibition of NO production is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.
Visualizing the Molecular Mechanisms
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: General experimental workflow for evaluating the anti-inflammatory properties of this compound.
Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.
Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its derivatives possess significant anti-inflammatory properties. Their multi-faceted mechanism of action, targeting key enzymes like sPLA2 and COX, and modulating critical inflammatory signaling pathways such as NF-κB and MAPK, makes them attractive candidates for further drug development.
However, to fully elucidate their therapeutic potential, further research is warranted. Specifically, future studies should focus on:
-
Determining the specific IC50 values of this compound for COX-1 and COX-2 enzymes.
-
Conducting detailed mechanistic studies to confirm the direct inhibitory effects of this compound on the phosphorylation of key proteins within the NF-κB and MAPK pathways.
-
Expanding in vivo studies to chronic inflammation models to assess long-term efficacy and safety.
-
Optimizing the chemical structure of this compound to enhance potency and selectivity, and to improve pharmacokinetic properties.
A comprehensive understanding of the structure-activity relationships and a deeper insight into the molecular interactions with their targets will be crucial for the successful translation of these promising compounds into novel anti-inflammatory therapeutics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Antitumor Mechanisms of Novel Benzophenone Oxime Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core antitumor mechanisms of novel benzophenone (B1666685) oxime derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the cytotoxic properties, underlying signaling pathways, and experimental methodologies associated with this promising class of compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes the mechanistic pathways to facilitate further research and development in cancer therapeutics.
Introduction
Benzophenone oxime derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects. The introduction of an oxime group (=N-OH) to the benzophenone scaffold can enhance the molecule's interaction with biological targets, leading to increased cytotoxicity in cancer cells. These derivatives employ a multi-pronged attack on cancer cells, primarily through the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and the generation of cytotoxic reactive oxygen species (ROS). This guide will dissect these mechanisms, providing the foundational knowledge required for the rational design and development of next-generation anticancer agents based on the this compound framework.
Quantitative Analysis of Cytotoxic Activity
The antitumor potential of novel this compound derivatives and related compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, is a key metric for quantifying cytotoxic potency. The following tables summarize the IC50 values of representative benzophenone and oxime derivatives from various studies.
Table 1: Cytotoxicity of Benzophenone and its Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | SMMC-7721 (Hepatocarcinoma) | 0.111 | [1] |
| Compound 1 | HL-60 (Promyelocytic Leukemia) | 0.48 | [2] |
| Compound 1 | A-549 (Lung Cancer) | 0.82 | [2] |
| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [2] |
| Compound 1 | SW480 (Colon Cancer) | 0.99 | [2] |
| Compound 4u | MCF-7 (Breast Cancer) | 1.47 | [3] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | 15.24 | [3] |
Table 2: Cytotoxicity of Various Oxime Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthoquinone Oxime 14 | MDA-MB-231 (Breast Cancer) | 0.66 | [4] |
| Naphthoquinone Oxime 14 | BEL-7402 (Liver Cancer) | 5.11 | [4] |
| Naphthoquinone Oxime 14 | A2780 (Ovarian Cancer) | 8.26 | [4] |
| β-lapachone oxime 5 | HL-60 (Leukemia) | 3.84 | [5] |
| Lapachol oxime 3 | HL-60 (Leukemia) | 10.20 | [5] |
| Chalcone Oxime 11g | A-375 (Melanoma) | 0.87 | [6] |
| Chalcone Oxime 11g | MCF-7 (Breast Cancer) | 0.28 | [6] |
| Chalcone Oxime 11e | A-375 (Melanoma) | 1.47 | [6] |
| Chalcone Oxime 11e | MCF-7 (Breast Cancer) | 0.79 | [6] |
Core Antitumor Mechanisms
Novel this compound derivatives exert their anticancer effects through several interconnected mechanisms. The primary pathways identified are the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound derivatives have been shown to trigger this process through the intrinsic (mitochondrial) pathway.
One notable example involves the oxime-containing derivative TFOBO, which has been shown to induce apoptosis in myeloid leukemic cells.[2] This compound increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift in balance leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c. In the cytosol, cytochrome c activates caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the cleavage of cellular proteins and ultimately, cell death.[2]
References
- 1. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxime derivative TFOBO promotes cell death by modulating reactive oxygen species and regulating NADPH oxidase activity in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Photochemical Reactivity and Versatility of Benzophenone Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzophenone (B1666685) oxime, a derivative of the ubiquitous benzophenone, is a molecule of significant interest in the field of photochemistry. Its rich and varied reactivity upon exposure to light has positioned it as a versatile tool in organic synthesis, polymer science, and potentially in the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the core photochemical principles governing benzophenone oxime, detailing its primary photoreactions, quantitative data, experimental methodologies, and diverse applications.
Core Photochemical Reactivity
The photochemical behavior of this compound is largely dictated by the electronic transitions of the benzophenone chromophore and the inherent reactivity of the oxime functional group. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is often the key reactive intermediate in many of the subsequent chemical transformations.
The primary photochemical pathways exhibited by this compound and its derivatives include:
-
Photochemical Beckmann Rearrangement: A photo-induced isomerization to form N-phenylbenzamide (benzanilide). Unlike the classical acid-catalyzed Beckmann rearrangement, the photochemical variant proceeds through an excited state. The proposed mechanism often involves the formation of a transient, high-energy oxaziridine (B8769555) intermediate from the excited oxime, which then rearranges to the more stable amide. This reaction is highly stereospecific in many oxime systems, with the group anti-periplanar to the hydroxyl group migrating.
-
E/Z Photoisomerization: Like other molecules with a C=N double bond, this compound can undergo reversible isomerization between its (E) and (Z) geometric isomers upon irradiation. This process can be particularly efficient when mediated by a photosensitizer under visible light, which allows for the population of triplet states that facilitate C=N bond rotation. The ratio of isomers at the photostationary state is dependent on the wavelength of light used and the solvent.
-
Photochemical Fragmentation: A key reaction, particularly for O-substituted benzophenone oximes, is the homolytic cleavage of the N-O bond. This fragmentation generates a reactive iminyl radical and an oxygen-centered radical (e.g., an acetoxy radical from an O-acetyl oxime). These radical species are central to the utility of this compound derivatives as photoinitiators in polymerization reactions.
-
Photocyclization: In appropriately substituted this compound derivatives, particularly those with a biaryl scaffold, intramolecular cyclization can occur. This reaction is initiated by the formation of an iminyl radical through N-O bond cleavage, which then attacks an adjacent aromatic ring to form new heterocyclic structures, such as phenanthridines.
Quantitative Data on Photochemical Processes
The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific process per photon absorbed. While specific quantitative data for this compound's photorearrangement is not extensively documented in readily available literature, data from related systems provide valuable insights.
| Photochemical Process | System | Wavelength (nm) | Quantum Yield (Φ) or Product Ratio | Solvent/Conditions |
| Photoreduction | Benzophenone (parent chromophore) | 350 | ~2.0 | Isopropyl alcohol |
| Photoisomerization (E → Z) | Phenylhexanone oxime (model aryl ketoxime) | 427 | >20:1 (Z/E ratio) | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst, CH₂Cl₂ |
| Photopolymerization Initiation | Benzophenone O-acetyl oxime (2 wt%) in Trimethylolpropane Triacrylate (TMPTA) | 365 | ~85% monomer conversion (60s) | Bulk polymerization |
Note: Data for benzophenone photoreduction is provided for context on the reactivity of the core chromophore.[1] Data for photoisomerization is based on a model aryl ketoxime system, demonstrating the principle of efficient E/Z isomerization.[2] Data for photopolymerization initiation is adapted from studies on structurally similar oxime esters.[3]
Key Reaction Mechanisms and Workflows
The intricate pathways of this compound's photochemistry can be visualized to better understand the sequence of events and the interplay of intermediates.
Caption: Electronic excitation and relaxation pathways of this compound.
Caption: Proposed mechanism for the Photochemical Beckmann Rearrangement.
Caption: Fragmentation of a this compound derivative for photoinitiation.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for harnessing the photochemical reactivity of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established organic synthesis procedures.[4][5]
-
Reaction Setup: In a 250 mL round-bottom flask, combine benzophenone (5.0 g, 1 eq.), hydroxylamine (B1172632) hydrochloride (3.0 g, 1.5 eq.), 95% ethanol (B145695) (10 mL), and water (2 mL).
-
Basification: To this mixture, add sodium hydroxide (B78521) pellets (6.5 g) portion-wise with constant shaking. If the reaction becomes too vigorous, cool the flask under tap water.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5-10 minutes.
-
Precipitation: Allow the flask to cool to room temperature. In a separate 500 mL beaker, prepare a solution of concentrated hydrochloric acid (14 mL) in water (100 mL). Pour the cooled reaction mixture into the acidic solution to precipitate the this compound.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water and allow it to air dry.
-
Recrystallization: Recrystallize the crude product from a minimal amount of hot methanol (B129727) to obtain pure this compound crystals.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point (typically around 141-142°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Protocol 2: Photochemical Synthesis of Phenanthridine (B189435) from a Biaryl Oxime Derivative
This protocol is based on the photochemical cyclization of biaryl oximes, a reaction analogous to what could be expected from a suitably designed this compound derivative.[6]
-
Reactant Preparation: Dissolve the biaryl aldehyde oxime derivative (e.g., O-acetyl-2'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde oxime) in tert-butanol (B103910) to a concentration of approximately 0.01 M.
-
Photoreactor Setup: Place the solution in a quartz reaction vessel equipped with a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state.
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 450 W) for a specified duration (e.g., 3 hours). Maintain the reaction temperature using a cooling bath if necessary.
-
Work-up: After irradiation, remove the solvent under reduced pressure.
-
Purification: Purify the residue using column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the phenanthridine product.
-
Analysis: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Versatility and Applications in Drug Development
The unique photochemical properties of this compound and its derivatives open up a range of applications, from materials science to the life sciences.
Photoinitiators for Polymerization
Derivatives such as benzophenone O-acetyl oxime serve as excellent Type I photoinitiators.[3] Upon UV irradiation, they undergo efficient N-O bond cleavage to generate free radicals that can initiate the polymerization of various monomers, such as acrylates. This is particularly valuable in UV curing applications for coatings, adhesives, and in 3D printing, where rapid, spatially controlled hardening of a liquid resin is required. The benzophenone core provides good light absorption characteristics, while the oxime ester moiety provides the photolabile bond.[3][7]
Synthesis of Heterocyclic Compounds
The photochemical generation of iminyl radicals from this compound derivatives is a powerful tool for the synthesis of complex nitrogen-containing heterocycles. As demonstrated in the synthesis of phenanthridines, intramolecular cyclization of these radicals onto a nearby aromatic ring provides a novel and efficient method for forming C-N bonds and constructing polycyclic aromatic systems.[6] Such scaffolds are prevalent in many biologically active natural products and pharmaceutical agents.
Photoremovable Protecting Groups
The concept of using light to remove a protecting group offers precise spatiotemporal control over the release of a bioactive molecule.[8][9] The oxime functionality has been explored as a photocage for various functional groups. For instance, O-arylcarbonyl oximes can be photochemically converted to nitriles, effectively acting as a photoremovable protecting group for the nitrile moiety.[10] While not a direct application of this compound itself, this demonstrates the potential of the oxime scaffold in photo-controlled release systems, a strategy of great interest in drug delivery and for studying cellular signaling pathways with high precision.
Potential in Photodynamic Therapy (PDT)
The benzophenone core is a well-known photosensitizer, capable of generating reactive oxygen species (ROS) upon irradiation.[1] This property is the cornerstone of photodynamic therapy, a treatment modality for cancer and other diseases. While this compound itself has not been established as a PDT agent, its chromophore's ability to populate a long-lived triplet state and interact with molecular oxygen suggests that appropriately designed derivatives could have potential in this area. The development of new photosensitizers is a key area of research in medicinal chemistry.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benzophenone Oxime: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzophenone (B1666685) oxime, a readily accessible and stable crystalline solid, has emerged as a valuable and versatile building block in the landscape of synthetic organic chemistry. Beyond its traditional role in the well-established Beckmann rearrangement, this compound serves as a gateway to a diverse array of nitrogen-containing heterocyclic compounds. These heterocyclic motifs are of paramount importance in the fields of medicinal chemistry and materials science, forming the core structures of numerous pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the synthetic utility of benzophenone oxime, detailing key reaction pathways, experimental protocols, and quantitative data to empower researchers in their quest for novel molecular architectures.
Core Synthetic Transformations of this compound
This compound can be strategically employed in a variety of chemical transformations to construct different heterocyclic rings. The primary pathways include rearrangement reactions, cycloaddition processes, and photochemical cyclizations. Each of these routes offers a unique approach to molecular complexity, leveraging the inherent reactivity of the oxime functional group.
Beckmann Rearrangement: A Classic Route to Amides
The Beckmann rearrangement is a cornerstone reaction of ketoximes, providing a reliable method for the synthesis of N-substituted amides.[1][2] In the case of this compound, the reaction proceeds through the migration of a phenyl group to the electron-deficient nitrogen atom, yielding N-phenylbenzamide. This transformation is typically catalyzed by acids.[1][3] A modification of this reaction using acetic anhydride (B1165640) not only facilitates the rearrangement under milder conditions but also proceeds through an O-acetyl oxime intermediate, which possesses a better leaving group.[1]
Table 1: Quantitative Data for the Beckmann Rearrangement of this compound
| Catalyst/Reagent System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetic Anhydride/Glacial Acetic Acid | Neat | Reflux (~140) | 1-2 | High | [1] |
| Diphenylcyclopropenone/Oxalyl Chloride | CDCl3 | Not specified | Not specified | 92 | [4] |
| N-methyl-imidazolium hydrosulfate/P2O5 | Neat | 90 | Not specified | 91 | [5] |
| Polyphosphoric Acid (PPA) with Ultrasonication | Neat | 60 | 2 | 56.65 | [6] |
Experimental Protocol: Synthesis of N-phenylbenzamide via Beckmann Rearrangement [1]
-
Materials: this compound, acetic anhydride, glacial acetic acid.
-
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the product.
-
Collect the solid N-phenylbenzamide by filtration.
-
Wash the crude product with a cold, dilute sodium carbonate solution, followed by a wash with cold water.
-
Dry the product. Recrystallization from ethanol (B145695) can be performed for further purification.
-
[3+2] Cycloaddition Reactions: Synthesis of Five-Membered Heterocycles
This compound can serve as a precursor to nitrile oxides, which are reactive 1,3-dipoles. These intermediates can undergo [3+2] cycloaddition reactions with dipolarophiles such as alkynes to furnish five-membered heterocyclic rings like isoxazoles. While direct use of this compound in this reaction requires in-situ generation of the nitrile oxide, the pathway is analogous to that of aldoximes. For instance, the reaction of benzaldoxime (B1666162) with styrene, a close structural analog, yields 3,5-diphenylisoxazoline.[7]
Table 2: Representative Data for Isoxazole Synthesis from Oximes
| Oxime | Dipolarophile | Reagent/Conditions | Product | Yield (%) | Reference |
| Benzaldehyde Oxime | Phenylacetylene | NCS, NaOH in DES | 3,5-Diphenylisoxazole | High | [8] |
Experimental Protocol: General Procedure for the Formation of 3,5-Disubstituted Isoxazoles [8]
-
Materials: Aldehyde (e.g., Benzaldehyde), hydroxylamine (B1172632), sodium hydroxide (B78521), N-chlorosuccinimide (NCS), alkyne (e.g., Phenylacetylene), Deep Eutectic Solvent (DES) such as Choline chloride:urea (1:2).
-
Procedure:
-
To a stirred solution of the aldehyde (2 mmol) in the DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50°C for one hour to form the oxime in situ.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours to generate the nitrile oxide.
-
Add the alkyne (2 mmol) and continue the reaction at 50°C for four hours.
-
After completion, quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 5 mL).
-
Dry the combined organic phases over MgSO4 and evaporate the solvent under reduced pressure.
-
Purify the residue by chromatography to obtain the 3,5-disubstituted isoxazole.
-
Photochemical Cyclization: Access to Phenanthridines
The photochemical properties of oxime derivatives open up unique synthetic avenues. O-Acetyl oximes of biphenyl (B1667301) aldehydes have been shown to undergo photochemical cyclization to yield phenanthridines.[9][10] This reaction proceeds via the homolytic cleavage of the N-O bond upon UV irradiation, generating an iminyl radical which then undergoes intramolecular cyclization.[10] This methodology can be extended to derivatives of this compound bearing a suitable ortho-phenyl substituent, providing a novel entry to a class of biologically active alkaloids.
Table 3: Data for Photochemical Synthesis of Phenanthridines from Biphenyl Oxime Derivatives
| Substrate | Solvent | Irradiation Source | Reaction Time (h) | Product | Yield (%) | Reference |
| 2',3'-Dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | t-BuOH | 450 W Hg lamp | 3 | 4-Methoxyphenanthridine | 54 | [9] |
| Biphenyl-2-carbaldehyde O-acetyl oxime derivatives | Various | UV irradiation | 3 | Substituted Phenanthridines | 31-95 | [10][11] |
Experimental Protocol: Photochemical Synthesis of Phenanthridines [10]
-
Materials: Substituted biphenyl-2-carbaldehyde O-acetyl oxime, tert-butanol (B103910) (t-BuOH).
-
Procedure:
-
Dissolve the biphenyl-2-carbaldehyde O-acetyl oxime derivative in t-BuOH in a quartz reaction vessel.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W) for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the phenanthridine (B189435) product.
-
Neber Rearrangement: Formation of Azirines and α-Amino Ketones
The Neber rearrangement offers a pathway to α-amino ketones from ketoximes.[12] The reaction is initiated by the conversion of the oxime to a better leaving group, such as a tosylate. Subsequent treatment with a base leads to the formation of an intermediate azirine, which can then be hydrolyzed to the corresponding α-amino ketone. These α-amino ketones are valuable precursors for the synthesis of other N-heterocycles, such as quinoxalines, through condensation with 1,2-diamines.
Experimental Protocol: General Steps for the Neber Rearrangement [12]
-
Materials: Ketoxime (e.g., this compound), p-toluenesulfonyl chloride, pyridine (B92270), a base (e.g., sodium ethoxide), ethanol, water, acid for hydrolysis.
-
Procedure:
-
Tosylation: React the ketoxime with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the O-tosyl oxime.
-
Rearrangement: Treat the O-tosyl oxime with a strong base, such as sodium ethoxide in ethanol, to induce the rearrangement to the azirine intermediate.
-
Hydrolysis: Hydrolyze the azirine intermediate by the addition of aqueous acid to yield the α-amino ketone.
-
Isolate and purify the product through standard techniques like extraction and crystallization.
-
Conclusion
This compound is a remarkably versatile and economically viable starting material for the synthesis of a wide range of heterocyclic compounds. Its reactivity can be finely tuned through various synthetic strategies, including classic rearrangements, modern cycloaddition reactions, and innovative photochemical methods. The ability to access amides, isoxazoles, phenanthridines, and precursors to other heterocycles like quinoxalines from this single precursor underscores its significance in synthetic and medicinal chemistry. This guide provides a foundational understanding and practical protocols to encourage further exploration and application of this compound in the development of novel and functional heterocyclic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cayley-nielson.com [cayley-nielson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. d-nb.info [d-nb.info]
- 10. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of phenanthridine derivatives via photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neber rearrangement - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of Benzophenone Oxime
Introduction
Benzophenone (B1666685) oxime is a key organic compound widely utilized as an intermediate in various chemical syntheses. Its most notable application is in the Beckmann rearrangement, a reaction that converts the oxime into benzanilide, a precursor for the synthesis of pharmaceuticals and polymers like Nylon-6.[1][2] The synthesis of benzophenone oxime is a classic example of a condensation reaction between a ketone (benzophenone) and hydroxylamine (B1172632).[3] The reaction is typically carried out in an alcoholic solvent, with a base added to neutralize the hydrochloride salt of hydroxylamine, thereby liberating the free nucleophile required for the reaction.[4][5] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound for research and development applications.
Chemical Reaction Scheme
The overall reaction involves the condensation of benzophenone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521), to yield this compound and water.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This protocol is adapted from established procedures for the synthesis of this compound.[6][7]
1. Materials and Apparatus
-
Chemicals:
-
Benzophenone (C₁₃H₁₀O)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
95% Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (B129727) (for recrystallization)
-
Deionized Water
-
-
Apparatus:
-
250 mL or 2 L Round-bottom flask (depending on scale)
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers (500 mL or larger)
-
Büchner funnel and filter flask
-
Vacuum source
-
Melting point apparatus
-
2. Synthesis Procedure
-
Preparation of Reactant Solution: In a round-bottom flask, create a mixture of benzophenone, hydroxylamine hydrochloride, 95% ethanol, and water.[6] For a typical lab scale, a mixture of 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water can be used.
-
Addition of Base: Add sodium hydroxide pellets or powder in portions to the mixture with constant shaking.[6] The addition is exothermic, and if the reaction becomes too vigorous, the flask should be cooled with tap water.[6]
-
Reflux: Once all the sodium hydroxide has been added, attach a reflux condenser to the flask. Heat the mixture to boiling and allow it to reflux for a minimum of five minutes.[6] Some procedures may call for a longer reflux period of up to one hour.[7]
-
Precipitation of the Product: After reflux, cool the flask to room temperature. In a separate large beaker, prepare a solution of concentrated hydrochloric acid in water. Pour the cooled reaction contents into the acidic solution to precipitate the crude this compound.[6]
-
Isolation and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel.[1] Wash the solid thoroughly with cold water to remove any inorganic impurities.[6]
-
Drying: Dry the crude product. For small quantities, air-drying is sufficient. The crude material, when dried overnight at approximately 40°C, is often pure enough for subsequent steps like the Beckmann rearrangement.[6][8]
3. Purification (Optional)
-
The crude this compound can be further purified by recrystallization.[4]
-
Dissolve the dried precipitate in a minimal amount of hot methanol or ethanol.[1]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry completely.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound.
| Parameter | Value | Source |
| Yield (Crude) | 98–99% | Organic Syntheses[6] |
| 89.58% | Synthetic Organic Chemistry Practical | |
| ~Quantitative | PrepChem[7] | |
| 89% | Royal Society of Chemistry[9] | |
| Melting Point | 141–142°C | Organic Syntheses[6] |
| 141°C | PrepChem[7] | |
| 125–130°C | Synthetic Organic Chemistry Practical |
Notes on Data:
-
The high yields demonstrate the efficiency of this condensation reaction.
-
The melting point is a key indicator of purity. Pure this compound has a sharp melting point around 141-142°C.[6][7] Lower or broader melting point ranges may indicate the presence of impurities.
Safety and Handling Precautions
-
Corrosive Reagents: Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5]
-
Flammable Solvents: Ethanol and methanol are flammable. Ensure that heating is performed using a heating mantle or water bath, and avoid open flames.[5]
-
Ventilation: The procedure should be carried out in a well-ventilated fume hood.
-
Product Stability: this compound can gradually degrade into benzophenone and nitric acid in the presence of oxygen and moisture. For long-term storage, it is recommended to dry the product in a vacuum desiccator and store it under an inert atmosphere (e.g., carbon dioxide or nitrogen).[6]
References
- 1. benchchem.com [benchchem.com]
- 2. careerendeavour.com [careerendeavour.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Solved SYNTHESIS OF this compound* H2N-OH + H20 | Chegg.com [chegg.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. scribd.com [scribd.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Oximation of Benzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The oximation of benzophenone (B1666685) is a fundamental and widely used chemical transformation in organic synthesis. This process involves the reaction of benzophenone with hydroxylamine (B1172632), typically in the presence of a base, to form benzophenone oxime. This oxime is a valuable intermediate in various synthetic pathways, most notably in the Beckmann rearrangement to produce benzanilide, a precursor for dyes, and pharmaceuticals. This document provides a detailed standard laboratory protocol for this reaction, including data presentation and a visual representation of the experimental workflow and reaction mechanism.
Data Presentation
The following table summarizes the typical quantitative data associated with the standard laboratory protocol for benzophenone oximation.
| Parameter | Value | Reference |
| Reactants | ||
| Benzophenone | 1 equivalent | [1][2][3] |
| Hydroxylamine Hydrochloride | ~1.5 equivalents | [1][3] |
| Sodium Hydroxide (B78521) | ~5 equivalents | [1][3] |
| Solvent | 95% Ethanol / Water | [1][3][4] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][3] |
| Time | 5 minutes - 1 hour | [1][2] |
| Product Yield (Crude) | 98-99% | [1] |
| Melting Point | 141-144 °C | [1][2][5][6] |
| Purification | Recrystallization from Methanol or Ethanol | [3][4] |
Experimental Protocols
This section details the standard laboratory procedure for the synthesis of this compound.
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH), powdered or pellets
-
95% Ethyl alcohol
-
Concentrated Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethyl alcohol, and water.[1][3] For example, a mixture can be prepared using 100 g of benzophenone, 60 g of hydroxylamine hydrochloride, 200 mL of 95% ethyl alcohol, and 40 mL of water.[1]
-
Addition of Base: To this mixture, gradually add powdered sodium hydroxide (approximately 5 eq) in portions while shaking or stirring.[1][3] The reaction can be exothermic, and cooling with a water bath may be necessary to control the temperature.[1]
-
Reflux: Once the sodium hydroxide has been added, attach a reflux condenser to the flask. Heat the mixture to boiling and maintain a gentle reflux for a period ranging from 5 minutes to 1 hour.[1][2] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[7][4]
-
Precipitation of Product: After the reflux period, allow the reaction mixture to cool to room temperature.[1] In a separate large beaker, prepare a solution of concentrated hydrochloric acid in water. Pour the cooled reaction mixture into the acidic solution.[1][3] This will cause the this compound to precipitate out of the solution as a white solid.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel.[3] Wash the collected solid thoroughly with cold water to remove any inorganic impurities.[1][3]
-
Drying: Dry the product. For immediate use, drying overnight at approximately 40°C is generally sufficient.[1]
-
Purification (Optional): The crude this compound is often of high purity.[1] However, if further purification is required, it can be recrystallized from a suitable solvent such as methyl alcohol or ethyl alcohol.[3][4]
Storage:
This compound can slowly decompose in the presence of oxygen and moisture.[1] For long-term storage, it is recommended to dry the compound in a vacuum desiccator and store it under an inert atmosphere, such as carbon dioxide.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Simplified mechanism of benzophenone oximation.
References
Experimental procedure for Beckmann rearrangement of benzophenone oxime
Application Notes and Protocols
Topic: Experimental Procedure for Beckmann Rearrangement of Benzophenone (B1666685) Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Beckmann rearrangement is a fundamental reaction in organic chemistry that converts a ketoxime into an N-substituted amide.[1][2] This rearrangement is a valuable tool in synthetic organic chemistry, notably for its application in the industrial synthesis of caprolactam, the precursor to Nylon 6.[1][3] The reaction is typically catalyzed by an acid, which promotes the migration of the alkyl or aryl group positioned anti-periplanar to the hydroxyl group of the oxime.[1][3][4]
This document provides detailed protocols for a two-step synthesis of benzanilide (B160483) from benzophenone. The first protocol covers the synthesis of the intermediate, benzophenone oxime, from benzophenone. The second protocol details the Beckmann rearrangement of this compound to the final product, benzanilide, using two common methods.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of benzophenone to this compound via a condensation reaction with hydroxylamine (B1172632) hydrochloride.
Materials and Apparatus:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (for recrystallization)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Beaker (500 mL)
-
Buchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.[5]
-
With shaking, add approximately 6.5 g of sodium hydroxide pellets in portions to the mixture.[5]
-
Attach a reflux condenser to the flask and heat the mixture to boiling. Maintain a gentle reflux for 5-10 minutes.[5]
-
After the reflux, cool the flask to room temperature.
-
In a separate 500 mL beaker, prepare a solution of 14 mL of concentrated HCl in 100 mL of water. Pour the cooled reaction mixture into this acidic solution to precipitate the product.[5]
-
Collect the white precipitate of this compound by vacuum filtration using a Buchner funnel.[1][5]
-
Wash the collected solid thoroughly with cold water to remove any residual acid and salts.[1][5]
-
Dry the crude product. For further purification, recrystallize the product from approximately 10 mL of methanol.[5]
-
Once recrystallized, dry the pure this compound crystals, record the final weight, and determine the melting point.
Protocol 2: Beckmann Rearrangement of this compound to Benzanilide
This section describes two alternative methods for the rearrangement of this compound to benzanilide.
Method A: Using Thionyl Chloride
Materials and Apparatus:
-
This compound (from Protocol 1)
-
Anhydrous ether
-
Thionyl chloride (SOCl₂)
-
Methanol (for recrystallization)
-
Erlenmeyer flask (150 mL)
-
Water bath
-
Distillation apparatus (optional, for solvent removal)
-
Beaker
-
Buchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
In a 150 mL Erlenmeyer flask, dissolve 2.0 g of the prepared this compound in 20 mL of anhydrous ether.[5]
-
Perform this step in a fume hood. Carefully add approximately 3 mL of pure thionyl chloride to the flask.[5]
-
Gently heat the flask on a water bath to distill off the ether and any other volatile products.[5]
-
After removing the solvent, add 25 mL of water to the residue and boil for several minutes. Break up any lumps that may have formed.[5]
-
Decant the supernatant liquid and recrystallize the crude product from methanol.[5]
-
Filter the purified benzanilide crystals, dry them completely, record the final weight, and determine the melting point.
Method B: Using Acetic Anhydride (B1165640)
Materials and Apparatus:
-
This compound (from Protocol 1)
-
Acetic anhydride (Ac₂O)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
Place 1 equivalent of this compound in a round-bottom flask.[1]
-
Add an excess of acetic anhydride (5-10 equivalents) and a catalytic amount of glacial acetic acid.[1]
-
Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Carefully pour the cooled reaction mixture into a beaker of cold water. This will hydrolyze the excess acetic anhydride and precipitate the benzanilide product.[1]
-
Collect the solid product by vacuum filtration.[1]
-
Wash the product with cold water, dry it, record the weight, and determine the melting point.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Yields can vary based on reaction conditions and purification efficiency.
| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) | Melting Point (°C) |
| This compound | 197.24 | Based on 5.0g Benzophenone | ~4.8 | ~89%[5] | 125 - 130[5] |
| Benzanilide | 197.24 | Based on 2.0g this compound | ~1.3 | ~65%[5] | 148 - 164 (Crude)[5], 157 - 160 (Pure)[6] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the final purified product.
References
Application Notes and Protocols: Benzophenone O-acetyl Oxime as a Directing Group in C-H Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed C-H activation has become a formidable tool for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.[1] A primary strategy for achieving regioselectivity is the use of directing groups that position the metal catalyst in proximity to a specific C-H bond.[1] While many directing groups have been developed, their synthetic utility can be limited if they are difficult to remove or transform after the desired C-H functionalization.[1] Benzophenone (B1666685) O-acetyl oxime has emerged as a robust and versatile directing group for the selective functionalization of sp² and sp³ C-H bonds.[1] The O-acetyl oxime moiety is stable under catalytic conditions and can be readily transformed into synthetically valuable ketones, alcohols, amines, and heterocycles post-functionalization.[1][2] This attribute is particularly valuable in medicinal chemistry and drug development, where late-stage functionalization of complex molecules is often required.[1]
The oxime moiety coordinates to the metal catalyst, bringing it into close proximity to specific C-H bonds, typically at the ortho position of an aromatic ring or the β-position of an alkyl chain, facilitating their activation and subsequent functionalization.[3] A key advantage of this directing group is its transformable nature, allowing for the introduction of various functional groups after the C-H activation step.[2][3]
Data Presentation
The following tables summarize the yields of palladium-catalyzed C-H acetoxylation of various substrates using an in situ generated O-acetyl oxime directing group. The reactions are generally performed using palladium(II) acetate (B1210297) as the catalyst and phenyliodine(III) diacetate as the oxidant.[1]
Table 1: Palladium-Catalyzed sp³ C-H Acetoxylation of Dialkyl Oximes [1]
| Entry | Substrate (Oxime) | Product | Yield (%) |
| 1 | 3,3-Dimethyl-2-butanone oxime | 1-Acetoxy-3,3-dimethyl-2-butanone oxime | 65 |
| 2 | 2-Pentanone oxime | 1-Acetoxy-2-pentanone oxime | 58 |
| 3 | Cyclohexanone oxime | 2-Acetoxycyclohexanone oxime | 72 |
| 4 | 4-Heptanone oxime | 3-Acetoxy-4-heptanone oxime | 45 |
Table 2: Palladium-Catalyzed sp² C-H Acetoxylation of Aryl Alkyl Oximes
| Entry | Substrate (Oxime) | Product | Yield (%) |
| 1 | Acetophenone oxime | 2'-Acetoxyacetophenone oxime | 78 |
| 2 | Propiophenone oxime | 2'-Acetoxypropiophenone oxime | 75 |
| 3 | 4'-Methoxyacetophenone oxime | 2'-Acetoxy-4'-methoxyacetophenone oxime | 82 |
| 4 | 4'-Chloroacetophenone oxime | 2'-Acetoxy-4'-chloroacetophenone oxime | 68 |
Experimental Protocols
Protocol 1: Synthesis of Benzophenone Oxime (Precursor)
This protocol describes a standard procedure for the synthesis of the this compound precursor.[4][5]
Materials:
-
Benzophenone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium hydroxide (B78521)
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethyl alcohol, and 40 mL of water.[5]
-
With shaking, add powdered sodium hydroxide (2.75 mol) in portions. If the reaction becomes too vigorous, cool the flask with tap water.[5]
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.[5]
-
Cool the reaction mixture and pour it into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.[5]
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.
-
The crude this compound can be purified by recrystallization from methanol (B129727) or ethanol.[4]
Protocol 2: One-Pot In Situ Formation of O-acetyl Oxime and Pd-Catalyzed C-H Acetoxylation
This protocol describes the one-pot, in situ formation of the O-acetyl oxime directing group followed by the palladium-catalyzed acetoxylation of a C-H bond.[1]
Materials:
-
Substrate (ketone or oxime)
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyliodine(III) diacetate (PhI(OAc)₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a reaction vessel, add the substrate (1.0 mmol).
-
Add a 1:1 mixture of acetic acid and acetic anhydride (typically 2-4 mL).[1]
-
Stir the mixture at room temperature for 2 hours to ensure complete formation of the O-acetyl oxime.[1]
-
Add palladium(II) acetate (5 mol%) and phenyliodine(III) diacetate (1.1 equiv).[1]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Protocol 3: Transformation of the Functionalized O-acetyl Oxime
An important feature of the O-acetyl oxime directing group is its ability to be transformed into other functional groups.[2]
Materials:
-
Functionalized O-acetyl oxime
-
Titanium(III) chloride solution (aqueous)
-
Ammonium (B1175870) acetate buffer (aqueous)
-
Dichloromethane (B109758) or diethyl ether
Procedure:
-
Dissolve the functionalized O-acetyl oxime (1.0 mmol) in a suitable organic solvent such as dichloromethane or diethyl ether.[1]
-
In a separate flask, prepare an aqueous solution of ammonium acetate buffer.[1]
-
Cool the oxime solution to 0 °C in an ice bath.[1]
-
Add the titanium(III) chloride solution dropwise to the stirred oxime solution. The color of the solution will typically change, indicating the progress of the reaction.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until the starting material is consumed as monitored by TLC.[1]
-
Quench the reaction by adding the ammonium acetate buffer.[1]
-
Extract the aqueous layer with dichloromethane or diethyl ether.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ketone.[1]
Materials:
-
Functionalized O-acetyl oxime
-
Trifluoroacetic acid (or other suitable acid)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the functionalized O-acetyl oxime (1.0 mmol) in an anhydrous solvent such as dichloromethane under an inert atmosphere.[1]
-
Cool the solution to 0 °C.[1]
-
Slowly add the acid (e.g., trifluoroacetic acid, 5-10 equiv) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.[1]
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the corresponding amide.[1]
Visualizations
Caption: General experimental workflow for C-H functionalization.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H acetoxylation.
References
Application Notes and Protocols: Palladium-Catalyzed C-H Functionalization with an Oxime Directing Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed functionalization of C-H bonds utilizing the versatile oxime directing group. This strategy offers a powerful tool for the late-stage modification of complex molecules, a critical aspect of drug discovery and development. The protocols outlined below cover key transformations including C-H acetoxylation, arylation, and alkenylation, providing a practical guide for synthetic chemists.
Introduction
Palladium-catalyzed C-H functionalization has emerged as a transformative methodology in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds. The use of directing groups has been instrumental in controlling the regioselectivity of these transformations. Oximes and their derivatives, such as oxime ethers, have proven to be highly effective directing groups for the functionalization of both sp² and sp³ C-H bonds. They form stable five- or six-membered palladacyclic intermediates, which are key to achieving high selectivity. Furthermore, the oxime group can be readily transformed into other valuable functionalities, such as ketones, amines, and alcohols, enhancing the synthetic utility of this methodology.[1][2]
General Mechanism
The generally accepted mechanism for palladium-catalyzed C-H functionalization directed by an oxime group proceeds through a concerted metalation-deprotonation (CMD) pathway. The key steps are:
-
Coordination: The palladium(II) catalyst coordinates to the nitrogen atom of the oxime directing group.
-
C-H Activation: The coordinated palladium center facilitates the cleavage of a proximal C-H bond, forming a palladacycle intermediate. This is often the rate-determining step.
-
Oxidative Addition/Reductive Elimination: The palladacycle then reacts with a coupling partner (e.g., an oxidant for acetoxylation, an aryl halide for arylation). This can proceed through a Pd(II)/Pd(IV) catalytic cycle involving oxidative addition of the coupling partner to the palladacycle, followed by reductive elimination to form the desired product and regenerate the Pd(II) catalyst.
Figure 1: General mechanism of Pd-catalyzed C-H functionalization with an oxime directing group.
Application 1: C(sp²)-H Acetoxylation of Aromatic Oxime Ethers
This protocol describes the ortho-acetoxylation of aromatic C-H bonds using an oxime ether as the directing group and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) as the oxidant.
Quantitative Data Summary
| Substrate (Ar-C(R)=N-OMe) | Pd(OAc)₂ (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone (B1666503) O-methyl oxime | 5 | PhI(OAc)₂ (1.5) | AcOH | 100 | 12 | 85 | [1] |
| Propiophenone O-methyl oxime | 5 | PhI(OAc)₂ (1.5) | AcOH | 100 | 12 | 82 | [1] |
| 4'-Methoxyacetophenone O-methyl oxime | 5 | PhI(OAc)₂ (1.5) | AcOH | 100 | 24 | 90 | [1] |
| 4'-Trifluoromethylacetophenone O-methyl oxime | 5 | PhI(OAc)₂ (1.5) | AcOH | 100 | 12 | 75 | [1] |
Experimental Protocol
Figure 2: Workflow for C(sp²)-H acetoxylation of aromatic oxime ethers.
Materials:
-
Aromatic oxime ether (1.0 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.5 mmol)
-
Acetic acid (AcOH, 5 mL)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry reaction vial, add the aromatic oxime ether (1.0 mmol), palladium(II) acetate (0.05 mmol), and (diacetoxyiodo)benzene (1.5 mmol).
-
Add acetic acid (5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the ortho-acetoxylated product.
Application 2: C(sp²)-H Arylation of Acetophenone O-Methyl Ethers
This protocol details the palladium-catalyzed ortho-C-H arylation of acetophenone O-methyl ethers with arylboronic esters.[3]
Quantitative Data Summary
| Acetophenone O-methyl ether | Aryl Pinacol (B44631) Boronic Ester | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone O-methyl oxime | Phenylboronic acid pinacol ester | 10 | P(o-tolyl)₃ (20) | K₂CO₃ (2.0) | Toluene (B28343) | 110 | 24 | 85 | [3] |
| 4'-Methylacetophenone O-methyl oxime | Phenylboronic acid pinacol ester | 10 | P(o-tolyl)₃ (20) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 80 | [3] |
| Acetophenone O-methyl oxime | 4-Methoxyphenylboronic acid pinacol ester | 10 | P(o-tolyl)₃ (20) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 88 | [3] |
| 4'-Chloroacetophenone O-methyl oxime | 4-Methylphenylboronic acid pinacol ester | 10 | P(o-tolyl)₃ (20) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 76 | [3] |
Experimental Protocol
Figure 3: Workflow for C(sp²)-H arylation of acetophenone O-methyl ethers.
Materials:
-
Acetophenone O-methyl ether (1.0 mmol)
-
Aryl pinacol boronic ester (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube, add the acetophenone O-methyl ether (1.0 mmol), aryl pinacol boronic ester (1.5 mmol), palladium(II) acetate (0.1 mmol), tri(o-tolyl)phosphine (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the ortho-arylated product.
Application 3: β-C(sp³)-H Arylation of Aliphatic Oxime Ethers
This protocol outlines the arylation of unactivated C(sp³)-H bonds at the β-position to an oxime ether directing group using diaryliodonium salts as the aryl source.[4]
Quantitative Data Summary
| Substrate (R₂C=N-OMe) | Diaryliodonium Salt (equiv.) | Pd(OAc)₂ (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone O-methyl oxime | Diphenyliodonium triflate (1.2) | 10 | Ag₂CO₃ (1.0) | DCE | 80 | 12 | 78 | [4] |
| 2-Methylcyclohexanone O-methyl oxime | Diphenyliodonium triflate (1.2) | 10 | Ag₂CO₃ (1.0) | DCE | 80 | 12 | 83 | [4] |
| Cyclopentanone O-methyl oxime | (4-MeOPh)₂IOTf (1.2) | 10 | Ag₂CO₃ (1.0) | DCE | 80 | 12 | 75 | [4] |
| 3-Pentanone O-methyl oxime | Diphenyliodonium triflate (1.2) | 10 | Ag₂CO₃ (1.0) | DCE | 80 | 12 | 65 | [4] |
Experimental Protocol
Figure 4: Workflow for β-C(sp³)-H arylation of aliphatic oxime ethers.
Materials:
-
Aliphatic oxime ether (1.0 mmol)
-
Diaryliodonium triflate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 1.0 mmol)
-
1,2-Dichloroethane (B1671644) (DCE, 5 mL)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry reaction vial, add the aliphatic oxime ether (1.0 mmol), diaryliodonium triflate (1.2 mmol), palladium(II) acetate (0.1 mmol), and silver(I) carbonate (1.0 mmol).
-
Add 1,2-dichloroethane (5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the β-arylated product.
Directing Group Removal
A key advantage of the oxime directing group is its potential for transformation into other functional groups. For instance, O-acetyl oximes can be readily converted to ketones, alcohols, or amines following the C-H functionalization step.[2] The removal of simple oxime ethers can be more challenging but can be achieved under specific conditions, for example, using TiCl₃.[1]
Safety Precautions
-
Palladium catalysts and heavy metal reagents should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions should be performed in a well-ventilated fume hood.
-
Solvents should be handled with care, and appropriate fire safety precautions should be taken.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Arylation of oxime ethers using diaryliodonium salts through activation of inert C(sp)–H bonds using a palladium catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzophenone O-acetyl Oxime in Amide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone (B1666685) O-acetyl oxime is a versatile chemical intermediate primarily utilized in the synthesis of N-substituted amides through the Beckmann rearrangement. This document provides detailed application notes and experimental protocols for its preparation and subsequent use in amide formation. While its role in the Beckmann rearrangement is well-established, it is important to note that benzophenone O-acetyl oxime is not typically employed as a direct coupling reagent for the formation of amides from carboxylic acids and amines. Its primary utility lies in the rearrangement of the oxime functionality to an amide bond.
Core Applications
The principal application of benzophenone O-acetyl oxime in amide synthesis is as a precursor in the Beckmann rearrangement to yield N-phenylbenzamide. The O-acetyl group serves as an excellent leaving group, facilitating the rearrangement under milder conditions compared to the direct rearrangement of the corresponding oxime.[1]
Synthesis of Benzophenone O-acetyl Oxime
The preparation of benzophenone O-acetyl oxime is a two-step process starting from benzophenone.
Step 1: Synthesis of Benzophenone Oxime
Benzophenone is first converted to this compound by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base.[2]
Step 2: O-acetylation of this compound
The this compound is then acetylated using an acetylating agent like acetic anhydride (B1165640) to yield benzophenone O-acetyl oxime.[2]
Amide Synthesis via Beckmann Rearrangement
Benzophenone O-acetyl oxime, when heated, undergoes a Beckmann rearrangement to form N-phenylbenzamide.[1] The reaction can be performed with the isolated O-acetyl oxime or by generating it in situ from this compound and acetic anhydride.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine benzophenone (0.55 mol), hydroxylamine hydrochloride (0.86 mol), 200 mL of 95% ethyl alcohol, and 40 mL of water.[2]
-
With shaking, add powdered sodium hydroxide (2.75 mol) in portions. If the reaction becomes too vigorous, cool the flask with tap water.[2]
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.[2]
-
Cool the reaction mixture and pour it into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.[2]
-
Filter the resulting precipitate, wash it thoroughly with water, and dry. The crude this compound can be purified by recrystallization from methanol (B129727) or ethanol.[2]
Protocol 2: Synthesis of Benzophenone O-acetyl Oxime
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.[3]
-
Cool the solution in an ice bath and add anhydrous pyridine (1.2 equivalents).
-
Slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude benzophenone O-acetyl oxime by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Protocol 3: Synthesis of N-phenylbenzamide via Beckmann Rearrangement
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Glacial acetic acid
Procedure:
-
Place this compound (1 equivalent) in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents) and a catalytic amount of glacial acetic acid.[1]
-
Heat the reaction mixture to reflux (approximately 140°C) for 1-2 hours. The reaction progress can be monitored by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride and precipitate the product.[1]
-
Collect the solid product, N-phenylbenzamide, by filtration.
-
Wash the crude product with a cold, dilute sodium carbonate solution to remove any remaining acetic acid, followed by a wash with cold water.[1]
-
Dry the product. Recrystallization from ethanol can be performed for further purification.[1]
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Reference |
| Benzophenone | Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water | Reflux, 5 minutes | 98-99% | [4] |
Table 2: Quantitative Data for the Beckmann Rearrangement of Ketoximes
| Substrate (Oxime) | Product (Amide) | Catalyst/Reagent | Yield (%) | Reference |
| Diphenylketone oxime | Benzanilide | Nafion | 16 | [5] |
| This compound | Benzanilide | Formic acid, Silica gel | nearly quantitative | |
| Acetophenone oxime | Acetanilide | Amberlyst 15, Acetic acid | 66.7 | [6] |
| Cyclohexanone oxime | ε-Caprolactam | Ga(OTf)₃, CH₃CN | 92 (conversion) | [6] |
Visualizations
Caption: Synthesis of this compound.
Caption: O-acetylation of this compound.
Caption: Beckmann Rearrangement of Benzophenone O-acetyl Oxime.
Caption: Experimental Workflow for N-phenylbenzamide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. journalirjpac.com [journalirjpac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Benzophenone Oxime Derivatives as Photoinitiators for Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone (B1666685) and its derivatives are widely utilized as photoinitiators in ultraviolet (UV) light-induced free radical polymerizations, a cornerstone of processes like UV-curing for coatings, inks, and adhesives.[1][2] While benzophenone itself primarily acts as a Type II photoinitiator, requiring a co-initiator for radical generation, benzophenone oxime esters have emerged as highly efficient Type I photoinitiators.[3] Upon UV irradiation, these compounds undergo unimolecular cleavage of the N-O bond to generate free radicals, initiating polymerization without the need for a co-initiator.[4] This property, combined with the potential for developing low-migration derivatives, makes them particularly attractive for applications in sensitive fields such as drug development and biomedical devices.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound derivatives as photoinitiators for radical polymerization, including their mechanism of action, quantitative performance data, and detailed experimental protocols.
Mechanism of Photoinitiation
This compound esters function as Type I photoinitiators, meaning they generate radicals through a direct fragmentation process upon absorbing UV light. The key photochemical event is the cleavage of the relatively weak nitrogen-oxygen (N-O) bond. This homolytic cleavage results in the formation of two radical species: an iminyl radical and an acyloxyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[4] The acyloxyl radical can further undergo decarboxylation to produce an alkyl radical, which also contributes to the initiation process.
Caption: Photoinitiation mechanism of this compound esters.
Quantitative Data for Photopolymerization
The efficiency of this compound derivatives as photoinitiators can be evaluated by parameters such as the final monomer conversion and the rate of polymerization. The following tables summarize quantitative data for the photopolymerization of common acrylate (B77674) monomers using various this compound derivatives and compares them with other photoinitiator systems.
Table 1: Photopolymerization of Trimethylolpropane Triacrylate (TMPTA)
| Photoinitiator | Concentration (wt%) | Light Source | Irradiation Time (s) | Final Monomer Conversion (%) | Reference |
| Benzophenone O-acetyl oxime | 2 | 365 nm UV LED | 60 | ~85 | [8] |
| Benzophenone/Triethanolamine | 2 / 2 | 365 nm UV LED | 60 | ~90 | [8] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 2 | 365 nm UV LED | 60 | ~95 | [8] |
| Naphthalene-based oxime ester (NA-3) | 2 | 405 nm LED | 100 | 46 | [9] |
Table 2: Low Migration Benzophenone-Based Photoinitiators
| Photoinitiator Type | Feature | Migration Rate Reduction | Application Note | Reference |
| Polymerizable Oxime Ester | Incorporates a polymerizable double bond | From 81% to as low as 3% | Becomes part of the polymer network, significantly reducing migration. Ideal for food packaging and biomedical applications. | [5] |
| Tethered Benzophenone Acrylate | Benzophenone moiety linked to an acrylate | Significantly lower than polymeric Type II photoinitiators | Lower viscosity than polymeric photoinitiators, offering formulation flexibility. | [6] |
| High Molecular Weight Benzophenone Derivatives | Increased molecular weight | Reduces migration potential | Migration can be reduced by increasing the average molecular weight above 320 Dalton. | [7][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the precursor this compound from benzophenone.
Materials:
-
Benzophenone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium hydroxide (B78521)
-
95% Ethanol
-
Concentrated hydrochloric acid
-
Water
-
Round-bottomed flask
-
Reflux condenser
-
Beakers
-
Filtration apparatus
Procedure:
-
In a round-bottomed flask, dissolve 100 g (0.55 mole) of benzophenone in 200 cc of 95% ethyl alcohol and 40 cc of water.
-
Add 60 g (0.86 mole) of hydroxylamine hydrochloride to the flask.
-
In portions, with shaking, add 110 g (2.75 moles) of powdered sodium hydroxide. If the reaction becomes too vigorous, cool the flask with tap water.
-
After all the sodium hydroxide has been added, connect the flask to a reflux condenser and heat to boiling. Reflux for five minutes.
-
After cooling, pour the contents into a solution of 300 cc of concentrated hydrochloric acid in 2 L of water.
-
Filter the precipitate with suction, wash it thoroughly with water, and dry. The yield is typically 98–99%.
Protocol 2: UV-Curing of an Acrylate Resin Film
This protocol details the use of a this compound derivative to initiate the photopolymerization of a simple acrylate resin film.
Materials:
-
This compound derivative (e.g., Benzophenone O-acetyl oxime)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Glass microscope slides
-
UV curing lamp (e.g., 365 nm LED)
-
Micropipette
-
Thin-film applicator or spin coater
Procedure:
-
Preparation of the Photopolymerizable Resin:
-
Prepare a solution of the this compound photoinitiator in the acrylate monomer at the desired concentration (e.g., 0.1-2 wt%).
-
Gently warm the mixture to approximately 40-50°C and stir until the photoinitiator is completely dissolved.
-
Allow the solution to cool to room temperature.
-
-
Film Application:
-
Place a clean glass microscope slide on a level surface.
-
Apply a small volume of the resin to one end of the slide.
-
Use a thin-film applicator to draw down a uniform film of a desired thickness (e.g., 50 µm). Alternatively, a spin coater can be used for a more uniform and thinner film.
-
-
UV Curing:
-
Place the coated slide under a UV lamp (e.g., 365 nm LED). The distance from the lamp to the sample and the intensity of the light source should be kept consistent for reproducible results.
-
Irradiate the film for a specified time (e.g., 60 seconds) to achieve curing.
-
-
Analysis:
-
The degree of monomer conversion can be determined using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 810 cm⁻¹).
-
Caption: General experimental workflow for UV-curing.
Applications in Drug Development and Research
The use of this compound-based photoinitiators is particularly relevant for applications requiring high purity and low levels of extractables and leachables, which is critical in the development of medical devices and drug delivery systems.
-
Low Migration Formulations: By incorporating polymerizable groups into the photoinitiator structure, it can be covalently bound into the polymer network, significantly reducing the potential for migration of unreacted initiator or its byproducts.[5][6] This is a key consideration for materials that come into contact with biological systems or pharmaceuticals.
-
Biomedical Devices: The rapid, on-demand curing at ambient temperatures enabled by photopolymerization is advantageous for the fabrication of intricate biomedical devices and microfluidics.[11]
-
Spatially Controlled Polymerization: Benzophenone-based photoinitiators can be localized to control polymerization in specific areas, allowing for the creation of complex, micro-structured materials.[11]
Conclusion
This compound derivatives are versatile and efficient Type I photoinitiators for radical polymerization. Their ability to initiate polymerization upon UV exposure without a co-initiator, coupled with the potential for designing low-migration structures, makes them highly valuable for a range of applications, from industrial coatings to advanced biomedical and pharmaceutical technologies. The protocols and data presented here provide a foundation for researchers and professionals to explore and optimize the use of these photoinitiators in their specific applications.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. scilit.com [scilit.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. Photochemistry of α-oxo-oximes. Part 7. Photolysis of some α-oxo-oxime esters - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. uvebtech.com [uvebtech.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Phenylbenzamide from Benzophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthesis of N-phenylbenzamide from benzophenone (B1666685) oxime via the Beckmann rearrangement. Detailed experimental protocols for the preparation of the benzophenone oxime starting material and its subsequent rearrangement are presented. A variety of reaction conditions for the Beckmann rearrangement are summarized and compared, offering researchers flexibility in methodological selection based on available equipment and desired reaction attributes such as efficiency and environmental impact. The underlying reaction mechanism is also illustrated.
Introduction
The Beckmann rearrangement is a fundamental transformation in organic chemistry, converting an oxime into an N-substituted amide.[1] This rearrangement is a powerful tool for the synthesis of amides, which are prevalent structural motifs in pharmaceuticals, natural products, and polymers. The acid-catalyzed conversion of this compound to N-phenylbenzamide (also known as benzanilide) serves as a classic example of this reaction, involving the migration of a phenyl group to an electron-deficient nitrogen atom. Various acid catalysts, including Brønsted and Lewis acids, as well as different energy sources like microwave irradiation and mechanical milling, have been employed to facilitate this transformation.
Part 1: Synthesis of this compound
This section details the protocol for the synthesis of the starting material, this compound, from benzophenone.
Experimental Protocol
A reliable method for the preparation of this compound involves the reaction of benzophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[2][3][4][5]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) or Pyridine (B92270)
-
Distilled water
-
Dichloromethane (B109758) (for workup)
-
Sodium sulfate (B86663) (Na₂SO₄) (for drying)
-
Dilute sulfuric acid or hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone in ethanol.
-
Add hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of sodium hydroxide in water or pyridine to the reaction mixture.
-
Heat the mixture to reflux for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a basic workup is used, pour the reaction mixture into a large volume of water and acidify with dilute sulfuric or hydrochloric acid to precipitate the product.
-
If a neutral workup is preferred, dilute the reaction mixture with dichloromethane and wash with water.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the collected solid. The product can be further purified by recrystallization or flash chromatography if necessary.
Expected Results
This procedure typically yields this compound as a white crystalline solid with a melting point of approximately 141-144 °C. Yields are generally high, often in the range of 85-95%.
Part 2: Beckmann Rearrangement to N-Phenylbenzamide
This section outlines various protocols for the Beckmann rearrangement of this compound to N-phenylbenzamide and provides a comparative summary of the reaction conditions.
Experimental Protocols
Several methods have been reported for this rearrangement, each with its own advantages. Below are a few distinct protocols.
Protocol 2.1: Microwave-Assisted Synthesis
-
Procedure: Thoroughly stir this compound (1 mmol), citric acid monohydrate (200 mg), and tetrabutylammonium (B224687) bromide (TBAB, 100 mg) in a pyrex beaker with 3 drops of water. Subject the mixture to microwave irradiation at 40°C. Monitor the reaction by TLC. Upon completion, extract the product with ether, filter, and evaporate the solvent under reduced pressure.
Protocol 2.2: Using Formic Acid and Silica (B1680970) Gel
-
Procedure: Heat a mixture of this compound (10 mmol), hydroxylamine hydrochloride (30 mmol), formic acid (8 mL), and silica gel (1 g) at 80°C for 2.5 hours. This method can also be adapted for a one-pot synthesis directly from benzophenone.
Protocol 2.3: Using an Acidic Ionic Liquid
-
Procedure: Heat this compound with the Brønsted acidic ionic liquid N-methyl-imidazolium hydrosulfate ([HMIm]HSO₄) at 90-120°C. The addition of a co-catalyst such as phosphorus pentoxide (P₂O₅) can significantly improve the yield. The catalyst can often be reused.
Data Presentation: Comparison of Reaction Conditions
| Catalyst/Reagent System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Citric acid monohydrate, TBAB | Water (3 drops) | 40 (Microwave) | 50 sec | 85 | |
| Formic acid, Silica gel | Formic acid | 80 | 2.5 h | ~100 | |
| [HMIm]HSO₄ | None | 120 | 6 h | 45 | |
| [HMIm]HSO₄, P₂O₅ | None | 90 | 6 h | 91 | |
| Cyanuric chloride, MnCl₂·4H₂O | Acetonitrile | Reflux | 2 h | 96 | |
| p-Toluenesulfonic acid | Toluene | Reflux | - | - | [6] |
| Triphenylphosphine, NBS | Acetonitrile | - | - | High | |
| Metal oxides (in ball mill) | Solid state | - | - | - |
Note: Dashes indicate that the specific data was not provided in the cited sources.
Mandatory Visualizations
Reaction Mechanism
The Beckmann rearrangement of this compound proceeds through a series of well-defined steps initiated by an acid catalyst. The key step involves the migration of a phenyl group anti-periplanar to the leaving group on the nitrogen atom.
Caption: Mechanism of the Beckmann Rearrangement.
Experimental Workflow
The general workflow for the synthesis and purification of N-phenylbenzamide from this compound is outlined below.
Caption: General Experimental Workflow.
Conclusion
The synthesis of N-phenylbenzamide from this compound is a robust and versatile reaction that can be achieved through various methodologies. The choice of protocol can be tailored to specific laboratory constraints and research goals, with options ranging from rapid microwave-assisted synthesis to solvent-free ionic liquid-catalyzed reactions and mechanochemistry. The provided protocols and comparative data serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for UV Curing of Polymer Films Using Benzophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the ultraviolet (UV) curing of polymer films utilizing benzophenone (B1666685) oxime as a photoinitiator. UV curing is a rapid, solvent-free, and energy-efficient method for transforming liquid photopolymerizable resins into solid polymer networks, with wide-ranging applications in coatings, adhesives, and the fabrication of drug delivery systems.[1][2] Benzophenone oxime and its derivatives are effective photoinitiators that, upon exposure to UV radiation, generate reactive species to initiate polymerization.[3]
Introduction to UV Curing Technology
UV curing is a photopolymerization process where high-intensity ultraviolet light is used to instantly cure or "dry" inks, coatings, or adhesives.[1][4] The formulation of a UV-curable resin is a multicomponent system, typically comprising:
-
Oligomers (or Prepolymers): These are the backbone of the polymer network and are responsible for the fundamental properties of the cured film, such as flexibility, hardness, and chemical resistance.[5]
-
Monomers (or Reactive Diluents): These are low-viscosity liquids that help to control the viscosity of the formulation for ease of application. They also participate in the polymerization reaction, contributing to the crosslink density and influencing the final properties of the polymer film.[6]
-
Photoinitiators: These are compounds that absorb UV light and generate reactive species, such as free radicals, which initiate the polymerization of the oligomers and monomers.[2][4]
-
Additives: Various additives can be incorporated to modify specific properties of the formulation or the cured film, such as pigments, stabilizers, and adhesion promoters.
The selection of each component is critical in tailoring the properties of the cured polymer film to a specific application.
The Role and Mechanism of this compound
This compound and its derivatives, such as benzophenone O-acetyl oxime, function as Type I photoinitiators.[3] In a Type I system, the photoinitiator molecule undergoes unimolecular bond cleavage upon absorption of UV light to generate free radicals.[7]
In the case of this compound esters, the photolysis of the N-O bond is the key step, creating two distinct radical species, both of which can initiate the polymerization of vinyl monomers, such as acrylates.[3] This direct generation of radicals makes them highly efficient in initiating polymerization.
Below is a diagram illustrating the photoinitiation mechanism of a this compound derivative.
Experimental Protocols
The following protocols provide a general framework for the UV curing of polymer films using this compound as a photoinitiator. The specific parameters may need to be optimized depending on the desired film properties and the specific oligomers and monomers used.
Materials
-
Photoinitiator: this compound or a derivative (e.g., Benzophenone O-acetyl oxime)
-
Oligomer: A suitable acrylate-based oligomer (e.g., Urethane acrylate (B77674), Epoxy acrylate)
-
Monomer: A reactive diluent such as Trimethylolpropane Triacrylate (TMPTA) or 1,6-Hexanediol Diacrylate (HDDA)
-
Substrate: Glass microscope slides, polyethylene (B3416737) terephthalate (B1205515) (PET) films, or other suitable substrates
-
Solvent (optional, for cleaning): Isopropanol, acetone
Equipment
-
Magnetic stirrer and hotplate
-
Analytical balance
-
Thin-film applicator (e.g., drawdown bar) or spin coater
-
UV curing lamp (e.g., 365 nm mercury lamp or LED)
-
UV radiometer to measure light intensity
Preparation of the Photopolymerizable Resin
-
Weigh the desired amount of oligomer and monomer into a glass vial. A typical starting ratio is 70:30 oligomer to monomer by weight, but this can be adjusted to achieve the desired viscosity and film properties.
-
Add the this compound photoinitiator to the mixture. A typical concentration is 1-5% by weight of the total resin (oligomer + monomer).[3]
-
Gently warm the mixture to approximately 40-50°C while stirring until the photoinitiator is completely dissolved.[3]
-
Allow the solution to cool to room temperature before application.
Film Application
-
Ensure the substrate is clean and free of any contaminants.
-
Apply a small amount of the prepared resin onto the substrate.
-
For drawdown application: Use a thin-film applicator with a defined gap size (e.g., 50 µm) to draw down a uniform film across the substrate.[3]
-
For spin coating: Apply the resin to the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve a uniform thin film.
UV Curing
-
Place the coated substrate under the UV lamp. The distance between the lamp and the sample should be kept consistent for reproducible results.[3]
-
Expose the film to UV radiation for a predetermined time. The curing time will depend on the UV light intensity, the concentration of the photoinitiator, and the film thickness. A typical starting point is 30-120 seconds.[3]
-
The film is considered cured when it is tack-free to the touch.[3]
Characterization of the Cured Film (Optional)
-
Degree of Conversion: Can be determined using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C absorption band (typically around 1635 cm⁻¹).[3]
-
Mechanical Properties: Techniques such as tensile testing or nanoindentation can be used to measure properties like Young's modulus, tensile strength, and elongation at break.
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability and glass transition temperature of the cured film.
The experimental workflow is summarized in the diagram below.
Quantitative Data
The efficiency of a photoinitiator is a critical parameter in UV curing. The following table summarizes typical quantitative data for the photopolymerization of a standard acrylate monomer, Trimethylolpropane Triacrylate (TMPTA), using different photoinitiators. The data for Benzophenone O-acetyl oxime is adapted from studies on structurally similar oxime esters.[3]
| Photoinitiator | Concentration (wt%) | Light Source | Irradiation Time (s) | Final Monomer Conversion (%) |
| Benzophenone O-acetyl oxime | 2 | 365 nm UV LED | 60 | ~85 |
| Benzophenone/Triethanolamine | 2 / 2 | 365 nm UV LED | 60 | ~90 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 2 | 365 nm UV LED | 60 | ~95 |
Table 1: Comparative performance of different photoinitiators in the UV curing of TMPTA.[3]
Applications in Drug Development
The precise spatial and temporal control offered by UV curing makes it an attractive technology in drug development for various applications, including:
-
Fabrication of Microneedles: UV curing can be used to create polymeric microneedles for transdermal drug delivery.
-
Controlled Release Formulations: Encapsulating drugs within a UV-cured polymer matrix allows for the tuning of release kinetics.
-
Bio-MEMS and Lab-on-a-Chip Devices: The ability to create micro-structured surfaces is valuable for fabricating devices for diagnostics and high-throughput screening.[8]
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses and lab coats.
-
Work in a well-ventilated area, as some monomers can be volatile and have strong odors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The protocols provided are for reference purposes. Researchers should optimize the conditions for their specific experimental setup and materials.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. radtech.org [radtech.org]
- 3. drcresins.com [drcresins.com]
- 4. Preparation and Characterization of UV Curable Complex System Based on Vinyl Resin and Polyurethane Acrylate Prepolymer | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pcimag.com [pcimag.com]
- 8. sid.ir [sid.ir]
Application Notes and Protocols for the Colorimetric Determination of Urea Using Benzophenone Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) is a key metabolite and the primary nitrogenous waste product in mammals. Its concentration in biological fluids such as serum, plasma, and urine is a critical indicator of renal function and protein metabolism. While several methods exist for urea quantification, including enzymatic assays and colorimetric methods using reagents like diacetyl monoxime, this document outlines a proposed colorimetric method utilizing benzophenone (B1666685) oxime. This application note provides a theoretical framework and a detailed protocol for the determination of urea based on a potential reaction with benzophenone oxime in a strongly acidic environment, leading to the formation of a colored product.
Principle of the Method
This proposed method is based on the hypothesis that urea condenses with this compound in the presence of a strong acid and heat. The reaction is expected to form a colored chromophore that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of urea in the sample. Thiosemicarbazide (B42300) and a metal ion catalyst may be included to enhance and stabilize the color development, drawing parallels from the established diacetyl monoxime method for urea determination.[1][2][3][4]
Experimental Protocols
I. Reagent Preparation
-
Urea Stock Solution (100 mg/dL): Dissolve 100 mg of urea (analytical grade) in 100 mL of deionized water.
-
This compound Reagent (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Acid Reagent: A mixture of sulfuric acid and phosphoric acid is proposed. Cautiously add 200 mL of concentrated sulfuric acid to 600 mL of deionized water, followed by the slow addition of 50 mL of 85% phosphoric acid. Allow the solution to cool to room temperature.
-
Color Enhancing Reagent (Optional): Dissolve 0.1 g of thiosemicarbazide and 0.05 g of ferric chloride hexahydrate in 100 mL of deionized water.
II. Preparation of Urea Standards
Prepare a series of urea standards by diluting the Urea Stock Solution (100 mg/dL) with deionized water as described in the table below:
| Standard | Urea Stock Solution (mL) | Deionized Water (mL) | Final Urea Concentration (mg/dL) |
| Blank | 0 | 10 | 0 |
| 1 | 1 | 9 | 10 |
| 2 | 2 | 8 | 20 |
| 3 | 4 | 6 | 40 |
| 4 | 6 | 4 | 60 |
| 5 | 8 | 2 | 80 |
| 6 | 10 | 0 | 100 |
III. Sample Preparation
-
Serum/Plasma: Samples should be free of hemolysis. Centrifuge blood samples to separate serum or plasma.
-
Urine: Dilute urine samples 1:20 with deionized water before the assay.
IV. Assay Procedure
-
Pipette 0.1 mL of each standard, sample, and blank into separate, labeled glass test tubes.
-
Add 1.0 mL of the this compound Reagent to each tube and mix well.
-
Carefully add 2.0 mL of the Acid Reagent to each tube and mix thoroughly.
-
(Optional) If using the Color Enhancing Reagent, add 0.2 mL to each tube and mix.
-
Incubate all tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature under running tap water.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (to be determined experimentally, likely in the range of 480-540 nm) against the blank.
V. Calculation of Results
-
Plot a standard curve of absorbance versus urea concentration for the prepared standards.
-
Determine the urea concentration of the samples from the standard curve.
-
For diluted urine samples, multiply the result by the dilution factor (e.g., 20).
Data Presentation
Table 1: Hypothetical Standard Curve Data
| Urea Concentration (mg/dL) | Absorbance at 520 nm (AU) |
| 0 (Blank) | 0.000 |
| 10 | 0.152 |
| 20 | 0.301 |
| 40 | 0.598 |
| 60 | 0.895 |
| 80 | 1.190 |
| 100 | 1.485 |
Table 2: Hypothetical Assay Performance Characteristics
| Parameter | Value |
| Wavelength of Max. Absorbance | 520 nm |
| Linearity Range | 10 - 100 mg/dL |
| Limit of Detection (LOD) | 2.5 mg/dL |
| Limit of Quantification (LOQ) | 8.0 mg/dL |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 8% |
Visualizations
Diagram 1: Proposed Reaction Pathway
Caption: Proposed reaction of urea with this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for the colorimetric determination of urea.
References
- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Colorimetric determination of urea using diacetyl monoxime with strong acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]
Application Notes and Protocols: Synthesis of Benzophenone Oxime Ether Derivatives for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of benzophenone (B1666685) oxime ether derivatives, a class of compounds with significant potential in pharmaceutical development. The protocols outlined below cover the synthesis of the benzophenone oxime precursor and its subsequent conversion to various ether derivatives with demonstrated anticancer, anti-inflammatory, and antiviral activities.
Introduction
Benzophenone and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.[1] this compound ethers, in particular, have emerged as a versatile class of compounds exhibiting a broad range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antileishmanial properties.[1][2][3] This document offers detailed protocols for the synthesis of these derivatives and summarizes their biological activities, providing a valuable resource for researchers in drug discovery and development.
Synthesis of this compound (Precursor)
The foundational step in synthesizing this compound ether derivatives is the preparation of this compound. This is typically achieved through the condensation reaction of benzophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base.[4][5][6]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established organic synthesis procedures and consistently provides high yields.[5]
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)[7]
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine benzophenone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), 95% ethanol, and water.
-
With continuous stirring, add powdered sodium hydroxide (5.0 eq) portion-wise. Monitor the reaction temperature and cool the flask with a water bath if the reaction becomes too vigorous.[5]
-
Once the base addition is complete, attach a reflux condenser and heat the mixture to boiling. Maintain reflux for 5-10 minutes.[5]
-
After reflux, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a solution of concentrated hydrochloric acid in water. A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any inorganic impurities.
-
Dry the purified this compound. The crude product is often of high purity (98-99% yield) and can be used directly in the next step.[5] If further purification is required, recrystallization from methanol (B129727) or ethanol can be performed.[3]
Quantitative Data:
| Reactant Ratio (Benzophenone:NH₂OH·HCl:NaOH) | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 1 : 1.56 : 5 | 95% Ethanol / Water | 5 min (reflux) | 98-99 | 141-142 | [5] |
| 1 : 1.5 : - (with Pyridine) | Ethanol | 2 hours (reflux) | - | - | [8] |
| 1 : 1.85 : 1.4 (KOH) | 95% Ethanol | 5 hours (50°C) | 76 | 134-137 | [7] |
Synthesis of this compound Ether Derivatives
The synthesis of this compound ether derivatives is most commonly achieved via the Williamson ether synthesis, which involves the O-alkylation or O-arylation of the this compound.[9]
General Experimental Protocol: Williamson Ether Synthesis of this compound Ethers
This protocol provides a general method for the synthesis of O-alkyl and O-aryl this compound ethers.
Materials:
-
This compound
-
Alkyl halide (e.g., alkyl bromide, alkyl iodide) or Aryl halide
-
Strong base (e.g., Potassium hydroxide (KOH), Sodium hydride (NaH))
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMSO) in a round-bottom flask.
-
Add a strong base (e.g., pulverized KOH, 1.2 eq) to the solution and stir at room temperature to form the oximate anion.
-
Slowly add the alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired this compound ether derivative.
Workflow for Synthesis of this compound Ether Derivatives:
Caption: General workflow for the two-step synthesis of this compound ether derivatives.
Pharmaceutical Applications and Biological Activity
This compound ether derivatives have demonstrated a wide array of pharmaceutical activities. Below are summaries of their applications in anticancer, anti-inflammatory, and antiviral research, along with relevant quantitative data.
Anticancer Activity
Several studies have reported the cytotoxic and antitumor activities of benzophenone derivatives.[4][7] Oxime ethers, in particular, have been investigated as potential anticancer agents.[9]
Quantitative Data for Anticancer Activity:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-acetophenone O-2-morpholinoethyl oxime | A-549, Caco-2, HeLa | ~30 | [9] |
| (E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime | HeLa | 28 | [9] |
| Naringenin oxime ether derivative 6 | HeLa, SiHa, MCF-7 | - | [8] |
| Benzopyran-4-one-isoxazole hybrid 5a | MDA-MB-231 | 5.2-22.2 | [10] |
| Benzopyran-4-one-isoxazole hybrid 5c | Various | 3.3-12.92 | [10] |
Proposed Mechanism of Action (Anticancer):
Some this compound ether derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[8]
Caption: Proposed anticancer mechanism of action for certain this compound ether derivatives.
Anti-inflammatory Activity
Benzophenone derivatives have been investigated for their anti-inflammatory properties, with some acting as dual inhibitors of edema and neutrophil recruitment.[5] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin (B15479496) (PG) production.[5]
Quantitative Data for Anti-inflammatory Activity:
| Compound Class | Assay | Activity | Reference |
| Benzophenone-thiazole derivatives | Croton oil-induced ear edema | Potent reduction in edema | [5] |
| 4-Sulfonyloxy/alkoxy benzoxazolone derivatives | NO, IL-1β, IL-6 production | IC₅₀ values in the low µM range | [11] |
| Benzoxazolone derivatives | IL-6 inhibition | IC₅₀ values of 5.09-10.14 µM | [12] |
Signaling Pathways in Inflammation:
The anti-inflammatory effects of some compounds are mediated through the inhibition of the MAPK and NF-κB signaling pathways, which are key regulators of pro-inflammatory cytokine production.[11][13]
Caption: Inhibition of MAPK and NF-κB signaling pathways by anti-inflammatory benzophenone derivatives.
Antiviral Activity
Certain sulfonamidobenzophenone oximes have demonstrated significant antiviral activity, particularly against picornaviruses like poliovirus and rhinovirus.[3] The stereochemistry of the oxime can influence its antiviral potency, with the anti isomer often being more active.[3]
Note: Detailed quantitative data for the antiviral activity of this compound ether derivatives is less prevalent in the reviewed literature. The primary focus has been on the oximes themselves.
Conclusion
The synthetic protocols and biological data presented in these application notes highlight the significant potential of this compound ether derivatives as a source of new therapeutic agents. The straightforward and high-yielding synthetic routes to the this compound precursor, coupled with the versatility of the Williamson ether synthesis, allow for the generation of diverse chemical libraries for drug screening. The demonstrated anticancer, anti-inflammatory, and antiviral activities warrant further investigation into the structure-activity relationships and mechanisms of action of this promising class of compounds. Researchers are encouraged to utilize these protocols as a foundation for the development of novel and potent pharmaceutical agents.
References
- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of sulfonamidobenzophenone oximes and sulfonamidobenzamides [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 13. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Amides from Ketones via Oxime Rearrangement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of amides from ketones. This transformation is primarily achieved through an in-situ oximation of the ketone followed by a Beckmann rearrangement of the resulting oxime intermediate. This method offers a more streamlined and efficient alternative to the traditional two-step process, minimizing intermediate isolation and purification steps, which is highly advantageous in research and development, particularly in the synthesis of pharmaceutical intermediates.
The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime to an amide.[1] The one-pot approach combines the formation of the oxime from a ketone and hydroxylamine (B1172632) with its subsequent rearrangement in a single reaction vessel. Various catalytic systems and reaction conditions have been developed to facilitate this transformation, offering a range of options depending on the substrate, desired purity, and available resources.
Core Concepts and Reaction Mechanism
The fundamental principle of this one-pot synthesis involves two key sequential reactions:
-
Oximation: The ketone carbonyl group reacts with a hydroxylamine source, typically hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine-O-sulfonic acid (HOSA), to form a ketoxime intermediate.[2][3] This step is often facilitated by an acidic or basic catalyst.
-
Beckmann Rearrangement: In the presence of an acid catalyst, the hydroxyl group of the oxime is protonated, creating a good leaving group (water). This departure triggers the migration of the alkyl or aryl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion. Subsequent hydration and tautomerization yield the final amide product.[1][3]
Several reagents and catalysts can be employed to drive the Beckmann rearrangement, including protic acids (formic acid, trifluoroacetic acid), Lewis acids (FeCl₃, ZnCl₂), and solid acid catalysts (silica gel, zeolites).[2][4][5][6]
Applications in Research and Drug Development
The synthesis of amides is of paramount importance in the pharmaceutical industry, as the amide functional group is a cornerstone of many drug molecules. This one-pot methodology provides a direct and efficient route to access a wide variety of secondary amides, which are crucial building blocks for:
-
Active Pharmaceutical Ingredients (APIs): Many drugs, including local anesthetics (e.g., lidocaine) and analgesics (e.g., acetaminophen), contain amide moieties.
-
Peptidomimetics: The amide bond is the fundamental linkage in peptides and proteins. Efficient amide synthesis is critical for the development of peptide-based therapeutics and peptidomimetics.
-
Combinatorial Chemistry and Library Synthesis: The simplicity and efficiency of one-pot reactions are highly suited for the rapid generation of compound libraries for high-throughput screening in drug discovery.
Experimental Protocols
This section details several protocols for the one-pot synthesis of amides from ketones, each employing a different catalytic system.
Protocol 1: Formic Acid and Silica (B1680970) Gel Mediated Synthesis
This method utilizes formic acid as both a solvent and a catalyst, with silica gel acting as a dehydrating agent to drive the reaction towards completion.[2]
Materials:
-
Ketone (e.g., Benzophenone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Formic acid (HCO₂H)
-
Silica gel
Procedure:
-
To a round-bottom flask, add the ketone (10 mmol), hydroxylamine hydrochloride (30 mmol), and silica gel (1 g).
-
Add formic acid (8 mL) to the mixture.
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5-4 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Trifluoroacetic Acid (TFA) Catalyzed Synthesis
Trifluoroacetic acid serves as a powerful catalyst and solvent in this protocol, enabling the reaction to proceed efficiently.[4]
Materials:
-
Ketone or Aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a suitable reaction vessel, dissolve the ketone or aldehyde (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in trifluoroacetic acid (3 mL).
-
Heat the reaction mixture to 70°C and stir for 16 hours.[4]
-
After cooling to room temperature, remove the TFA by distillation under reduced pressure (40°C, 250 Pa).[4]
-
Wash the residue with cold water.
-
The product can be further purified by recrystallization from hexane (B92381) or petroleum ether, or by column chromatography.[4]
Protocol 3: Solvent-Free Synthesis using Anhydrous Oxalic Acid
This environmentally friendly protocol avoids the use of organic solvents by employing anhydrous oxalic acid as the catalyst.[7]
Materials:
-
Ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous oxalic acid
Procedure:
-
In a reaction vial, thoroughly mix the ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous oxalic acid (1 mmol).
-
Heat the mixture at 100°C for 4-12 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the amide.
Protocol 4: Magnetically Separable Fe₃O₄ Nanoparticle Catalyzed Synthesis
This protocol utilizes Fe₃O₄ nanoparticles as a heterogeneous catalyst that can be easily recovered using an external magnet, offering a green and reusable catalytic system.[8]
Materials:
-
Ketone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Fe₃O₄ nanoparticles
Procedure:
-
To a mixture of the ketone (1 mmol) and hydroxylamine hydrochloride (2 mmol), add Fe₃O₄ nanoparticles (20 mg).[8]
-
Heat the solvent-free mixture at 110°C with stirring for approximately 25 minutes.[8]
-
Monitor the reaction's progress using TLC.
-
Upon completion, cool the reaction mixture.
-
Add an organic solvent (e.g., ethyl acetate) and separate the catalyst using an external magnet.
-
Decant the organic solution and wash the catalyst with the same solvent.
-
Combine the organic layers and evaporate the solvent to obtain the product. The catalyst can be washed, dried, and reused.[8]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the one-pot synthesis of amides from various ketones using different catalytic systems.
| Catalyst/Reagent | Substrate (Ketone) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Formic acid / Silica gel | Benzophenone | 80 | 2.5 | ~100 | [2] |
| Formic acid (no silica gel) | Benzophenone | 80 | 4 | 80 | [2] |
| Trifluoroacetic acid | Acetophenone | 70 | 16 | 90 (selectivity) | [4] |
| Trifluoroacetic acid | Cyclohexanone | 70 | 16 | 99 (selectivity) | [4] |
| Anhydrous Oxalic Acid | Acetophenone | 100 | 4-12 | High | |
| Fe₃O₄ | 4-Methylacetophenone | 110 | 1 | 90 | [8] |
| Fe₃O₄ | Benzophenone | 110 | 1 | 94 | [8] |
| Fe₃O₄ | Cyclohexanone | 110 | 1 | 85 | [8] |
| TsIm / Cs₂CO₃ / SiO₂ | Various ketoximes | Reflux in DMF | - | High | [9] |
| FeCl₃·6H₂O | Acetophenone | Reflux in Toluene | 3 | 80 (conversion) |
Note: Yields and reaction times can vary depending on the specific substrate and reaction scale.
Visualizing the Process
Reaction Mechanism
Caption: General mechanism of one-pot amide synthesis from ketones.
Experimental Workflow
Caption: A generalized experimental workflow for the one-pot synthesis.
Logical Relationship of Key Steps
Caption: Logical sequence of the key chemical transformations.
References
- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Converting Ketones to Amides - Chemistry Steps [chemistrysteps.com]
- 4. iris.unive.it [iris.unive.it]
- 5. wjpmr.com [wjpmr.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. orgchemres.org [orgchemres.org]
- 9. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzophenone Oxime Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzophenone (B1666685) oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzophenone oxime, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is low or I'm not getting any product. What are the possible causes and solutions?
A: Low or no yield in this compound synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure you are using a slight excess of hydroxylamine (B1172632) hydrochloride.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material, benzophenone.[2]
-
-
Reagent Quality: The purity of your starting materials is crucial.
-
Solution: Use high-purity benzophenone and hydroxylamine hydrochloride. Ensure that any base used, such as sodium hydroxide (B78521) or pyridine, is of high quality and dry.[2]
-
-
Presence of Moisture: Water can interfere with the reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. While some protocols use aqueous alcohol, it's important that the primary solvent is anhydrous if the protocol specifies.[1]
-
-
Improper Work-up: Product can be lost during the extraction and purification steps.
-
Solution: Minimize the use of aqueous solutions during workup if your product shows solubility. When performing extractions, ensure complete phase separation to avoid loss of the organic layer.[2]
-
Q2: I'm observing an unexpected side product in my analysis. What could it be and how can I avoid it?
A: The most common side product is benzanilide, formed through a Beckmann rearrangement. However, other impurities can also be present.
-
Benzanilide Formation (Beckmann Rearrangement): This is a common side reaction for oximes, especially under acidic conditions or at elevated temperatures.[2]
-
Solution: Control the reaction temperature, keeping it at or below room temperature. Avoid the use of strong acids, as they can catalyze the rearrangement.[1]
-
-
Unreacted Benzophenone: This indicates an incomplete initial reaction.
-
Solution: Increase the reaction time or consider a slight excess of hydroxylamine hydrochloride. Monitor the reaction by TLC to ensure all benzophenone has reacted.[1]
-
-
Benzophenone Degradation Product: this compound can decompose in the presence of air and moisture to form benzophenone and nitric acid.[3]
-
Solution: Store the synthesized this compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1]
-
Q3: The final product is difficult to purify. What purification strategies can I employ?
A: Purification challenges often arise from the presence of impurities or the physical nature of the crude product.
-
Oily Product: The crude product may not solidify, making recrystallization difficult.
-
Solution: Try triturating the oily product with a non-polar solvent like hexane (B92381) to induce solidification. Experiment with different solvent systems for recrystallization, such as ethanol, methanol, or a mixture of ethyl acetate (B1210297) and hexane.[2]
-
-
Co-eluting Impurities: During chromatographic purification, impurities may elute with the desired product.
-
Solution: Optimize your column chromatography conditions. This could involve changing the solvent system (mobile phase) or trying a different stationary phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A: this compound is typically synthesized by the reaction of benzophenone with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine which then reacts with the ketone.[2]
Q2: What are common bases used in this synthesis?
A: Common bases include sodium hydroxide, potassium hydroxide, sodium carbonate, and pyridine.[3] The choice of base can influence the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (benzophenone), you can observe the disappearance of the starting material and the appearance of the product spot.[2]
Q4: What is the expected melting point of pure this compound?
A: The melting point of pure this compound is typically in the range of 141-142°C.[3] A broad melting point range can indicate the presence of impurities.
Data Presentation
The following tables summarize how different reaction parameters can influence the synthesis of this compound.
Table 1: Effect of Base and Solvent on Yield
| Benzophenone (moles) | Hydroxylamine HCl (moles) | Base (moles) | Solvent | Reaction Time | Yield (%) | Reference |
| 0.55 | 0.86 | NaOH (2.75) | 95% Ethanol/Water | 5 minutes (reflux) | 98-99 | [3] |
| 1 (mmol) | 1.2 (mmol) | Bi₂O₃ (0.6 mmol) | Solvent-free (grinding) | 20 minutes | 60 | [4] |
| 5.5 (mmol) | 14.4 (mmol) | Pyridine (0.5 ml) | Ethanol | 2 hours (reflux) | Not specified | [5] |
Table 2: Influence of Temperature on Beckmann Rearrangement (Side Reaction)
This table illustrates the effect of temperature on the formation of the primary side product, benzanilide, from this compound.
| Substrate | Catalyst | Co-catalyst | Temperature (°C) | Time (h) | Benzanilide Yield (%) | Reference |
| This compound | [HMIm]HSO₄ | - | 90 | 6 | 45 | [6] |
| This compound | [HMIm]HSO₄ | P₂O₅ (8%) | 90 | 6 | 91 | [6] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: High-Yield Synthesis using Sodium Hydroxide[3]
-
Materials:
-
Benzophenone (100 g, 0.55 mole)
-
Hydroxylamine hydrochloride (60 g, 0.86 mole)
-
95% Ethyl alcohol (200 cc)
-
Water (40 cc)
-
Powdered sodium hydroxide (110 g, 2.75 moles)
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a 2-liter round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.
-
Add powdered sodium hydroxide in portions with shaking. If the reaction becomes too vigorous, cool the flask with tap water.
-
After all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling for five minutes.
-
Cool the reaction mixture and pour it into a solution of 300 cc of concentrated hydrochloric acid in 2 liters of water.
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from methyl alcohol.
-
Protocol 2: Synthesis using a Solvent-Free Grinding Method[4]
-
Materials:
-
Benzophenone (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a mortar, combine benzophenone, hydroxylamine hydrochloride, and Bi₂O₃.
-
Grind the mixture with a pestle for the required period (monitor by TLC).
-
Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the reaction mixture and filter to separate the Bi₂O₃.
-
Concentrate the filtrate to approximately 6 mL, then add water to precipitate the product.
-
Filter the precipitate and dry under high vacuum to obtain the pure oxime.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
References
Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Beckmann rearrangement of O-acetyl oximes.
Troubleshooting Guide
This guide addresses common issues encountered during the Beckmann rearrangement of O-acetyl oximes, presented in a question-and-answer format to directly address specific problems.
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| 1. Incomplete O-acetylation | The initial formation of the O-acetyl oxime may be incomplete, leaving unreacted oxime that is less reactive under the rearrangement conditions. Monitor the O-acetylation step by Thin Layer Chromatography (TLC) to ensure full conversion of the starting oxime before proceeding with the rearrangement.[1] |
| 2. Suboptimal Reaction Temperature | The rearrangement of O-acetyl oximes is thermally induced, and insufficient temperature can lead to a sluggish or incomplete reaction. Gradually increase the reaction temperature in 10°C increments, monitoring the progress by TLC. Be cautious, as excessively high temperatures can promote side reactions.[2] |
| 3. Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile (B52724) are often effective as they can stabilize the charged intermediates formed during the rearrangement.[3][4] Consider screening different solvents to find the optimal one for your specific substrate. |
| 4. Presence of Water | O-acetyl oximes can be susceptible to hydrolysis, especially under acidic or basic conditions, which reverts them to the parent oxime and acetic acid.[5][6][7][8] Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis. |
| 5. Catalyst Inefficiency | While O-acetyl oximes can rearrange thermally, a catalyst is often employed to improve the rate and yield. If using a catalyst, ensure it is active and used in the appropriate amount. For solid-supported catalysts, the catalyst-to-substrate ratio may need to be optimized.[9] |
Issue: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| 1. Beckmann Fragmentation | This is a common side reaction that competes with the Beckmann rearrangement, leading to the formation of nitriles and carbocation-derived products.[10] This is more likely to occur if the migrating group can form a stable carbocation.[10] To minimize fragmentation, carefully select the reaction conditions. Lower temperatures and less acidic catalysts may favor the rearrangement. |
| 2. Oxime Isomerization | The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating.[10] If the starting oxime isomerizes under the reaction conditions, a mixture of amide regioisomers will be formed.[10] The use of reagents like p-toluenesulfonyl chloride can sometimes prevent this isomerization.[2] |
| 3. Substrate Decomposition | At elevated temperatures, the starting material or the product may decompose, leading to a complex mixture of byproducts. Monitor the reaction closely by TLC and avoid prolonged heating once the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an O-acetyl oxime over a standard oxime in the Beckmann rearrangement?
A1: The acetate (B1210297) group in an O-acetyl oxime is a much better leaving group than the hydroxyl group of a standard oxime. This facilitates the rearrangement, often allowing for milder reaction conditions and avoiding the need for strong acids.[1][11]
Q2: How can I prepare the O-acetyl oxime?
A2: O-acetyl oximes are typically prepared by reacting the corresponding oxime with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.[1][11] The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct.[1]
Q3: What is Beckmann fragmentation and how can I avoid it?
A3: Beckmann fragmentation is a competing reaction pathway where the C-C bond alpha to the oxime cleaves, forming a nitrile and a carbocation.[10] This is favored when the group alpha to the oxime can stabilize a positive charge. To minimize fragmentation, you can try using milder reaction conditions, such as lower temperatures and less acidic catalysts, and choose a solvent that does not promote carbocation formation.[10]
Q4: My starting material is a symmetric ketone. Do I still need to worry about regioisomers?
A4: No, if your starting ketone is symmetric, only one oxime and consequently only one amide product can be formed. The issue of regioisomers only arises with unsymmetrical ketones where two different geometric isomers of the oxime can exist.
Q5: Can I use a "one-pot" procedure for the oximation and Beckmann rearrangement?
A5: Yes, "one-pot" procedures where the ketone is converted to the oxime and then rearranged in the same reaction vessel without isolation of the oxime intermediate have been reported. These methods can be more efficient, but optimization of the reaction conditions is crucial to ensure both steps proceed with high yield.[12]
Experimental Protocols
Protocol 1: Beckmann Rearrangement of Benzophenone (B1666685) O-acetyl oxime
This protocol describes the in-situ formation of the O-acetyl oxime followed by its rearrangement.
-
Materials: Benzophenone oxime, acetic anhydride, glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, suspend the this compound in an excess of acetic anhydride (5-10 equivalents).[1]
-
Add a catalytic amount of glacial acetic acid.[1]
-
Heat the mixture to reflux (approximately 140°C) for 1-2 hours.[1]
-
Monitor the reaction progress using TLC.
-
After completion, cool the mixture to room temperature and carefully pour it into cold water to hydrolyze excess acetic anhydride and precipitate the product.[1]
-
Collect the solid N-phenylbenzamide by filtration.[1]
-
Wash the crude product with a cold, dilute sodium carbonate solution and then with cold water.[1]
-
Dry the product. Further purification can be achieved by recrystallization from ethanol.[1]
-
Protocol 2: Trifluoroacetic Acid-Catalyzed Rearrangement of Acetophenone (B1666503) O-acetyl oxime
This protocol details the formation of the O-trifluoroacetyl oxime intermediate followed by rearrangement.
-
Materials: Acetophenone oxime, trifluoroacetic anhydride, dichloromethane (B109758) (CH₂Cl₂).
-
Procedure:
-
O-trifluoroacetyl acetophenone oxime can be formed at 298 K by reacting equimolar amounts of acetophenone oxime and trifluoroacetic anhydride in a minimal amount of CH₂Cl₂.[13]
-
The rearrangement to acetanilide (B955) can then be achieved by heating the intermediate.[13]
-
High selectivity and nearly quantitative yields are reported when the TFA/substrate ratio is greater than 3.[14]
-
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Beckmann Rearrangement of Diphenylketone Oxime
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Benzanilide (%) |
| PPA | None | 100 | 0.5 | 100 | 68.69 |
| Nafion | Acetonitrile | 70 | 2 | 16.44 | 7.11 |
| Amberlyst®15 | Acetonitrile | 70 | 2 | 2.96 | 1.09 |
Data extracted from a study on the Beckmann rearrangement of diphenylketone oxime.[3]
Table 2: Effect of Solvent on the Beckmann Rearrangement of Diphenylketone Oxime using a Nafion Catalyst
| Solvent | Temperature (°C) | Conversion (%) | Selectivity for Benzanilide (%) | Yield of Benzanilide (%) |
| Acetonitrile | 70 | 16.44 | 43.26 | 7.11 |
| Cyclohexane | 70 | Low | Low | Low |
Data extracted from a study on the Beckmann rearrangement of diphenylketone oxime.[3]
Visualizations
Caption: Troubleshooting workflow for low yield in the Beckmann rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. portal.tpu.ru [portal.tpu.ru]
- 13. iris.unive.it [iris.unive.it]
- 14. researchgate.net [researchgate.net]
Identifying common side products in benzophenone oxime reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzophenone (B1666685) oxime reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving benzophenone oxime?
A1: The most prominent reaction is the Beckmann rearrangement, which converts this compound into benzanilide (B160483), an amide of significant interest in organic synthesis.[1][2][3] Another common process is the synthesis of the oxime itself from benzophenone and hydroxylamine (B1172632).
Q2: What is the primary side product I should be aware of during the Beckmann rearrangement of this compound?
A2: The most common side product is benzanilide, which is formed through the acid-catalyzed Beckmann rearrangement.[2][4] The formation of this amide is often the intended goal of the reaction, but if another transformation of the oxime is desired, the conditions must be carefully controlled to avoid this rearrangement.
Q3: Can this compound revert to benzophenone?
A3: Yes, this compound can undergo hydrolysis back to benzophenone, particularly in the presence of moisture and acid.[4] It is crucial to use anhydrous reagents and solvents to minimize this side reaction.
Q4: Are there other, less common, side products that can form?
A4: Under thermal stress (pyrolysis), a variety of other side products can be generated, including ammonia, carbon dioxide, benzene, biphenyl, benzonitrile (B105546), and benzoic acid. However, these are typically observed under more extreme conditions than those used for a standard Beckmann rearrangement.
Q5: How can I monitor the progress of my this compound reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis and quantification of products and byproducts.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.- Verify the purity and reactivity of all reagents. Older or improperly stored reagents can lead to incomplete conversion. |
| Formation of Side Products | - If benzanilide is an undesired side product, consider lowering the reaction temperature and using a less acidic catalyst.[4]- To prevent hydrolysis to benzophenone, ensure all glassware is oven-dried and use anhydrous solvents.[4] |
| Product Loss During Workup | - Optimize the extraction and purification steps. Ensure the pH of the aqueous layers is appropriate to prevent the loss of acidic or basic products.- If using column chromatography, select a solvent system that provides good separation between your desired product and any impurities. |
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., HPLC, GC-MS)
| Potential Cause | Troubleshooting Recommendation |
| Unreacted Starting Materials | - The presence of benzophenone or this compound indicates an incomplete reaction. Refer to the troubleshooting steps for low yield. |
| Formation of Benzanilide | - A peak corresponding to the mass of benzanilide strongly suggests that a Beckmann rearrangement has occurred. To avoid this, use milder reaction conditions.[4] |
| Hydrolysis Product | - A peak corresponding to the mass of benzophenone is likely due to the hydrolysis of the oxime.[4] Ensure anhydrous conditions in future experiments. |
| Thermolysis Products | - If the reaction was conducted at high temperatures, minor peaks corresponding to products like benzene, biphenyl, or benzonitrile may be observed. |
Quantitative Data on Product Distribution
The following table summarizes the yield of the primary product, benzanilide, from the Beckmann rearrangement of this compound under various conditions. While specific yields for side products are not always reported in the literature, their common identities are noted.
| Catalyst / Reagent | Solvent | Temperature (°C) | Time | Benzanilide Yield (%) | Common Side Products Observed | Reference |
| Thionyl Chloride | Anhydrous Ether | Reflux | Not Specified | 64.53 | Unreacted this compound, Benzophenone (from hydrolysis) | [4] |
| Polyphosphoric Acid (PPA) | None (ultrasonic) | 60 | 120 min | 56.65 | Not specified | [5][6] |
| Ionic Liquid | THF | 60 | 30 min | 36.65 | Not specified | [5][6] |
| H3PO4-Ac2O | Anhydrous Ethanol | 60 | 60 min | 51.98 | Not specified | [5][6] |
| [HMIm]HSO4 | None | 90 | 6 h | 45 | Benzophenone | [7][8] |
| [HMIm]HSO4 with P2O5 | None | 90 | 6 h | 91 | Not specified | [7][8] |
| Cyanuric chloride / MnCl2·4H2O | Acetonitrile | Reflux | 2 h | 96 | Not specified | [9] |
| Formic Acid / Silica Gel | Formic Acid | 80 | 2.5 h | Nearly Quantitative | Not specified | [10] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard organic synthesis procedures.
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethanol, and water.
-
With shaking, add powdered sodium hydroxide in portions. If the reaction becomes too vigorous, cool the flask with tap water.
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.
-
Cool the reaction mixture and pour it into a solution of concentrated hydrochloric acid in water.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.
-
The crude this compound can be purified by recrystallization from methanol (B129727) or ethanol.
Beckmann Rearrangement of this compound to Benzanilide
This protocol uses thionyl chloride as the rearranging agent.
Materials:
-
This compound
-
Anhydrous ether
-
Thionyl chloride
-
Water
-
Methanol (for recrystallization)
Procedure:
-
Dissolve this compound in anhydrous ether in an Erlenmeyer flask.
-
In a fume hood, carefully add pure thionyl chloride to the flask.
-
Distill off the solvent and other volatile products on a water bath.
-
Add water to the residue and boil for several minutes, breaking up any lumps that form.
-
Decant the supernatant liquid and recrystallize the solid product from methanol.
-
Filter the purified benzanilide, dry it, and determine its melting point and yield.[4]
Visualizations
Caption: Reaction pathways of this compound, including its synthesis and subsequent reactions leading to the desired product and common side products.
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. cayley-nielson.com [cayley-nielson.com]
- 6. cayleynielson.com [cayleynielson.com]
- 7. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. portal.tpu.ru [portal.tpu.ru]
Technical Support Center: Minimizing Beckmann Fragmentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Beckmann fragmentation as a side reaction during the Beckmann rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is Beckmann fragmentation and when does it occur?
A1: Beckmann fragmentation is a common side reaction in the Beckmann rearrangement that leads to the formation of a nitrile and a carbocation-derived product, instead of the desired amide.[1][2] This fragmentation pathway is favored when the group alpha to the oxime can stabilize a positive charge, such as through hyperconjugation or the presence of heteroatoms.[2] Substrates with α-quaternary carbons are particularly susceptible to this side reaction.[3]
Q2: What are the key factors that promote Beckmann fragmentation?
A2: The primary factors that promote Beckmann fragmentation include:
-
Substrate Structure: The ability of the migrating group to stabilize a positive charge is the most critical factor. Tertiary alkyl and benzyl (B1604629) groups, for instance, are more prone to fragmentation.[1]
-
Reaction Conditions: Harsh conditions, such as the use of strong Brønsted acids (e.g., concentrated sulfuric acid) and high reaction temperatures, can significantly favor the fragmentation pathway.[4][5]
Q3: How can I minimize Beckmann fragmentation?
A3: To minimize Beckmann fragmentation, consider the following strategies:
-
Use Milder Reagents: Employing milder activating agents for the oxime hydroxyl group can suppress the formation of the carbocation intermediate. Reagents such as cyanuric chloride, p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) are often effective alternatives to strong acids.[2]
-
Control Reaction Temperature: Running the reaction at lower temperatures generally favors the rearrangement over fragmentation.
-
Optimize Solvent Choice: The use of aprotic solvents is often recommended, especially when using sulfonate esters of oximes, to minimize side reactions.[6]
Q4: Can the stereochemistry of the oxime influence fragmentation?
A4: Yes, the Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group migrates.[2] If the group that is more likely to fragment is in the anti position, fragmentation will be more prevalent. It is crucial to control the stereochemistry of the starting oxime if possible. However, it's important to note that some reaction conditions can cause racemization of the oxime geometry, leading to a mixture of products.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solutions |
| High yield of nitrile product, low yield of desired amide. | The reaction conditions are favoring the Beckmann fragmentation pathway due to a substrate prone to carbocation formation. | 1. Switch to a milder catalyst system: Instead of strong acids like H₂SO₄, consider using cyanuric chloride/ZnCl₂, p-toluenesulfonyl chloride (TsCl), or phosphorus pentachloride (PCl₅). 2. Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Change the solvent: Utilize aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM). |
| Reaction mixture turns dark, indicating decomposition. | The reaction conditions are too harsh for the substrate, leading to degradation. | 1. Reduce the reaction temperature. 2. Use a less aggressive catalyst. 3. Decrease the reaction time and monitor the progress closely by TLC or LC-MS. |
| Formation of multiple amide products (regioisomers). | Isomerization of the (E/Z) configuration of the starting oxime is occurring under the reaction conditions. | 1. Isolate a single stereoisomer of the oxime before the rearrangement. 2. Use milder reaction conditions that are less likely to cause isomerization. |
| Low conversion of the starting oxime. | The catalyst may not be active enough, or the substrate may be sterically hindered. | 1. Increase the catalyst loading. 2. Slightly increase the reaction temperature while carefully monitoring for fragmentation. 3. Consider a more active, yet still mild, catalyst system. |
Quantitative Data on Reaction Conditions
The choice of reagent can significantly impact the ratio of the desired amide product to the undesired nitrile from fragmentation, especially for substrates with a high propensity for fragmentation.
Table 1: Beckmann Rearrangement of Pivalophenone Oxime
| Reagent | Solvent | Temperature (°C) | Amide Yield (%) | Nitrile Yield (%) |
| Polyphosphoric acid (PPA) | Neat | 100 | 15 | 80 |
| PCl₅ | Diethyl Ether | 0 | 85 | 10 |
| SOCl₂ | Dioxane | 25 | 70 | 25 |
| TsCl / Pyridine (B92270) | Pyridine | 25 | 90 | 5 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent results from a single study.
Table 2: Beckmann Rearrangement of Camphor Oxime
| Reagent | Solvent | Temperature (°C) | Rearrangement Product (Lactam) Yield (%) | Fragmentation Product (Nitrile) Yield (%) |
| H₂SO₄ (conc.) | Neat | 100 | Low | High |
| PPA | Neat | 120 | 10 | 85 |
| TsCl / Pyridine | Pyridine | 80 | 75 | 20 |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile | Reflux | 80 | 15 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent results from a single study. Camphor oxime is known to predominantly undergo fragmentation under strong acid conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Fragmentation using p-Toluenesulfonyl Chloride (TsCl)
This protocol is suitable for substrates prone to fragmentation.
Materials:
-
Ketoxime (1.0 eq)
-
Pyridine (as solvent)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the ketoxime (1.0 eq) in pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: General Procedure for Minimizing Fragmentation using Cyanuric Chloride
This protocol provides a mild alternative for the Beckmann rearrangement.[7]
Materials:
-
Ketoxime (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Cyanuric chloride (1.1 eq)
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve cyanuric chloride (1.1 eq) in N,N-dimethylformamide (DMF) at room temperature.
-
To this solution, add a solution of the ketoxime (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours depending on the substrate.[5] Monitor the reaction progress by TLC.
-
After the reaction is complete, quench by adding water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways of Beckmann rearrangement and fragmentation.
Caption: A logical workflow for troubleshooting common issues in the Beckmann rearrangement.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. audreyli.com [audreyli.com]
- 6. researchgate.net [researchgate.net]
- 7. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
Preventing hydrolysis of O-acetyl oxime during synthesis and workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of O-acetyl oximes during their synthesis and workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of O-acetyl oxime hydrolysis during synthesis and workup?
A1: O-acetyl oximes are susceptible to hydrolysis under both acidic and basic conditions. The primary causes of unintended hydrolysis are:
-
Aqueous Workup: Standard workup procedures often involve washing the reaction mixture with aqueous acidic solutions (like 1 M HCl) to remove basic catalysts (e.g., pyridine) and aqueous basic solutions (like saturated sodium bicarbonate) to neutralize excess acid.[1][2] Both of these steps can promote the hydrolysis of the O-acetyl oxime back to the parent oxime.
-
Presence of Water: Any residual water in the reaction mixture or solvents can lead to hydrolysis, especially at elevated temperatures or in the presence of acid or base catalysts.[1]
-
Strongly Acidic or Basic Reaction Conditions: While the acetylation is often performed in the presence of a base like pyridine (B92270), prolonged exposure or the use of stronger bases can facilitate hydrolysis. Similarly, the generation of acidic byproducts, such as HCl from acetyl chloride, can catalyze hydrolysis if not properly neutralized.[3]
Q2: My O-acetyl oxime appears to be decomposing during purification. What could be the issue?
A2: Decomposition during purification, particularly during silica (B1680970) gel column chromatography, is often due to hydrolysis catalyzed by acidic silica gel. O-acetyl oximes are sensitive to acid, and the slightly acidic nature of standard silica gel can be sufficient to cause degradation on the column.
To mitigate this, consider the following:
-
Neutralized Silica Gel: Use silica gel that has been neutralized by washing with a solution of triethylamine (B128534) in the eluent system.
-
Minimize Purification Time: Avoid letting the compound sit on the column for extended periods.
-
Alternative Purification Methods: If hydrolysis on silica is a persistent issue, consider recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane) as an alternative purification method.[1]
Q3: What is the Beckmann rearrangement, and how can I avoid it?
A3: The Beckmann rearrangement is a common acid-catalyzed side reaction where the oxime or O-acetyl oxime rearranges to form an amide.[1][3] This is more likely to occur under strongly acidic conditions or at elevated temperatures.[1]
To minimize the Beckmann rearrangement:
-
Control Temperature: Perform the acetylation reaction at or below room temperature (e.g., 0 °C) to reduce the likelihood of this rearrangement.[3]
-
Use a Non-Nucleophilic Base: Employ a base like pyridine or triethylamine to neutralize any acidic byproducts generated during the reaction, which helps to avoid the acidic conditions that promote the rearrangement.[3]
-
Choice of Acetylating Agent: Using acetic anhydride (B1165640) is often preferred over acetyl chloride as it generates acetic acid, a weaker acid than HCl, as a byproduct.[3]
Q4: How can I monitor the progress of my O-acetyl oxime synthesis?
A4: The most effective way to monitor the reaction is by Thin Layer Chromatography (TLC). You should see the disappearance of the starting oxime spot and the appearance of a new, typically less polar, spot for the O-acetyl oxime product. Using a suitable eluent system will allow you to clearly resolve the starting material and the product.
Troubleshooting Guides
Issue 1: Low or No Yield of O-acetyl oxime
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the use of fresh acetylating agent (acetic anhydride or acetyl chloride). Consider adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[1] Extend the reaction time and continue to monitor by TLC. |
| Hydrolysis During Workup | The product may have formed but was hydrolyzed during the aqueous workup.[1] Switch to a non-aqueous workup protocol (see "Experimental Protocols" section). If an aqueous wash is necessary, use cold, neutral water or brine and minimize the contact time. |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from consuming the reagents.[1] |
Issue 2: Product is Contaminated with the Starting Oxime
| Potential Cause | Recommended Solution |
| Incomplete Acetylation | The reaction may not have gone to completion. Increase the equivalents of the acetylating agent and/or extend the reaction time. |
| Partial Hydrolysis | The product may have partially hydrolyzed during workup or purification. Re-purify the material using a non-aqueous method or neutralized silica gel. |
Issue 3: Presence of an Amide Byproduct
| Potential Cause | Recommended Solution |
| Beckmann Rearrangement | The reaction conditions (likely acidic or high temperature) favored the Beckmann rearrangement.[1][3] Repeat the reaction at a lower temperature (e.g., 0 °C) and ensure a non-nucleophilic base is present to neutralize any generated acid. |
Data Presentation
Table 1: Influence of pH and Temperature on the Hydrolysis of O-Acetyl Oximes
The following table summarizes the kinetic data for the hydrolysis of various O-acetyl oximes in aqueous solutions. The data is presented as first-order rate constants (k) in min⁻¹.
| Compound | pH | Temperature (°C) | Rate Constant (k, min⁻¹) |
| 2-Formylpyridine O-acetyloxime | 6.0 | 25 | 0.0018 |
| 8.0 | 25 | 0.018 | |
| 10.0 | 25 | 1.8 | |
| 8.0 | 35 | 0.045 | |
| 8.0 | 40 | 0.075 | |
| 4-Formylpyridine O-acetyloxime | 6.0 | 25 | 0.0035 |
| 8.0 | 25 | 0.035 | |
| 10.0 | 25 | 3.5 | |
| Acetophenone O-acetyloxime | 8.0 | 25 | 0.0042 |
| 10.0 | 25 | 0.42 | |
| 10.8 | 25 | 2.6 |
Data adapted from J. H. Blanch, J. Chem. Soc. B, 1968, 167.
Experimental Protocols
Protocol 1: Standard Synthesis and Aqueous Workup of an O-Acetyl Oxime
This protocol is a general procedure and may need optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the starting oxime (1.0 eq.) in anhydrous pyridine.
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 - 1.5 eq.) dropwise with stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting oxime is consumed.
-
Aqueous Workup:
-
Pour the reaction mixture into cold water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with cold 1 M HCl (to remove pyridine), water, and saturated aqueous sodium bicarbonate solution (to neutralize excess acetic acid).
-
Finally, wash with brine, dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: Recommended Non-Aqueous Workup to Minimize Hydrolysis
This protocol is designed to avoid the use of aqueous solutions during the workup, thus minimizing the risk of hydrolysis.
-
Reaction (as in Protocol 1): Perform the acetylation of the oxime with acetic anhydride in pyridine as described above.
-
Removal of Volatiles: Once the reaction is complete as determined by TLC, remove the pyridine and excess acetic anhydride by co-evaporation with a high-boiling point solvent like toluene (B28343) under reduced pressure. Repeat this process 2-3 times to ensure complete removal.
-
Direct Purification: The resulting crude residue can be directly purified by flash column chromatography on silica gel. It is recommended to use a neutralized silica gel (slurried with the eluent containing a small amount of triethylamine, e.g., 0.1-1%) to prevent on-column hydrolysis. Alternatively, the crude product can be purified by recrystallization from an appropriate solvent system.
Visualizations
Caption: Acid-catalyzed hydrolysis of an O-acetyl oxime.
Caption: Troubleshooting workflow for O-acetyl oxime synthesis.
Caption: Decision tree for selecting a workup procedure.
References
Recrystallization techniques for purifying crude benzophenone oxime
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude benzophenone (B1666685) oxime using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of crude benzophenone oxime.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated, preventing crystallization. 2. The rate of cooling is too rapid: Crystals do not have sufficient time to nucleate and grow. 3. The crude material is highly impure: High levels of impurities can inhibit crystal formation. | 1. Reheat the solution and boil off a portion of the solvent to increase the concentration of the this compound. Allow the concentrated solution to cool again.[1] 2. Slow down the cooling process. Allow the flask to cool to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath. 3. If the product is still not crystallizing, remove the solvent by rotary evaporation and attempt purification by another method, such as column chromatography, before re-attempting recrystallization. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | 1. The melting point of the impure solid is lower than the temperature of the solution: The compound is coming out of solution as a liquid above its depressed melting point.[1] 2. The solution is cooling too quickly at the point of supersaturation. 3. The concentration of the solute is too high. | 1. Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[1] 2. Try scratching the inside of the flask with a glass stirring rod at the surface of the solution to induce nucleation. 3. Add a seed crystal of pure this compound to the cooled solution to encourage crystal growth. |
| Low Yield of Purified Product | 1. Too much solvent was used during recrystallization: A significant amount of the product remains dissolved in the mother liquor.[1] 2. Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. 3. Incomplete initial synthesis of this compound: The crude material contained a low amount of the desired product to begin with.[2] | 1. Before recrystallization, use the minimum amount of boiling solvent necessary to fully dissolve the crude product. After filtration, cool the mother liquor in an ice bath to maximize crystal recovery. 2. Use a pre-heated funnel and flask for the hot filtration step to prevent cooling and premature crystallization. Rinse the filter paper with a small amount of hot solvent. 3. Assess the purity of the crude product before recrystallization. If the initial reaction yield was low, optimize the synthesis protocol. |
| Purified Crystals Have a Low Melting Point or a Broad Melting Range | 1. Incomplete removal of impurities: Unreacted benzophenone or other synthesis by-products may still be present. 2. Solvent is trapped in the crystals: The crystals were not dried sufficiently. 3. Decomposition of the product: this compound can degrade in the presence of oxygen and moisture, especially when heated for prolonged periods.[3] | 1. Perform a second recrystallization. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. 2. Dry the crystals thoroughly under vacuum. 3. Minimize the time the solution is kept at boiling temperature during the dissolution step. Store the purified, dry product in a desiccator.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: Methanol and ethanol (B145695) are the most commonly recommended and effective solvents for the recrystallization of this compound.[2][4] A mixture of ethanol and water can also be used.[5]
Q2: My crude this compound is slightly yellow. Will recrystallization remove the color? A2: Yes, proper recrystallization is effective at removing colored impurities. If the yellow tint persists after one recrystallization, a second recrystallization or the addition of a small amount of activated charcoal to the hot solution before filtration may be necessary.
Q3: What is the expected melting point of pure this compound? A3: The melting point of pure this compound is typically in the range of 140°C to 144°C.[6] A sharp melting point within this range is a good indicator of purity.
Q4: How can I check the purity of my recrystallized this compound? A4: The most straightforward method is by measuring the melting point. A sharp melting point within the literature range (140-144°C) indicates high purity.[4][6] Techniques like Thin Layer Chromatography (TLC) or spectroscopic methods can also be used for a more detailed purity assessment.
Q5: My this compound doesn't want to dissolve, even in hot ethanol. What should I do? A5: Ensure the solvent is at its boiling point. Add the boiling solvent in small portions to the crude material while heating and stirring. If it still does not dissolve, it's possible that the crude material contains significant amounts of insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the filtrate to cool.
Q6: Is it possible to lose a lot of product during recrystallization? A6: Yes, a low yield can occur if too much solvent is used, as the product will remain in the mother liquor.[1] It is crucial to use the minimum amount of hot solvent required to dissolve the crude solid.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [6] |
| Molecular Weight | 197.24 g/mol | [6] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 140 - 144 °C | [6] |
| Solubility in Water | Insoluble | [6] |
| Recommended Recrystallization Solvents | Methanol, Ethanol, Ethanol/Water mixture | [2][5][7] |
| Solubility in Organic Solvents | Soluble in warm benzene, chloroform, dichloromethane, ethyl acetate, and methanol. Insoluble in hexane. | [6] |
Experimental Protocols
Detailed Methodology for Recrystallization of Crude this compound from Ethanol
-
Solvent Selection: Choose an appropriate Erlenmeyer flask for the recrystallization. Place the crude this compound in the flask.
-
Dissolution: Add a minimal amount of ethanol to the flask. Heat the mixture on a hot plate, bringing the solvent to a gentle boil. Continue to add small portions of hot ethanol until the this compound just completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. Well-formed crystals should begin to appear.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven or a desiccator to remove all traces of solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point between 140-144°C indicates a pure product.
Mandatory Visualization
Below is a workflow diagram for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 574-66-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. thinkswap.com [thinkswap.com]
Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions
Welcome to the Technical Support Center for C-H functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization reaction is showing low or no yield. What are the primary parameters I should investigate?
A1: When encountering low or no yield in a C-H functionalization reaction, a systematic troubleshooting approach is essential. Begin by verifying the integrity and purity of your starting materials, reagents, and solvents, as many catalysts used in C-H activation are sensitive to air and moisture.[1] Once the quality of reagents is confirmed, focus on the following core reaction parameters:
-
Catalyst and Ligand: The selection of the catalyst and ligand is critical for both reactivity and selectivity.[2] Ensure you are using an optimal combination for your specific substrate and desired transformation. Even subtle changes in the steric or electronic properties of the ligand can significantly influence the reaction outcome.[3][4] Screening a variety of ligands is often a beneficial strategy.[5]
-
Solvent: The solvent can dramatically affect the success of the reaction.[2] Some reactions are favored in polar aprotic solvents like DMF or DMSO, while others perform better in non-polar solvents such as toluene.[6] Unconventional solvents like hexafluoroisopropanol (HFIP) have also been shown to promote unique reactivity.[7]
-
Temperature: C-H activation frequently requires elevated temperatures to overcome the high bond dissociation energy of C-H bonds. However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[5] Therefore, careful optimization of the reaction temperature is often necessary.[2]
-
Reaction Time: It is crucial to monitor the reaction's progress over time to determine the optimal duration. Incomplete conversion may simply require longer reaction times, whereas product degradation could occur if the reaction is left for too long.[2]
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my C-H functionalization reaction?
A2: Achieving high regioselectivity is a common challenge in C-H functionalization due to the presence of multiple, electronically similar C-H bonds.[2] Several strategies can be employed to control the site of functionalization:
-
Directing Groups: The use of a directing group, which coordinates to the metal catalyst and positions it near a specific C-H bond, is a powerful and widely used strategy.[8][9] The choice of the directing group can be crucial in achieving the desired regioselectivity.[10]
-
Ligand Modification: The steric and electronic properties of the ligand can influence which C-H bond is activated.[3] Fine-tuning the ligand can favor the formation of one regioisomer over another.
-
Solvent Effects: The solvent can influence the transition state geometry and, in some cases, control regioselectivity. For instance, in certain palladium-catalyzed reactions, switching from a non-polar to a polar aprotic solvent has been shown to alter the site of functionalization.[10][11]
-
Additives: Additives can play a crucial role in modulating regioselectivity. For example, the inclusion of norbornene in some palladium-catalyzed reactions can switch the selectivity from ortho to meta functionalization.[12]
Q3: My catalyst appears to be deactivating during the reaction. What are the potential causes and how can I mitigate this?
A3: Catalyst deactivation can be a significant issue, leading to incomplete reactions and lower yields.[13] Potential causes and mitigation strategies include:
-
Air and Moisture Sensitivity: Many C-H activation catalysts are sensitive to air and moisture. Ensure all reactions are set up and run under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.[5]
-
Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst.[5] It is important to determine the minimum temperature required for efficient conversion and to monitor the reaction to avoid prolonged heating after completion.[5]
-
Product Inhibition: The product of the reaction may coordinate to the catalyst more strongly than the starting material, leading to inhibition. In such cases, optimizing the reaction conditions to favor product release or using a catalyst system that is less susceptible to product inhibition may be necessary.
-
Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons.[14] Ensuring the high purity of all reaction components is crucial. Common poisons for platinum or palladium catalysts include lead, phosphorus, and zinc.[14]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the catalyst is from a reliable source and has been stored correctly. For solid catalysts, increasing the surface area by grinding it into a fine powder can enhance reactivity.[15] |
| Suboptimal Ligand | Screen a variety of ligands with different electronic and steric properties. Optimize the ligand-to-metal ratio.[5] |
| Inappropriate Solvent | Test a range of solvents with varying polarities.[6] Consider unconventional solvents like HFIP or TFE, which have been shown to improve reactivity in certain cases.[7] |
| Incorrect Temperature | Systematically vary the reaction temperature to find the optimal balance between reaction rate and catalyst stability.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS to determine the point of maximum conversion. |
| Presence of Inhibitors | Purify starting materials and solvents to remove potential catalyst poisons.[14] |
Problem: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Ineffective Directing Group | If using a directing group, ensure it is appropriate for the desired position. Consider screening different directing groups.[8] |
| Steric/Electronic Effects | Modify the substrate or ligand to sterically hinder undesired C-H bonds or to electronically activate the desired C-H bond.[9] |
| Solvent Influence | Screen different solvents, as they can influence the transition state and thus the regioselectivity.[10] |
| Lack of Differentiating Factor | If C-H bonds are very similar, consider introducing a temporary directing group to achieve the desired selectivity. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed C-H Arylation of Imidazoles
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Aryl halide
-
Imidazole (B134444) substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the imidazole substrate (1 equivalent) and the aryl halide (1.2 equivalents) to the tube.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A generalized experimental workflow for a C-H functionalization reaction.
Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. Emerging unconventional organic solvents for C–H bond and related functionalization reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00883C [pubs.rsc.org]
- 8. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: By-product Analysis in Benzophenone O-acetyl Oxime Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating by-product formation during the synthesis of benzophenone (B1666685) O-acetyl oxime. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of benzophenone O-acetyl oxime, with a focus on by-product analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzophenone O-acetyl oxime | 1. Incomplete reaction of benzophenone oxime: The acetylation may not have gone to completion.[1] 2. Degradation of the product during workup: Prolonged exposure to acidic or basic conditions can cause degradation.[1] 3. Hydrolysis of the product: Presence of moisture can hydrolyze the O-acetyl oxime back to this compound.[1] | 1. Ensure a slight excess of the acetylating agent (e.g., acetic anhydride) is used. Optimize reaction time and temperature by monitoring the reaction progress with Thin Layer Chromatography (TLC).[1] 2. Employ mild workup procedures. Minimize the duration of extraction and washing steps.[1] 3. Ensure all glassware and reagents are thoroughly dried. Conduct the reaction under anhydrous conditions.[1] |
| Presence of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS) | 1. Formation of Benzanilide by-product: This is a common side product resulting from a Beckmann rearrangement, which can be promoted by acid and heat.[1] 2. Unreacted Benzophenone or this compound: The initial oximation or the subsequent acetylation may be incomplete.[1] 3. Degradation of this compound starting material: The starting oxime can decompose to benzophenone and nitric acid in the presence of air and moisture.[1][2] | 1. To minimize the Beckmann rearrangement, use milder reaction conditions such as lower temperatures (e.g., 0-5 °C) and shorter reaction times. Avoid strong acids.[1] 2. Monitor the reaction progress using TLC or another rapid chromatographic method to ensure complete consumption of starting materials.[1] 3. Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1][2] |
| Difficulty in Product Purification | 1. Co-elution of by-products with the desired product: Impurities may have similar chromatographic behavior.[1] 2. Oily or non-crystalline product: The presence of impurities often prevents the product from solidifying.[1] | 1. Optimize the chromatographic separation method. This may involve changing the mobile phase composition in HPLC or the temperature program in GC. Consider alternative purification techniques like recrystallization.[1] 2. Analyze the crude product using a suitable analytical method to identify the impurities and adjust the purification strategy accordingly.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of Benzophenone O-acetyl oxime?
A1: The most frequently encountered by-products are:
-
Benzanilide: Formed via the Beckmann rearrangement of the this compound starting material or the O-acetylated product.[1][3] This rearrangement is often promoted by acidic conditions and heat.[1][3]
-
Unreacted Benzophenone: Present if the initial oximation reaction to form this compound was incomplete.[1]
-
Unreacted this compound: Results from an incomplete acetylation reaction.[1]
-
Benzophenone: Can be formed from the decomposition of this compound in the presence of oxygen and moisture, or from the hydrolysis of the O-acetyl oxime.[1][2]
Q2: How can I minimize the formation of benzanilide?
A2: To reduce the formation of benzanilide, which occurs through the Beckmann rearrangement, consider the following:
-
Reaction Temperature: Perform the acetylation at a low temperature (e.g., 0-5 °C).[1]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor rearrangement.[1]
-
Avoid Strong Acids: Strong acids can catalyze the rearrangement.[1]
Q3: Why is pyridine (B92270) often used in the acetylation reaction?
A3: Pyridine acts as a base to neutralize the acidic by-product (acetic acid or hydrochloric acid) formed during the reaction. It can also act as a catalyst.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] This allows for the visualization of the consumption of the starting material (this compound) and the formation of the product (benzophenone O-acetyl oxime).
Q5: What is a suitable solvent for recrystallizing benzophenone O-acetyl oxime?
A5: Suitable solvents for the recrystallization of benzophenone O-acetyl oxime include ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the formation of the precursor, this compound, from benzophenone.
Materials:
-
Benzophenone
-
Hydroxylamine (B1172632) hydrochloride
-
95% Ethanol
-
Water
-
Sodium hydroxide (B78521)
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethanol, and water.[2][4]
-
With shaking, add powdered sodium hydroxide in portions. If the reaction becomes too vigorous, cool the flask with tap water.[2][4]
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.[2][4]
-
Cool the reaction mixture and pour it into a solution of concentrated hydrochloric acid in water.[2][4]
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.[2][4]
-
The crude this compound can be purified by recrystallization from methanol (B129727) or ethanol.[4]
Protocol 2: Synthesis of Benzophenone O-acetyl Oxime
This protocol describes the acetylation of this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Pyridine
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask.[4]
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.[4]
-
Once the reaction is complete, pour the mixture into cold water and extract the product with ethyl acetate.[4]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude benzophenone O-acetyl oxime by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).[4]
Visualizations
References
Technical Support Center: In Situ Generation of O-acetyl Oxime for C-H Activation Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing in situ generated O-acetyl oximes for C-H activation protocols. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from the initial in situ generation of the O-acetyl oxime to the final deprotection step.
Problem Area 1: In Situ Generation and C-H Activation Step
Question: My reaction is showing low or no conversion of the starting oxime to the desired C-H functionalized product. What are the potential causes and solutions?
Answer: Low or no conversion can stem from several factors related to the stability of the directing group and the activity of the catalyst. Here are the common culprits and recommended troubleshooting steps:
-
Oxidative Cleavage of the Oxime: Simple hydroxyl (OH) oximes are susceptible to rapid oxidative cleavage in the presence of oxidants like PhI(OAc)₂.[1][2] This regenerates the parent ketone, which is generally an ineffective directing group for Pd-catalyzed C-H functionalization.[2]
-
Symptom: A rapid color change to blue-green upon addition of the oxidant and catalyst.[1][2] Analysis of the crude reaction mixture by GC-MS or TLC will show the presence of the parent ketone.
-
Solution: Ensure the in situ acetylation is complete before adding the palladium catalyst and oxidant. The use of a 1:1 mixture of acetic acid (AcOH) and acetic anhydride (B1165640) (Ac₂O) as the solvent is crucial for the quantitative formation of the more stable O-acetyl oxime, which is resistant to oxidative cleavage.[1][2] It is recommended to stir the oxime starting material in the AcOH/Ac₂O mixture for at least 2 hours at 25 °C before proceeding with the C-H activation step.[1][2]
-
-
Catalyst Inactivity: The palladium catalyst may not be active enough or could be deactivated under the reaction conditions.
-
Solution: Ensure the quality of the Pd(OAc)₂. Use freshly opened or properly stored catalyst. Temperature is also a critical parameter; C-H activation steps are often performed at elevated temperatures (80-100 °C).[1]
-
-
Substrate-Specific Issues:
-
Aldoximes: O-acetyl aldoximes can be prone to eliminating acetic acid to form nitriles, which is a competing side reaction.[1]
-
Solution: For aldoxime substrates, careful monitoring of the reaction and optimization of the temperature may be necessary to minimize nitrile formation.
-
Question: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
Answer: Besides the regeneration of the parent ketone, other side reactions can occur:
-
Beckmann Rearrangement: Under certain conditions, particularly with strong acids like trifluoroacetic acid (TFA), an in situ Beckmann rearrangement can occur, leading to the formation of amides.[1][2]
-
Solution: Avoid the use of strong acids if Beckmann rearrangement is a concern. The standard protocol using AcOH/Ac₂O is generally effective at preventing this side reaction for many substrates.[1]
-
-
Di-ortho-functionalization: In substrates with two available ortho C-H bonds, competitive di-ortho-functionalization can occur, leading to modest yields of the desired mono-functionalized product.
-
Solution: Careful control of the stoichiometry of the oxidant and reaction time can help to favor mono-functionalization.
-
Problem Area 2: Deprotection of the O-acetyl Oxime
Question: I am having difficulty removing the O-acetyl oxime directing group after the C-H functionalization step. What are the common challenges and solutions?
Answer: The deprotection of the O-acetyl oxime is a critical step to reveal the desired functionalized ketone. Several issues can arise during this process:
-
Sluggish Hydrolysis: Acid-catalyzed hydrolysis of oxime ethers can be slow and often requires harsh conditions, which can lead to the formation of undesired elimination byproducts.[1][2]
-
Solution: A two-step, one-pot procedure is highly effective. First, methanolysis of the acetate (B1210297) groups is achieved using a base like potassium carbonate (K₂CO₃) in methanol (B129727). This is followed by the addition of sodium bisulfite (NaHSO₃) in an ethanol (B145695)/water mixture to hydrolyze the resulting β-hydroxy oxime to the corresponding β-hydroxy ketone.[1] This method is generally high-yielding and avoids the need for chromatography.[1]
-
-
Formation of Side Products during Deprotection:
-
Elimination Products: As mentioned, harsh acidic conditions can lead to elimination.
-
Isoxazoline (B3343090) Formation: This is another potential side product, especially when dealing with β-functionalized substrates.[1]
-
Alcohol Oxidation: The newly installed functional group (e.g., a hydroxyl group) can be susceptible to oxidation under certain deprotection conditions.[1]
-
Solution: The recommended K₂CO₃/MeOH followed by NaHSO₃/EtOH/H₂O protocol has been shown to minimize the formation of these side products, with isoxazoline formation limited to ≤5% and no observed elimination products.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: Why is the in situ generation of O-acetyl oxime necessary? Why can't I use the simple hydroxyl oxime directly?
A1: Simple hydroxyl oximes are unstable in the presence of common oxidants like PhI(OAc)₂ used in many Pd-catalyzed C-H functionalization reactions. They undergo rapid oxidative cleavage to regenerate the parent ketone, which is not an effective directing group.[1][2] The in situ acetylation converts the oxime to a more robust O-acetyl oxime, which is stable under the catalytic conditions.[1][2]
Q2: What is the general applicability of this method in terms of substrates?
A2: This method is effective for a range of substrates. It has been successfully applied to the C-H functionalization of both sp² C-H bonds in aryl rings (both electron-rich and electron-poor) and sp³ C-H bonds in dialkyl ketones.[1][2] Aryl bromides and silyl-protected phenols are also compatible with the reaction conditions.[1] However, a notable limitation is with O-acetyl aldoximes, which can undergo elimination to form nitriles.[1]
Q3: What other types of C-H functionalization can be achieved using in situ generated O-acetyl oximes?
A3: Besides acetoxylation, preliminary results have shown that O-acetyl oximes are also effective directing groups for other Pd-catalyzed C-H functionalization reactions, including iodination and chlorination.[1][2]
Q4: Can the deprotection be done in a single step?
A4: Yes, an operationally simple and high-yielding one-pot deprotection protocol has been developed. This involves the initial treatment with K₂CO₃ in MeOH, followed by the direct addition of NaHSO₃ and H₂O to the reaction mixture. This procedure provides the final β-hydroxy ketone in good yield after a simple extractive workup.[1][2]
Quantitative Data Summary
The following tables summarize the yields of C-H acetoxylation and subsequent deprotection for various substrates as reported in the literature.
Table 1: O-Acetyl Oxime-Directed Acetoxylation of C-H Bonds
| Entry | Substrate (Oxime) | Product | Yield (%) |
| 1 | 2,2-Dimethyl-3-pentanone oxime | β-acetoxy-2,2-dimethyl-3-pentanone O-acetyl oxime | 65 |
| 2 | 2-Methyl-3-pentanone oxime | β-acetoxy-2-methyl-3-pentanone O-acetyl oxime | 55 |
| 3 | 3-Pentanone oxime | β-acetoxy-3-pentanone O-acetyl oxime | 49 |
| 4 | Acetophenone oxime | ortho-acetoxyacetophenone O-acetyl oxime | 95 |
| 5 | 4'-Bromoacetophenone oxime | 4'-Bromo-ortho-acetoxyacetophenone O-acetyl oxime | 86 |
| 6 | Propiophenone oxime | ortho-acetoxypropiophenone O-acetyl oxime | 80 |
Conditions: 0.12 M in AcOH/Ac₂O (1:1), 2 h, 25 °C; then 5 mol % Pd(OAc)₂, 1−3 equiv of PhI(OAc)₂, 80 or 100 °C, 4−12 h. Yields are isolated yields.[1][2]
Table 2: One-Pot Deprotection to β-Hydroxy Ketones
| Entry | Starting Material (C-H Acetoxylation Product) | Product (β-Hydroxy Ketone) | Yield (%) |
| 1 | β-acetoxy-3-pentanone O-acetyl oxime | 1-hydroxy-3-pentanone | 80 |
| 2 | ortho-acetoxypropiophenone O-acetyl oxime | 2'-hydroxypropiophenone | 75 |
Conditions: K₂CO₃ in MeOH, followed by addition of NaHSO₃ and H₂O. Yields are isolated yields.[1][2]
Experimental Protocols
Key Experiment: General Procedure for Pd-Catalyzed C-H Acetoxylation with In Situ Generated O-Acetyl Oxime
-
In Situ Acetylation: To a solution of the oxime starting material (1.0 equiv) in a 1:1 mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) (to achieve a 0.12 M concentration), stir the mixture at 25 °C for 2 hours.
-
C-H Activation: To the resulting solution containing the in situ generated O-acetyl oxime, add Pd(OAc)₂ (0.05 equiv) and PhI(OAc)₂ (1.0-3.0 equiv).
-
Reaction: Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Key Experiment: General One-Pot Deprotection Procedure
-
Methanolysis: Dissolve the C-H acetoxylated O-acetyl oxime (1.0 equiv) in methanol (MeOH). Add K₂CO₃ (2.0-3.0 equiv) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Oxime Hydrolysis: To the reaction mixture, add a solution of sodium bisulfite (NaHSO₃) (5.0-10.0 equiv) in a mixture of ethanol (EtOH) and water (H₂O).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the intermediate oxime is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting β-hydroxy ketone is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Visualizations
Caption: Experimental workflow for C-H activation using in situ generated O-acetyl oximes.
Caption: Troubleshooting logic for low yield in C-H activation.
References
Influence of catalyst choice on Beckmann rearrangement yield
Technical Support Center: The Beckmann Rearrangement
Welcome to the technical support center for the Beckmann rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst selection and its influence on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the Beckmann rearrangement?
A1: The catalyst's primary role in the Beckmann rearrangement is to facilitate the conversion of an oxime's hydroxyl group into a good leaving group.[1] This is typically achieved by protonating the hydroxyl group under acidic conditions.[2][3] The catalyst lowers the reaction's activation energy, which accelerates the conversion of the oxime into the corresponding amide or lactam.[2][4] The choice of catalyst can also significantly influence the reaction's selectivity, yield, and purity.[2]
Q2: What are the common types of catalysts used for this rearrangement?
A2: A wide range of catalysts can be used, broadly categorized as:
-
Brønsted Acids: Historically, strong acids like concentrated sulfuric acid, oleum (B3057394), polyphosphoric acid (PPA), and hydrochloric acid have been used.[5]
-
Lewis Acids: Reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and aluminum chloride can promote the rearrangement.[6]
-
Solid Acid Catalysts: To overcome the environmental and corrosion issues of strong mineral acids, heterogeneous catalysts have been developed.[7] Examples include zeolites (e.g., H-ZSM-5, MFI-type), silica-supported catalysts (e.g., WO₃/SiO₂), and modified aluminas.[7]
-
Organocatalysts: Milder, metal-free catalysts have gained attention. A notable example is cyanuric chloride, often used with a co-catalyst like zinc chloride (ZnCl₂).[5]
-
Ionic Liquids: Room temperature ionic liquids (RTILs) can act as both solvent and catalyst, offering high conversion and selectivity under mild conditions.
Q3: How does the acidity of the catalyst affect the reaction yield and selectivity?
A3: The acidity of the catalyst is a critical factor. Strong acid sites are generally more favorable for the reaction than weak acid ones. An acidic environment is necessary to protonate the oxime's hydroxyl group, making it an effective leaving group (water).[4] However, excessively harsh acidic conditions or high temperatures can promote side reactions, such as Beckmann fragmentation or hydrolysis of the starting material or intermediates, which can lower the overall yield of the desired amide.[6][8] Milder catalysts are often employed for sensitive substrates to avoid decomposition.
Q4: What are the main advantages of using solid acid catalysts over traditional strong acids like sulfuric acid?
A4: The development of solid acid catalysts has been driven by the need for more environmentally benign processes.[7] Historically, the use of stoichiometric amounts of oleum or sulfuric acid generated substantial waste and caused corrosion problems.[7] The main advantages of solid acid catalysts are:
-
Reusability: They can be recovered and reused, reducing waste and cost.
-
Reduced Corrosion: They are less corrosive than strong mineral acids.
-
Easier Product Separation: As heterogeneous catalysts, they are easily separated from the reaction mixture, simplifying the workup process.
-
Improved Selectivity: Catalysts like high-silica MFI zeolites can offer very high conversion and selectivity, as demonstrated in industrial vapor-phase processes.[7]
Troubleshooting Guides
Issue 1: Low yield of the desired amide; the starting oxime is recovered.
-
Possible Cause: The catalyst may be deactivated, insufficient in quantity, or not active enough for the specific substrate.[9] The reaction temperature might also be too low for the chosen catalytic system.[9]
-
Troubleshooting & Solutions:
-
Verify Catalyst Activity: If using a solid catalyst, ensure it has been properly activated according to the protocol (e.g., calcination for zeolites).[7]
-
Increase Catalyst Loading: Add a fresh portion of the catalyst or increase the initial loading.[9]
-
Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the appearance of byproducts via TLC or GC.[9]
-
Switch to a Stronger Catalyst: If using a mild catalyst, consider switching to a more potent system. For example, if a mild Lewis acid is ineffective, a strong Brønsted acid like H₂SO₄ could be tested, provided the substrate is stable under these conditions.[6]
-
Issue 2: The starting material is consumed, but the main product is the original ketone.
-
Possible Cause: This is likely due to the hydrolysis of either the oxime starting material or the nitrilium ion intermediate.[8] This occurs when water is present in the reaction mixture under acidic conditions.[8]
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
Use Aprotic Solvents: When using activated intermediates like oxime sulfonates, aprotic solvents are recommended to minimize hydrolysis.[6]
-
Choose a Dehydrating Catalyst: Reagents like phosphorus pentachloride or thionyl chloride consume the hydroxyl group and avoid the generation of water, which can prevent hydrolysis.[5][10]
-
Issue 3: A significant amount of nitrile byproduct is formed instead of the amide (Beckmann Fragmentation).
-
Possible Cause: This side reaction, sometimes called an "abnormal" Beckmann rearrangement, is favored when the group alpha to the oxime can form a stable carbocation (e.g., a quaternary carbon center or a group with heteroatom stabilization).[3][8] Instead of migrating, the C-C bond cleaves to form a nitrile and a carbocation.[8]
-
Troubleshooting & Solutions:
-
Lower Reaction Temperature: High temperatures can favor the fragmentation pathway. Running the reaction at the lowest possible effective temperature can increase the amide yield.[8]
-
Select a Milder Catalyst: Strongly acidic conditions promote carbocation formation.[8] Replace strong Brønsted acids with milder activating agents like p-toluenesulfonyl chloride (TsCl), cyanuric chloride, or thionyl chloride (SOCl₂), which can facilitate the rearrangement under less harsh conditions.[5][8]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents are often used to minimize side reactions.[8]
-
Issue 4: The reaction yields a mixture of two different amide regioisomers.
-
Possible Cause: The Beckmann rearrangement is highly stereospecific; the group that is anti (trans) to the hydroxyl group on the oxime is the one that migrates.[9][11] If you start with a mixture of E/Z isomers of an unsymmetrical ketoxime, you will obtain a mixture of amide products.[9] Oxime isomerization can also occur under the reaction conditions, especially acidic ones.[6][12]
-
Troubleshooting & Solutions:
-
Control Oxime Stereochemistry: If possible, separate the E/Z isomers of the starting oxime before the rearrangement.
-
Use Milder Conditions: Harsh conditions can promote in-situ isomerization.[6] Pre-forming an oxime sulfonate (e.g., tosylate) allows the rearrangement to occur under milder, often basic or neutral, heating conditions, which can prevent isomerization and lead to a single product.[6]
-
Quantitative Data on Catalyst Performance
The following tables summarize the performance of various catalysts for the benchmark rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam.
Table 1: Performance of Solid Acid Catalysts (Vapor-Phase)
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Notes |
| High-Silica MFI Zeolite | 300-350 | >95 | >95 | Commercialized process; methanol (B129727) co-feed improves yield.[7] |
| S-1 Zeolite (Fe-modified) | 350 | 99.9 | 95.0 | Post-treatment with N-containing buffer enhances performance.[7] |
| Boron-Modified Alumina | 300 | High | High | Exhibits steady-state activity for ~8 hours before deactivation.[7] |
| WO₃/SiO₂ Gel | 350-450 | High | High | Strong acid sites were found to be more favorable to the reaction.[7] |
Table 2: Performance of Various Catalytic Systems (Liquid-Phase)
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co(ClO₄)₂·6H₂O / Yb(OTf)₃ | 10 / 10 | MeCN | 80 | 2 | 97 | [13] |
| Cyanuric Chloride / ZnCl₂ | 0.5 / 1 | MeCN | Reflux | - | 30 | [13] |
| PCl₅ | - | [bmim]PF₆ | Room Temp | 2 | 98 | [13] |
| Trifluoroacetic Acid (TFA) | - | Acetonitrile/TFA | 60 | 2 | 100 | [13] |
| Metaboric Acid | - | [bmim]BF₄ | Room Temp | - | Excellent | [13] |
| Aluminum Chloride | 10 | Anhydrous MeCN | Reflux | - | up to 99 |
Experimental Protocols
Protocol 1: Classic Rearrangement using Concentrated Sulfuric Acid
This protocol is a traditional method suitable for robust substrates.[8]
-
Oxime Preparation: Dissolve the starting ketone (1.0 eq) in a suitable solvent (e.g., ethanol). Add an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.1-1.5 eq) and a base like sodium acetate (B1210297) (1.1-1.5 eq). Stir the mixture at room temperature or reflux until the ketone is consumed (monitor by TLC). Isolate the crude oxime by extraction and purify by recrystallization.
-
Rearrangement: In a flask equipped with a stirrer and placed in an ice bath, add concentrated sulfuric acid (5-10 eq). Carefully add the purified ketoxime (1.0 eq) portion-wise, keeping the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature, then heat to 100-130 °C for 1-3 hours, monitoring progress by TLC or GC.[8]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a cold aqueous base solution (e.g., ammonia (B1221849) or NaOH).
-
Isolation: Collect the precipitated solid amide by filtration, wash with cold water, and dry. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate). Purify further by recrystallization or column chromatography.
Protocol 2: Vapor-Phase Rearrangement using MFI Zeolite
This protocol is based on typical conditions for industrial processes.[7]
-
Catalyst Activation: Place the high-silica MFI zeolite catalyst in a fixed-bed micro-reactor. Activate the catalyst at 450°C under a flow of inert gas.
-
Reaction: Cool the reactor to the reaction temperature (300-350 °C). Introduce a feed stream containing the vaporized oxime (e.g., cyclohexanone oxime) and a co-feed such as methanol, carried by an inert gas (e.g., nitrogen).
-
Product Collection: The products exiting the reactor are condensed in a cold trap.
-
Analysis: The collected liquid is analyzed by GC or HPLC to determine the conversion of the oxime and the selectivity for the desired lactam.
Protocol 3: Rearrangement in an Ionic Liquid using PCl₅
This protocol demonstrates a milder, liquid-phase method.[13]
-
Setup: In a round-bottom flask with a magnetic stirrer, add the ketoxime (10 mmol) and the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) (5-10 mmol).
-
Reagent Addition: Add phosphorus pentachloride (PCl₅) (1-2 mmol) to the mixture with vigorous stirring at room temperature.
-
Reaction: Allow the reaction to proceed for approximately 2 hours. Monitor completion by TLC.
-
Workup & Isolation: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the Beckmann rearrangement.
Caption: Troubleshooting flowchart for common yield issues.
Caption: Logic diagram for selecting an appropriate catalyst.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Beckmann Rearrangement: A Versatile Organic Chemical Reaction | Algor Cards [cards.algoreducation.com]
- 3. youtube.com [youtube.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
Proper storage and handling to ensure benzophenone oxime stability
Welcome to the technical support center for benzophenone (B1666685) oxime. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of benzophenone oxime throughout storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] To maximize long-term stability, specific conditions are recommended. It is hygroscopic and can degrade in the presence of moisture and oxygen.[3][4]
Q2: Is this compound sensitive to light?
A2: While specific photostability data is not extensively detailed in routine safety sheets, general best practices for organic compounds suggest storing it protected from light to prevent potential photodegradation.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways are hydrolysis and oxidation. In the presence of moisture and oxygen, this compound can gradually convert into a mixture of benzophenone and nitric acid.[4] It is also susceptible to Beckmann rearrangement under acidic conditions or heat, which converts the oxime into N-phenylbenzamide (benzanilide).[5][6]
Q4: How can I tell if my this compound sample has degraded?
A4: Visual signs of degradation can include a change in color from a white crystalline powder to a yellowish or oily solid. A significant depression or broadening of the melting point range (typically 140-144°C) is also a strong indicator of impurity or degradation.[5] For definitive assessment, analytical techniques like HPLC or GC-MS are required.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[1][7] Contact with strong acids should also be avoided, as they can catalyze the Beckmann rearrangement.
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at <-15°C for long-term storage.[3] Cool, ambient temperature for short-term. | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon).[3] | Prevents oxidation.[4] |
| Light Exposure | Store in an amber or opaque container. | Protects against potential photodegradation. |
| Humidity | Store in a desiccated environment. | The compound is hygroscopic and susceptible to hydrolysis.[3][4] |
| Container | Tightly sealed, non-reactive container (e.g., glass).[1][2] | Prevents exposure to air and moisture. |
Table 2: Impact of Stress Conditions on Stability (Illustrative Data)
This table presents illustrative data from a hypothetical 90-day stability study to demonstrate potential degradation rates under various stress conditions.
| Condition | Purity by HPLC (%) - Day 0 | Purity by HPLC (%) - Day 30 | Purity by HPLC (%) - Day 90 | Major Degradant(s) |
| Ideal (-20°C, Inert Gas, Dark) | 99.8% | 99.7% | 99.7% | Not Detected |
| 40°C / 75% RH (Accelerated) | 99.8% | 97.1% | 92.5% | Benzophenone |
| UV Light (254 nm, Ambient) | 99.8% | 98.0% | 95.2% | Benzophenone, others |
| Acidic Vapor (pH 3, Ambient) | 99.8% | 96.5% | 89.9% | Benzanilide (B160483) |
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound stability.
Issue 1: Unexpected Experimental Results or Low Yield
If you are experiencing inconsistent results, low yields in reactions where this compound is a starting material, or observing unexpected by-products, the stability of your reagent may be compromised.
Issue 2: Physical Appearance Has Changed
If the white crystalline powder has become discolored, clumpy, or oily, it is a strong indication of degradation.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for quantifying the purity of this compound and detecting its primary degradants, benzophenone and benzanilide.[8][9][10]
-
Objective: To determine the percent purity of a this compound sample and quantify known degradation products.
-
Instrumentation: HPLC with UV Detector.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 10 mL with the mobile phase to create a 100 µg/mL working solution.
-
-
Standard Preparation:
-
Prepare separate 100 µg/mL standards of this compound, benzophenone, and benzanilide in the mobile phase.
-
-
Procedure:
-
Inject 10 µL of each standard solution to determine their respective retention times.
-
Inject 10 µL of the sample solution.
-
Analyze the resulting chromatogram. Calculate the area percent of the main peak and any impurity peaks.
-
-
Expected Elution Order: Benzanilide, Benzophenone, this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 574-66-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound(574-66-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. kinampark.com [kinampark.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Resolving incomplete conversion in oximation reactions
Welcome to the technical support center for oximation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to resolve common issues encountered during their experiments, with a focus on resolving incomplete conversions.
Frequently Asked Questions (FAQs)
Q1: My oximation reaction is showing low or incomplete conversion. What are the primary factors I should investigate?
A1: Incomplete oximation reactions can stem from several factors. The most critical to investigate are:
-
Reagent Quality: The purity of both the carbonyl compound (aldehyde or ketone) and the hydroxylamine (B1172632) is crucial. Impurities can lead to side reactions or inhibit the main reaction.[1] Hydroxylamine and its salts can also degrade over time, especially if not stored properly in a cool, dry place.[2]
-
Reaction pH: The rate of oximation is highly pH-dependent. The reaction is generally fastest in a weakly acidic medium (around pH 4.5).[3][4] If the pH is too low, the hydroxylamine can be protonated, reducing its nucleophilicity. If the pH is too high, the reaction may be slow.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions or the decomposition of hydroxylamine.[2] The optimal temperature is substrate-dependent and often requires empirical determination.
-
Solvent: The choice of solvent is important for ensuring the solubility of both the carbonyl compound and the hydroxylamine salt.[2] Common solvents include ethanol, methanol, and aqueous mixtures.
-
Stoichiometry: An insufficient amount of hydroxylamine can lead to incomplete conversion. Using a slight excess of hydroxylamine is a common strategy to drive the reaction to completion.[2]
Q2: I am observing the formation of side products. What are the most common side reactions in oximation?
A2: Several side reactions can occur, reducing the yield of the desired oxime:
-
Beckmann Rearrangement: This is a common side reaction, particularly under acidic conditions or at elevated temperatures, where the oxime rearranges to form an amide.[2][5]
-
Hydrolysis: The reverse reaction, the hydrolysis of the oxime back to the carbonyl compound and hydroxylamine, can occur, especially in the presence of strong acids and excess water.[2][6]
-
Formation of Stereoisomers: Oximes can exist as E/Z isomers. While not a side reaction in the sense of yield loss, the formation of a mixture of isomers can complicate purification and characterization.[7]
Q3: How can I effectively monitor the progress of my oximation reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2][7] By spotting the reaction mixture alongside the starting carbonyl compound, you can visually track the disappearance of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but be aware that some oximes may decompose under GC conditions, potentially showing the presence of nitriles.[8]
Troubleshooting Guides
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:
References
Validation & Comparative
A Comparative Analysis of Benzophenone Oxime and Deoxybenzoin Oxime in Rearrangement Reactions
For researchers, scientists, and drug development professionals, understanding the subtleties of classical organic reactions is paramount. The Beckmann rearrangement, a venerable and powerful tool for the synthesis of amides from oximes, exhibits intriguing differences in reactivity and product formation when applied to structurally similar substrates. This guide provides an objective comparison of the performance of benzophenone (B1666685) oxime and deoxybenzoin (B349326) oxime in this pivotal rearrangement, supported by experimental data and detailed protocols.
The Beckmann rearrangement, named after its discoverer Ernst Otto Beckmann, is an acid-catalyzed conversion of an oxime to an N-substituted amide.[1][2] The reaction is a cornerstone in organic synthesis, with industrial significance in the production of materials like Nylon-6.[1] The mechanism is highly stereospecific, involving the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen.[2][3] This stereospecificity is a key factor in determining the product of the rearrangement, especially in unsymmetrical ketoximes like deoxybenzoin oxime.
Benzophenone oxime is a symmetrical ketoxime, and its rearrangement invariably yields benzanilide. In contrast, deoxybenzoin oxime is unsymmetrical, possessing both a phenyl and a benzyl (B1604629) substituent on the oxime carbon. Consequently, the product of its Beckmann rearrangement is dependent on the stereochemistry of the oxime precursor, with either the phenyl or the benzyl group migrating.
Quantitative Performance Data
The following tables summarize the performance of this compound and deoxybenzoin oxime in the Beckmann rearrangement under various catalytic conditions. It is important to note that a direct comparison of reactivity is challenging due to the differing reaction conditions reported in the literature.
Table 1: Beckmann Rearrangement of this compound
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanuric chloride / MnCl₂·4H₂O (2 mol%) | Acetonitrile | Reflux | 2 | 96 | [4] |
| N-methyl-imidazolium hydrosulfate / P₂O₅ | - | 90 | 6 | 91 | [5] |
| Hydroxylamine / Formic Acid / Silica Gel | - | 80 | 2.5 | 98 | [6] |
| Acetic Anhydride / Acetic Acid | - | Reflux (~140) | 1-2 | Not Specified | [7] |
Table 2: Beckmann Rearrangement of Deoxybenzoin Oxime
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | - | 60 | 2 | N-phenyl-2-phenylacetamide | ~85 | [8] |
| Sulfuric Acid | Acetic Acid | 100 | 2 | N-phenyl-2-phenylacetamide | ~85 (estimated) | [3][9] |
Reaction Mechanisms and Stereochemistry
The Beckmann rearrangement proceeds via the formation of a nitrilium ion intermediate, which is then attacked by water to yield the amide product after tautomerization.[10] The key step is the 1,2-migration of the group anti to the hydroxyl group of the oxime.
For deoxybenzoin oxime, two geometric isomers exist: the E- and Z-oximes. The migration of the phenyl group, which is anti to the hydroxyl group in the Z-isomer, leads to the formation of N-phenyl-2-phenylacetamide. Conversely, the migration of the benzyl group from the E-isomer would yield N-benzylbenzamide. The preferential formation of N-phenyl-2-phenylacetamide in the reported experiments suggests that either the Z-oxime is the thermodynamically more stable and thus major isomer formed, or the reaction conditions facilitate the isomerization of the E- to the Z-isomer before rearrangement.
References
- 1. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Migratory aptitudes in rearrangement reaction | PPTX [slideshare.net]
- 6. Migratory Aptitudes [vrchemistry.chem.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. iris.unive.it [iris.unive.it]
A Comparative Analysis of Ketoximes in the Beckmann Rearrangement: A Guide for Researchers
The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of ketoximes into valuable amides or lactams. This reaction, first discovered by Ernst Otto Beckmann in 1886, has found widespread application in both industrial processes, such as the production of Nylon-6, and in the synthesis of pharmaceuticals and other fine chemicals.[1] The choice of ketoxime substrate and the reaction conditions, particularly the catalytic system, significantly influences the efficiency, selectivity, and yield of this transformation. This guide provides a comparative analysis of various ketoximes in the Beckmann rearrangement, supported by experimental data and detailed protocols to aid researchers in selecting optimal conditions for their specific applications.
The Mechanism: A Stereospecific Migration
The Beckmann rearrangement is initiated by the activation of the hydroxyl group of the oxime, typically through protonation by a Brønsted acid or coordination to a Lewis acid, converting it into a good leaving group.[2][3] The key step of the rearrangement involves the stereospecific 1,2-migration of the group anti-periplanar to the leaving group on the nitrogen atom.[1][4] This migration occurs concurrently with the cleavage of the N-O bond, leading to the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide or lactam product.[2][3]
The stereospecific nature of the rearrangement is a critical consideration, as the geometry of the starting oxime dictates the structure of the product.[4] For unsymmetrical ketoximes, this can lead to the formation of two possible regioisomeric amides, although in many cases, one isomer is preferentially formed due to thermodynamic or kinetic factors influencing the oxime geometry.[3]
Performance of Ketoximes: A Data-Driven Comparison
The reactivity of ketoximes in the Beckmann rearrangement is influenced by the electronic and steric properties of the substituents on the ketone precursor. The following table summarizes the performance of various ketoximes under different catalytic systems, providing a comparative overview of yields and reaction conditions.
| Ketoxime Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone oxime | Metaboric acid | Ionic Liquid | Room Temp | - | >95 (selectivity) | |
| Cyclohexanone oxime | Ga(OTf)₃ | Acetonitrile (B52724) | 40 | 0.33 | 92 (conversion) | [5] |
| Cyclohexanone oxime | HgCl₂ | Acetonitrile | 80 | 8 | - | [5] |
| Cyclohexanone oxime | Cyanuric chloride/TFA | Toluene | 70 | 1-4 | - | [6] |
| Cyclohexanone oxime | P₂O₅/Eaton's reagent | Ionic Liquid | 75 | 16-21 | - | [5] |
| Acetophenone (B1666503) oxime | Hg(II) complex | Acetonitrile | 80 | - | 96 | [1] |
| Acetophenone oxime | Trifluoroacetic acid (TFA) | Neat | - | - | Quantitative | [7][8] |
| Acetophenone oxime | Mukaiyama reagent/Et₃N | Acetonitrile | Room Temp | - | 89 | [7] |
| Benzophenone (B1666685) oxime | [HMIm]HSO₄/P₂O₅ | Solvent-free | 90 | 6 | 91 | [9] |
| Benzophenone oxime | Nafion | Acetonitrile | 70 | 4 | 16 (yield), 44 (selectivity) | [10] |
| 4'-Chloropropiophenone oxime | Hg(II) complex | Acetonitrile | - | - | 87 | [1] |
| n-Butyrophenone oxime | Hg(II) complex | Acetonitrile | - | - | 72 | [1] |
| Isobutyrophenone oxime | Hg(II) complex | Acetonitrile | - | - | 83 | [1] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthetic outcomes. Below are representative protocols for the Beckmann rearrangement of common ketoximes.
Protocol 1: Beckmann Rearrangement of Acetophenone Oxime using a Mercury(II) Catalyst[1]
-
Reaction Setup: To a solution of acetophenone oxime (1 mmol) in acetonitrile (3 mL), add 5 mol% of the perimidine-2-thione supported Hg(II) complex catalyst.
-
Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford N-phenylacetamide.
Protocol 2: Beckmann Rearrangement of this compound using an Acidic Ionic Liquid[10]
-
Reaction Setup: In a reaction vessel, mix this compound (9.5 mmol) with N-methyl-imidazolium hydrosulfate ([HMIm]HSO₄) (11.4 mmol) and phosphorus pentoxide (P₂O₅) (8 mol%).
-
Reaction Conditions: Heat the solvent-free mixture at 90 °C for 6 hours with stirring.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool. The product, benzanilide, can be isolated and purified by appropriate methods such as recrystallization or chromatography.
Protocol 3: Mechanochemical Beckmann Rearrangement of Acetophenone Oxime[12][13]
-
Reaction Setup: Place acetophenone oxime (1.0 mmol), p-toluenesulfonyl chloride (p-TsCl) (1.1 mmol), and imidazole (B134444) (1.1 mmol) in a zirconia milling jar containing a zirconia grinding ball.
-
Reaction Conditions: Mill the mixture at a frequency of 30 Hz for 60 minutes.
-
Work-up and Purification: After milling, the resulting solid can be extracted with a suitable solvent (e.g., ethyl acetate) to isolate the acetanilide (B955) product.
Visualizing the Process: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of the Beckmann rearrangement and a typical experimental workflow.
References
- 1. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. iris.unive.it [iris.unive.it]
- 9. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Performance Analysis of Benzophenone O-acetyl oxime and Other Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Photoinitiator Selection
In the realm of photopolymerization, the choice of photoinitiator is a critical determinant of reaction efficiency, curing speed, and the final properties of the polymerized material. This guide provides an objective comparison of Benzophenone O-acetyl oxime, a Type I photoinitiator, with other commonly employed photoinitiators. The following sections detail key performance metrics, supported by experimental data and standardized protocols, to facilitate an informed selection process for your research and development endeavors.
Executive Summary
Benzophenone O-acetyl oxime is a versatile photoinitiator that undergoes unimolecular bond cleavage upon UV irradiation to generate free radicals, thereby initiating polymerization.[1] This Type I mechanism, involving the photolysis of the N-O bond, produces both an iminyl and an acetoxy radical, both of which can initiate the polymerization of vinyl monomers.[1] Its performance is benchmarked against other widely used Type I and Type II photoinitiators to highlight its relative advantages and potential applications.
Performance Comparison
The efficacy of a photoinitiator is evaluated based on several key parameters, including its light absorption characteristics, initiation efficiency, curing speed, and its impact on the physical properties of the final polymer, such as color.
Photochemical Properties
| Photoinitiator | Type | Typical Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax |
| Benzophenone O-acetyl oxime | Type I | Data not available | Data not available |
| Benzophenone | Type II | ~250 nm, ~345 nm | Moderate |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Type I | 295, 368, 380, 400 nm | High |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) | Type I | 338, 370, 405 nm | High |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Irgacure 184) | Type I | ~245 nm, ~280 nm, ~330nm | High |
Table 1: Comparison of Photochemical Properties of Various Photoinitiators.
Curing Performance
The primary measure of a photoinitiator's performance is its ability to induce rapid and complete polymerization. The following table summarizes the curing performance of Benzophenone O-acetyl oxime in comparison to other common photoinitiators for the polymerization of Trimethylolpropane Triacrylate (TMPTA). It is important to note that the data for Benzophenone O-acetyl oxime is adapted from studies on structurally similar oxime esters.[1][2]
| Photoinitiator | Concentration (wt%) | Light Source | Irradiation Time (s) | Final Monomer Conversion (%) |
| Benzophenone O-acetyl oxime (Adapted Data) | 2 | 365 nm UV LED | 60 | ~85[1][2] |
| Benzophenone/Triethanolamine | 2 / 2 | 365 nm UV LED | 60 | ~90[2] |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | 2 | 365 nm UV LED | 60 | ~92[2] |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (Irgacure 819) | 2 | 100 mW/cm² | 2 | 80 |
| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Irgacure 184) | 2 | 100 mW/cm² | 5 | 80 |
Table 2: Curing Performance of Various Photoinitiators in the Polymerization of TMPTA.
Yellowing
The tendency of a photoinitiator to cause discoloration, or yellowing, in the final cured product is a critical consideration, particularly for applications where color stability is paramount. While specific data on the yellowing index for polymers cured with Benzophenone O-acetyl oxime is limited, it is known that some oxime-based photoinitiators can significantly reduce yellowing. Type I photoinitiators, in general, are often preferred for white pigmented UV-LED curable coatings due to their lower tendency to cause yellowing.
Experimental Protocols
To ensure reproducible and comparable results when evaluating photoinitiator performance, standardized experimental protocols are essential.
UV-Curing of an Acrylate (B77674) Resin
This protocol describes a general method for the UV-curing of a simple acrylate resin film using a photoinitiator.
Materials:
-
Photoinitiator (e.g., Benzophenone O-acetyl oxime)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA)
-
Glass microscope slides
-
UV curing lamp (e.g., 365 nm)
-
Micropipette
-
Thin-film applicator or spin coater
Procedure:
-
Preparation of the Photopolymerizable Resin: Prepare a solution of the photoinitiator in the acrylate monomer at the desired concentration (e.g., 2% w/w). Gentle warming and stirring may be necessary to ensure complete dissolution.[1][2]
-
Film Application: Apply a small volume of the resin onto a clean glass microscope slide. Use a thin-film applicator or a spin coater to create a uniform film of a specific thickness (e.g., 50 µm).[1]
-
UV Curing: Place the coated slide under the UV lamp at a fixed distance. Irradiate the film for a predetermined time.[1] The curing process can be monitored by observing when the film becomes tack-free.
-
Analysis (Optional): The degree of monomer conversion can be quantified using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C absorption band (typically around 1635 cm⁻¹).[1][2]
Measurement of Polymerization Kinetics by Real-Time FTIR Spectroscopy
Real-time FTIR spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C double bonds) as a function of irradiation time.
Instrumentation:
-
FTIR spectrometer equipped for real-time measurements (rapid scanning capabilities)
-
UV light source coupled to the sample compartment
Procedure:
-
A thin film of the photopolymerizable resin is prepared between two transparent substrates (e.g., KBr plates) or on an ATR crystal.
-
An initial IR spectrum is recorded before UV exposure to establish the baseline absorbance of the reactive functional group.
-
The UV source is activated, and IR spectra are collected at regular, short intervals throughout the polymerization process.
-
The conversion at each time point is calculated by comparing the absorbance of the reactive group's characteristic peak to its initial absorbance.
Determination of Curing Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time or temperature upon exposure to UV light. This provides valuable information about the rate of polymerization and the total heat evolved, which is proportional to the overall monomer conversion.
Instrumentation:
-
Differential Scanning Calorimeter equipped with a UV light source.
Procedure:
-
A small, accurately weighed sample of the liquid resin is placed in a DSC pan.
-
The sample is brought to the desired isothermal temperature under an inert atmosphere.
-
The UV light is turned on, and the heat flow is recorded as a function of time.
-
The rate of polymerization is proportional to the heat flow, and the total conversion can be calculated by integrating the area under the exothermic peak and dividing by the theoretical heat of polymerization for the specific monomer.
Measurement of Yellowing Index
The yellowness index of a cured polymer can be quantified using a spectrophotometer or colorimeter according to standardized methods such as ASTM D1925.[2][3][4]
Instrumentation:
-
Spectrophotometer or colorimeter
Procedure:
-
A film of the photopolymerizable resin is cured on a white substrate.
-
The initial color of the cured film is measured, and the tristimulus values (X, Y, Z) are recorded.
-
The yellowness index (YI) is calculated using the following formula (as per ASTM D1925): YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
To assess color stability, the cured film can be subjected to further UV exposure or aging, and the change in the yellowness index is measured over time.
Visualizing Mechanisms and Workflows
To better illustrate the processes involved in photoinitiation and its evaluation, the following diagrams are provided.
Caption: Mechanism of a Type I Photoinitiator.
Caption: General Experimental Workflow for Photoinitiator Evaluation.
References
A Researcher's Guide to Confirming Benzophenone Oxime Purity Using Melting Point Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation process. Melting point analysis is a fundamental and accessible technique to qualitatively assess the purity of a crystalline solid like benzophenone (B1666685) oxime. A pure compound will exhibit a sharp and defined melting point, whereas the presence of impurities will typically cause a depression and broadening of the melting point range. This guide provides a comparative framework for using melting point analysis to confirm the purity of benzophenone oxime, supported by experimental protocols and data.
The established melting point for pure this compound is in the range of 140-144°C.[1] More specifically, highly purified this compound is often cited to melt at 141-142°C. Deviations from this range are indicative of impurities. Common impurities in the synthesis of this compound can include unreacted starting materials, such as benzophenone and hydroxylamine (B1172632) hydrochloride, or side-products like benzanilide, which can arise from a Beckmann rearrangement.
Comparative Melting Point Data
The following table summarizes the expected melting point ranges for pure this compound and samples containing common impurities. The presence of these impurities will lead to a lower and broader melting point range than that of the pure compound.
| Sample Description | Expected Melting Point Range (°C) |
| High-Purity this compound | 141-142 |
| This compound with residual Benzophenone | Depressed and broad, below 141°C |
| This compound with residual Hydroxylamine Hydrochloride | Depressed and broad, below 141°C |
| This compound with Benzanilide impurity | Depressed and broad, below 141°C |
Note: The degree of melting point depression and the breadth of the range are dependent on the concentration of the impurity.
Experimental Protocol: Melting Point Determination
This protocol outlines the procedure for determining the melting point of a this compound sample using a standard capillary melting point apparatus.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula for powdering the sample
-
Reference standard of pure this compound (optional, for mixed melting point determination)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.
-
Place a small amount of the dried sample on a clean, dry surface and finely powder it using a spatula or a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample down into the bottom.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed with a fast ramp rate (e.g., 10-20°C per minute) to get an estimate.
-
For an accurate measurement, use a fresh sample and set the heating rate to a slow and steady 1-2°C per minute, starting from a temperature about 20°C below the expected melting point.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Mixed Melting Point Determination (Optional):
-
To confirm the identity of the sample, a mixed melting point determination can be performed.
-
Thoroughly mix a small amount of the this compound sample with an equal amount of a high-purity this compound reference standard.
-
Determine the melting point of the mixture using the same procedure as above.
-
If the sample is identical to the reference standard, the melting point of the mixture will be sharp and close to the literature value. If the sample is impure or a different compound, the melting point of the mixture will be depressed and broad.
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of this compound using melting point analysis.
References
A Comparative Spectroscopic Guide to Benzophenone Oxime and Other Ketoximes
For researchers and professionals in drug development and chemical sciences, the precise characterization of organic compounds is paramount. This guide provides a comparative analysis of the spectroscopic properties of benzophenone (B1666685) oxime, with acetophenone (B1666503) oxime and cyclohexanone (B45756) oxime as alternative examples. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a foundational dataset for identification and quality control.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for benzophenone oxime, acetophenone oxime, and cyclohexanone oxime.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.85 | Broad Singlet | 1H | N-OH |
| 7.63 | Multiplet | 2H | Aromatic C-H | |
| 7.37 | Multiplet | 3H | Aromatic C-H | |
| 7.29 | Multiplet | 5H | Aromatic C-H | |
| Acetophenone Oxime | 7.80-7.50 | Multiplet | 2H | Aromatic C-H |
| 7.50-7.20 | Multiplet | 3H | Aromatic C-H | |
| 2.30 | Singlet | 3H | -CH₃ | |
| Cyclohexanone Oxime | 2.53 | Triplet | 2H | α-CH₂ |
| 2.25 | Triplet | 2H | α-CH₂ | |
| 1.80-1.55 | Multiplet | 6H | β,γ-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 156.01 | C=N |
| 136.56 | Aromatic C | |
| 129.21 | Aromatic C-H | |
| 128.51 | Aromatic C-H | |
| 126.03 | Aromatic C-H | |
| Acetophenone Oxime [1] | 156.2 | C=N |
| 136.7 | Aromatic C | |
| 129.4 | Aromatic C-H | |
| 128.7 | Aromatic C-H | |
| 126.2 | Aromatic C-H | |
| 12.5 | -CH₃ | |
| Cyclohexanone Oxime | 160.5 | C=N |
| 32.5 | α-CH₂ | |
| 27.0 | CH₂ | |
| 25.9 | CH₂ | |
| 25.3 | CH₂ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C=N Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch |
| This compound | ~3250 (broad) | ~1640 | ~3060 | - |
| Acetophenone Oxime [1] | 3249 (broad) | ~1650 | ~3063 | 2922 |
| Cyclohexanone Oxime | ~3200 (broad) | ~1664 | - | 2932, 2860 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of solid oxime samples is as follows:
-
Sample Preparation : Accurately weigh 5-20 mg of the oxime sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Filtration : To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Sample Volume : Ensure the final volume of the solution in the NMR tube is between 4 and 5 cm from the bottom.
-
Data Acquisition : Place the NMR tube in the spectrometer. The instrument will then be "locked" onto the deuterium (B1214612) signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Spectral Analysis : Acquire the spectrum using appropriate parameters. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the final NMR spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly employed.
ATR-IR Method:
-
Sample Preparation : Place a small amount of the solid oxime sample directly onto the ATR crystal.
-
Pressure Application : Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition : Collect the IR spectrum. The IR beam passes through the crystal and is reflected internally, interacting with the sample at the surface.
-
Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) to remove all traces of the sample.
KBr Pellet Method:
-
Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition : Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized or unknown ketoxime.
Caption: General workflow for the spectroscopic characterization of a ketoxime.
This guide provides a foundational framework for the spectroscopic characterization of this compound and related ketoximes. By following the detailed experimental protocols and utilizing the comparative data presented, researchers can confidently identify and assess the purity of these compounds, ensuring the integrity of their scientific endeavors.
References
A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzophenone (B1666685) oxime is a fundamental reaction in organic chemistry, with applications in various fields, including the development of pharmaceuticals and industrial chemicals. Accurate monitoring of this reaction is crucial to ensure optimal yield, purity, and safety of the final product. This guide provides an objective comparison of three common analytical techniques used for this purpose: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). We will delve into the experimental protocols, present comparative data, and discuss the advantages and limitations of each method.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Tool
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of organic reactions.[1][2] It allows for a quick visualization of the consumption of starting materials and the formation of products.
Experimental Protocol:
A typical TLC protocol for monitoring a benzophenone oxime reaction involves the following steps:
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn and diluted with a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane.[3]
-
Spotting: The diluted sample, along with spots of the starting material (benzophenone) and a co-spot (a mixture of the reaction sample and the starting material), are carefully applied to a silica (B1680970) gel TLC plate.[2]
-
Development: The TLC plate is placed in a developing chamber containing a suitable mobile phase. A common mobile phase for separating benzophenone and its oxime is a mixture of hexane (B92381) and acetone, often in a 3:1 ratio.[1]
-
Visualization: After the solvent front has reached a sufficient height, the plate is removed, dried, and visualized. Benzophenone and its oxime are UV-active and can be visualized under a UV lamp (254 nm).[4][5] Staining with reagents like potassium permanganate (B83412) can also be used for visualization.[4]
Data Presentation:
The progress of the reaction is monitored by observing the disappearance of the benzophenone spot and the appearance of the this compound spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compounds.
| Compound | Typical Mobile Phase | Typical Rf Value | Visualization |
| Benzophenone | Hexane:Acetone (3:1) | ~0.7-0.8 | UV (254 nm) |
| This compound | Hexane:Acetone (3:1) | ~0.4-0.5 | UV (254 nm) |
Note: Rf values can vary depending on the exact TLC plate, mobile phase composition, and experimental conditions.
Workflow for TLC Monitoring:
Caption: Workflow for monitoring a reaction with TLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Elucidation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[6] For less volatile compounds like this compound, derivatization may be necessary to improve their volatility and thermal stability.[7]
Experimental Protocol:
A general GC-MS protocol for analyzing a this compound reaction mixture is as follows:
-
Sample Preparation: An aliquot of the reaction mixture is quenched and extracted with a suitable organic solvent. The extract is then dried and may be derivatized. A common derivatization agent for oximes is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group to a more volatile trimethylsilyl (B98337) (TMS) ether.[7]
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The separation is typically performed on a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.[8][9] The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure good separation of all components.
-
Detection: The separated components are ionized, and the resulting ions are detected by the mass spectrometer, providing a mass spectrum for each component that aids in its identification.
Data Presentation:
GC-MS data provides both retention times for components and their mass spectra. The disappearance of the peak corresponding to benzophenone and the appearance of the peak for this compound (or its derivative) are monitored.
| Parameter | Benzophenone | This compound (TMS derivative) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | Initial: 100°C (2 min), Ramp: 15°C/min to 280°C, Hold: 5 min | Initial: 100°C (2 min), Ramp: 15°C/min to 280°C, Hold: 5 min |
| Key Mass Ions (m/z) | 182 (M+), 105, 77 | 269 (M+), 254, 73 |
Note: Retention times and mass spectra can vary depending on the specific instrument and conditions.
Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS analysis of a reaction.
High-Performance Liquid Chromatography (HPLC): The Versatile Quantitative Workhorse
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[6][10] This makes it an excellent choice for monitoring this compound reactions without the need for derivatization.
Experimental Protocol:
A standard reverse-phase HPLC method for a this compound reaction is as follows:
-
Sample Preparation: A sample from the reaction mixture is diluted with the mobile phase or a suitable solvent.
-
Injection: A defined volume of the diluted sample is injected into the HPLC system.
-
Separation: The separation is typically achieved on a C18 reverse-phase column.[11][12][13] A mobile phase consisting of a mixture of acetonitrile (B52724) and water is commonly used, either in an isocratic (constant composition) or gradient (varying composition) mode.[11][12][14]
-
Detection: A UV detector is commonly used for the detection of benzophenone and its oxime, as both compounds absorb UV light.[12][14]
Data Presentation:
HPLC analysis provides a chromatogram showing peaks for each component with their respective retention times and peak areas. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis of the reaction progress.
| Parameter | Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v)[12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[12] |
| Retention Time (Benzophenone) | ~5-6 min |
| Retention Time (this compound) | ~3-4 min |
Note: Retention times are highly dependent on the specific column, mobile phase, and flow rate.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC analysis of a reaction.
Comparison of Techniques
| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Adsorption chromatography on a planar surface | Partition chromatography in a gaseous mobile phase with mass-based detection | Partition chromatography in a liquid mobile phase |
| Speed | Very fast (minutes) | Moderate (tens of minutes) | Moderate (tens of minutes) |
| Cost | Low | High | High |
| Quantification | Qualitative to semi-quantitative | Quantitative | Highly quantitative and reproducible |
| Sensitivity | Low | High | High |
| Sample Volatility | Not critical | Requires volatile or derivatized analytes[6] | Suitable for non-volatile and thermally labile compounds[6] |
| Structural Information | Limited (Rf value) | Detailed (Mass Spectrum) | Limited (Retention Time) |
| Throughput | High | Moderate | High (with autosampler) |
Logical Relationship of Method Selection:
References
- 1. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. amptechfl.com [amptechfl.com]
- 11. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. benchchem.com [benchchem.com]
- 14. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Migratory Aptitude in Unsymmetrical Ketoxime Rearrangements: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of molecular rearrangements is pivotal for predictable and efficient synthesis. The Beckmann rearrangement of unsymmetrical ketoximes, a classic yet powerful tool for amide synthesis, presents a compelling case study in competitive group migration. The central question in this transformation is: which group preferentially migrates to the electron-deficient nitrogen atom? This guide provides a comparative analysis of migratory aptitude in unsymmetrical ketoxime rearrangements, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in synthetic design and prediction.
The regiochemical outcome of the Beckmann rearrangement is fundamentally governed by the stereochemistry of the ketoxime precursor. The reaction proceeds via a concerted mechanism where the group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[1] However, under the acidic conditions typically employed for this rearrangement, E/Z isomerization of the oxime can occur, leading to a product distribution that reflects the intrinsic migratory aptitude of the competing groups.[1] Generally, a group that can better stabilize a positive charge will exhibit a higher propensity to migrate.[1]
Comparative Migratory Aptitude: A Quantitative Overview
The intrinsic tendency of a group to migrate in a rearrangement is known as its migratory aptitude. In the context of the Beckmann rearrangement of unsymmetrical ketoximes, this aptitude is influenced by electronic and steric factors. The established qualitative trend for migratory aptitude is as follows:
Tertiary Alkyl > Secondary Alkyl, Aryl > Primary Alkyl > Methyl [1]
Aryl groups generally exhibit a higher migratory aptitude than primary alkyl groups.[1] This preference can be further modulated by the electronic nature of substituents on the aryl ring; electron-donating groups enhance the migratory aptitude of the aryl group.[1]
To provide a clearer, quantitative comparison, the following table summarizes experimental data from the Beckmann rearrangement of various unsymmetrical ketoximes.
| Migrating Group 1 (R1) | Migrating Group 2 (R2) | Ketoxime Precursor | Product Ratio (Amide from R1 migration : Amide from R2 migration) | Reference |
| n-Hexyl | Methyl | Methyl hexyl ketoxime | Slight preference for n-Hexyl migration | [1] |
| Phenyl | Isopropyl | Phenylisopropyl ketoxime | ~ 1 : 1 | [2] |
| Phenyl | Methyl | Acetophenone oxime | Phenyl migration is predominant | [3] |
Visualizing the Rearrangement: Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams outline the general mechanism of the Beckmann rearrangement and a typical experimental workflow for determining migratory aptitude.
Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.
Caption: Experimental workflow for determining migratory aptitude.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of an unsymmetrical ketoxime and its subsequent Beckmann rearrangement, including the analysis of the resulting amide products.
Synthesis of an Unsymmetrical Ketoxime (Example: Methyl n-Pentyl Ketoxime)
Materials:
-
2-Heptanone (B89624) (methyl n-pentyl ketone)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add a solution of 2-heptanone (1.0 equivalent) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl n-pentyl ketoxime.
-
Purify the product by column chromatography on silica (B1680970) gel or distillation under reduced pressure.
Beckmann Rearrangement of Methyl n-Pentyl Ketoxime
Materials:
-
Methyl n-pentyl ketoxime
-
Concentrated sulfuric acid (or other acidic catalyst like polyphosphoric acid)
-
Ice-cold water
-
Sodium bicarbonate (solid)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to the methyl n-pentyl ketoxime (1.0 equivalent).
-
Allow the mixture to stir at room temperature for the specified reaction time (e.g., 1-3 hours), monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the two possible amides (N-methylhexanamide and N-pentylacetamide).
Analysis of Amide Product Ratio
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Prepare a dilute solution of the crude amide mixture in a suitable solvent (e.g., ethyl acetate).
-
Inject an aliquot of the solution into the GC-MS system.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: m/z 40-400.
-
-
Identify the two amide isomers based on their retention times and mass spectra.
-
Determine the relative ratio of the two amides by integrating the peak areas of their corresponding total ion chromatograms (TIC). This ratio directly reflects the migratory aptitude of the methyl versus the n-pentyl group.
By providing a framework for both understanding the theoretical principles and executing the practical determination of migratory aptitude, this guide serves as a valuable resource for chemists engaged in the synthesis and development of novel molecular entities. The interplay of stereochemistry and electronic effects in the Beckmann rearrangement continues to be a rich area of study, and a quantitative understanding of these factors is essential for rational molecular design.
References
Evaluating different catalysts for the synthesis of benzophenone oxime
For researchers, scientists, and drug development professionals, the efficient synthesis of benzophenone (B1666685) oxime is a critical step in various chemical processes, including the production of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of different catalytic systems for the synthesis of benzophenone oxime, supported by experimental data to inform catalyst selection and process optimization.
The synthesis of this compound is fundamentally a condensation reaction between benzophenone and a hydroxylamine (B1172632) source, typically hydroxylamine hydrochloride. The efficiency of this reaction can be significantly influenced by the choice of catalyst. This guide evaluates three distinct catalytic approaches: a traditional homogeneous base-catalyzed method, a heterogeneous catalysis approach using hydroxyapatite (B223615), and a solvent-free method employing Bismuth(III) oxide.
Performance Comparison of Catalytic Systems
The selection of a catalyst for this compound synthesis impacts several key reaction parameters, including yield, reaction time, temperature, and the potential for catalyst reuse. The following table summarizes the quantitative performance of the different catalytic systems.
| Catalyst System | Catalyst Type | Yield (%) | Reaction Time | Temperature (°C) | Catalyst Reusability | Key Advantages | Key Disadvantages |
| Sodium Hydroxide (B78521) (NaOH) | Homogeneous Base | 98-99[1] | 5 minutes (reflux) | Boiling point of ethanol (B145695)/water mixture | Not reusable | High yield, short reaction time | Requires neutralization, generates salt waste |
| Hydroxyapatite (HAP) | Heterogeneous | ~95 | 2 hours | 80 | Reusable (at least 3 cycles) | Easy separation, environmentally friendly | Longer reaction time compared to NaOH |
| Bismuth(III) Oxide (Bi₂O₃) | Heterogeneous | 60[2] | 20 minutes | Room Temperature | Reusable (up to 2 cycles with good yield)[2] | Solvent-free, mild conditions | Lower yield compared to other methods |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using each of the evaluated catalysts are provided below.
Homogeneous Base Catalysis: Sodium Hydroxide
This traditional method utilizes sodium hydroxide as a base to facilitate the condensation reaction.
Procedure: [1]
-
In a round-bottom flask, combine 100 g (0.55 mole) of benzophenone, 60 g (0.86 mole) of hydroxylamine hydrochloride, 200 mL of 95% ethyl alcohol, and 40 mL of water.
-
With shaking, add 110 g (2.75 moles) of powdered sodium hydroxide in portions. If the reaction becomes too vigorous, cool the flask with tap water.
-
After the addition of sodium hydroxide is complete, attach a reflux condenser and heat the mixture to boiling for five minutes.
-
Cool the reaction mixture and pour it into a solution of 300 mL of concentrated hydrochloric acid in 2 L of water.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry to obtain this compound.
Heterogeneous Catalysis: Hydroxyapatite
This method employs hydroxyapatite as a solid, reusable catalyst.
Procedure:
-
In a flask, mix benzophenone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and hydroxyapatite catalyst (0.1 g) in ethanol (10 mL).
-
Reflux the mixture with stirring at 80°C for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and filter to separate the catalyst.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol to obtain pure this compound.
Solvent-Free Heterogeneous Catalysis: Bismuth(III) Oxide
This environmentally friendly method utilizes Bismuth(III) oxide as a catalyst in a solvent-free system.[2]
Procedure: [2]
-
In a mortar, thoroughly grind a mixture of benzophenone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bismuth(III) oxide (0.6 mmol).
-
Continue grinding at room temperature for 20 minutes.
-
After the reaction is complete (monitored by TLC), add ethyl acetate (B1210297) to the mixture.
-
Filter to remove the catalyst. The catalyst can be washed, dried, and reused.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude this compound, which can be further purified by recrystallization.
Visualizing the Catalytic Workflow
The general experimental workflow for the synthesis of this compound and the logical comparison of the evaluated catalysts are depicted in the following diagrams.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram comparing the different catalysts for this compound synthesis.
References
A Comparative Guide to the Synthesis of Benzophenone Oxime: Methods, Yields, and Protocols
For researchers and professionals in the fields of chemistry and drug development, the synthesis of benzophenone (B1666685) oxime is a fundamental reaction with various established methodologies. This guide provides an objective comparison of common synthesis routes, presenting experimental data, detailed protocols, and a visual representation of the synthetic workflow to aid in the selection of the most suitable method based on yield, efficiency, and reaction conditions.
Data Presentation: Comparison of Yields
The yield of benzophenone oxime is a critical factor in evaluating the efficiency of a synthesis method. The following table summarizes the reported yields for different experimental approaches.
| Synthesis Method | Reagents | Yield (%) | Reference |
| Method 1: Sodium Hydroxide (B78521) Base | Benzophenone, Hydroxylamine (B1172632) Hydrochloride, Sodium Hydroxide, Ethanol/Water | 98-99% | [1] |
| Method 2: Sodium Hydroxide Base (Alternative) | Benzophenone, Hydroxylamine Hydrochloride, Sodium Hydroxide, Ethanol/Water | 89.58% | [2] |
| Method 3: Sodium Hydroxide Base (General) | Benzophenone, Hydroxylamine Hydrochloride, Sodium Hydroxide, Alcohol/Water | Almost Quantitative | [3] |
| Method 4: Oxalic Acid Catalysis (Green Synthesis) | Benzophenone, Hydroxylamine Hydrochloride, Oxalic Acid, Acetonitrile | 90% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the protocols for the key experiments cited.
Method 1: High-Yield Synthesis with Sodium Hydroxide[1]
This procedure is reported to achieve a very high yield of this compound.
-
Materials:
-
Benzophenone (100 g, 0.55 mole)
-
Hydroxylamine hydrochloride (60 g, 0.86 mole)
-
95% Ethyl alcohol (200 cc)
-
Water (40 cc)
-
Powdered Sodium hydroxide (110 g, 2.75 moles)
-
Concentrated Hydrochloric acid (300 cc)
-
-
Procedure:
-
In a 2-liter round-bottomed flask, combine benzophenone, hydroxylamine hydrochloride, 95% ethyl alcohol, and water.
-
Add powdered sodium hydroxide in portions with shaking. If the reaction becomes too vigorous, cool the flask with tap water.
-
After all the sodium hydroxide has been added, attach a reflux condenser and heat the mixture to boiling for five minutes.
-
Cool the reaction mixture and pour it into a solution of 300 cc of concentrated hydrochloric acid in 2 liters of water.
-
Filter the resulting precipitate with suction, wash it thoroughly with water, and dry. The reported yield is 106–107 g (98–99% of the theoretical amount).
-
Method 2: Alternative Sodium Hydroxide Protocol[2]
This protocol offers a slightly different scale and reports a high, though lower, yield.
-
Materials:
-
Benzophenone (5.0 g)
-
Hydroxylamine hydrochloride (3.0 g)
-
95% Ethanol (10 mL)
-
Water (2 mL)
-
Sodium hydroxide pellets (6.5 g)
-
Concentrated Hydrochloric acid (14 mL in 100 mL of water)
-
Methanol (for recrystallization)
-
-
Procedure:
-
Place a mixture of benzophenone, hydroxylamine hydrochloride, 95% ethanol, and water in a 250 mL round-bottom flask.
-
Add sodium hydroxide pellets in portions with shaking.
-
Attach a reflux condenser, heat the flask to boiling, and reflux for 5 minutes.
-
Cool the contents of the flask and pour them into a 500 mL beaker containing a solution of concentrated hydrochloric acid in water.
-
Filter the precipitate by vacuum, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from 10 mL of methanol. The reported yield of this compound is 89.58%.
-
Method 4: Green Synthesis via Oxalic Acid Catalysis[4]
This method presents a more environmentally friendly approach using a solid acid catalyst.
-
Materials:
-
Benzophenone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Oxalic acid (H₂C₂O₄)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
In a round-bottomed flask equipped with a condenser, prepare a mixture of benzophenone, hydroxylamine hydrochloride, and oxalic acid in acetonitrile.
-
Stir the mixture under reflux conditions for 90 minutes.
-
Monitor the progress of the reaction by TLC.
-
After completion of the reaction, add water and continue stirring for 5 minutes.
-
The product can then be isolated. The reported yield for this compound is 90%.
-
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from benzophenone and hydroxylamine hydrochloride.
Caption: General workflow for this compound synthesis.
References
Confirming the Stereospecificity of the Beckmann Rearrangement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Beckmann rearrangement is a fundamental and widely utilized reaction in organic synthesis for the conversion of ketoximes into amides. A cornerstone of this transformation is its inherent stereospecificity, a feature that dictates the structure of the resulting amide product. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to confirm and illustrate the stereospecific nature of the Beckmann rearrangement, a critical consideration for predictable and efficient molecular design and drug development.
The Principle of Stereospecificity: Anti-Periplanar Migration
The Beckmann rearrangement is characterized by the migration of the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen. This means that the stereochemistry of the starting oxime directly controls which substituent migrates, and consequently, the constitution of the final amide product. This stereospecificity is a result of a concerted mechanism where the migration of the anti-group and the departure of the leaving group (typically activated hydroxyl group) occur simultaneously.
Experimental Evidence: A Case Study with Acetophenone (B1666503) Oxime Isomers
While the isolation of pure and stable (E)- and (Z)-oxime isomers can be challenging due to their potential for interconversion, particularly under acidic conditions, studies on mixtures of isomers provide strong evidence for the stereospecificity of the Beckmann rearrangement.
Consider the Beckmann rearrangement of acetophenone oxime, which can exist as two geometric isomers: (E)-acetophenone oxime and (Z)-acetophenone oxime. In the (E)-isomer, the phenyl group is anti to the hydroxyl group, while in the (Z)-isomer, the methyl group is in the anti position.
According to the principle of stereospecificity:
-
The rearrangement of the (E)-isomer is expected to yield acetanilide (B955) (phenyl group migration).
-
The rearrangement of the (Z)-isomer is expected to yield N-phenylacetamide (methyl group migration).
An experimental study on the Beckmann rearrangement of a mixture of acetophenone oxime isomers demonstrated a direct correlation between the isomer ratio in the starting material and the product ratio. An 80:20 mixture of (E)- and (Z)-acetophenone oxime, upon rearrangement, yielded a product mixture of acetanilide and N-phenylacetamide in a ratio that closely mirrored the starting isomer composition.
| Starting Material (Isomer Ratio) | Major Product (from E-isomer) | Minor Product (from Z-isomer) | Observed Product Ratio |
| Acetophenone Oxime (80% E : 20% Z) | Acetanilide (Phenyl migration) | N-Phenylacetamide (Methyl migration) | ~ 80 : 20 |
Signaling Pathways and Logical Relationships
The stereospecificity of the Beckmann rearrangement can be visualized through the following logical diagrams.
Caption: Stereospecific migration in the Beckmann rearrangement of (E)- and (Z)-oximes.
The potential for E/Z isomerization under certain reaction conditions, which can lead to a mixture of products, is an important consideration.
Caption: Impact of E/Z isomerization on the outcome of the Beckmann rearrangement.
Experimental Protocols
The following protocols provide a general framework for performing the Beckmann rearrangement.
Part 1: Synthesis of Benzophenone (B1666685) Oxime
Materials:
-
Benzophenone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium hydroxide (B78521)
-
Ethanol (95%)
-
Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine 5.0 g of benzophenone, 3.0 g of hydroxylamine hydrochloride, 10 mL of 95% ethanol, and 2 mL of water.
-
With shaking, add approximately 6.5 g of sodium hydroxide pellets in portions.
-
Attach a reflux condenser and heat the mixture to boiling for 5 minutes.
-
Cool the reaction mixture and pour it into a beaker containing a solution of 14 mL of concentrated hydrochloric acid in 100 mL of water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and allow it to dry.
-
Recrystallize the crude benzophenone oxime from methanol to obtain the purified product.
Part 2: Beckmann Rearrangement of this compound to Benzanilide
Materials:
-
This compound (from Part 1)
-
Anhydrous ether
-
Thionyl chloride
-
Water
-
Methanol
Procedure:
-
In an Erlenmeyer flask, dissolve 2.0 g of the this compound prepared in Part 1 in 20 mL of anhydrous ether.
-
In a fume hood, carefully add approximately 3 mL of thionyl chloride to the solution.
-
Distill off the solvent and any other volatile components on a water bath.
-
Add 25 mL of water to the residue and boil for several minutes, breaking up any lumps that form.
-
Decant the supernatant liquid and recrystallize the solid product from methanol to yield benzanilide.
Alternative Viewpoints and Competing Reactions
While the Beckmann rearrangement is predominantly stereospecific, it is crucial to acknowledge conditions that can lead to a loss of this specificity. As mentioned, E/Z isomerization of the oxime starting material, often promoted by the acidic conditions of the rearrangement itself, can result in a mixture of amide products. The extent of this isomerization is dependent on the substrate, catalyst, and reaction conditions.
Furthermore, a competing reaction known as the Beckmann fragmentation can occur, particularly with substrates that can form stable carbocations. Careful selection of the promoting reagent and solvent conditions can often favor the desired rearrangement over fragmentation.
Conclusion
The Beckmann rearrangement is a highly reliable and stereospecific transformation in which the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom. This principle is a powerful tool for synthetic chemists, allowing for the predictable synthesis of specific amide isomers. However, a thorough understanding of the reaction mechanism and potential side reactions, such as E/Z isomerization and fragmentation, is essential for maximizing the yield and purity of the desired product in research and development settings. The use of milder catalysts and the careful control of reaction conditions can help to mitigate these competing pathways and preserve the inherent stereospecificity of this valuable rearrangement.
Differentiating E/Z Isomers of Unsymmetrical Ketoximes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the correct assignment of stereochemistry is paramount. In the case of unsymmetrical ketoximes, the differentiation between E and Z isomers is a critical step in characterization, as the geometric isomerism can significantly impact biological activity and chemical reactivity. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single Crystal X-ray Crystallography, and the Beckmann Rearrangement.
This document outlines the experimental protocols for each method, presents quantitative data for easy comparison, and uses visualizations to clarify workflows and logical relationships.
At a Glance: Comparison of Analytical Techniques
| Parameter | NMR Spectroscopy (¹³C & NOE) | X-ray Crystallography | Beckmann Rearrangement |
| Principle | Exploits differences in the magnetic environment of nuclei and through-space interactions. | Provides a precise three-dimensional map of electron density in a single crystal. | A stereospecific chemical reaction where the group anti to the hydroxyl migrates. |
| Sample Phase | Solution | Solid (single crystal) | Solution |
| Key Quantitative Data | ¹³C Δδ (α-carbon) ≈ 7 ppm[1][2] NOE Enhancement ≈ 1%[2][3] | Atomic coordinates, bond lengths, and angles. | Product ratio (determined by GC, HPLC, or NMR). |
| Ambiguity | Low; NOE is generally unambiguous. ¹³C shifts can sometimes be ambiguous without both isomers. | None for the solid state; provides absolute stereochemistry.[4][5] | Low; product identification confirms stereochemistry.[6][7] |
| Sample Requirement | ~1-10 mg | High-quality single crystal (~0.1-0.3 mm)[5] | ~10-100 mg |
| Throughput | High (minutes to hours per sample) | Low (days to weeks, including crystal growth) | Medium (hours to days) |
| Cost | Moderate to High (instrumentation) | High (instrumentation and expertise) | Low (standard lab equipment) |
Spectroscopic Methods: A Deep Dive into NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for elucidating the stereochemistry of ketoxime isomers in solution.[8] Two primary NMR techniques are particularly effective: ¹³C NMR and Nuclear Overhauser Effect (NOE) spectroscopy.
¹³C NMR Spectroscopy
The chemical shift of the carbon atoms alpha (α) to the C=N double bond is sensitive to the stereochemistry of the oxime. A significant difference in the chemical shifts (Δδ) of the α-carbons for the E and Z isomers is often observed.
-
Key Observation: The α-carbon syn to the hydroxyl group is typically shielded and appears at a lower chemical shift (upfield) compared to the α-carbon anti to the hydroxyl group. The chemical shift difference is generally around 7 ppm.[1][2]
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).[9] This is a definitive method for assigning E/Z stereochemistry as it directly probes the spatial arrangement of the substituents.
-
Key Observation: In the E-isomer, irradiation of the oxime hydroxyl proton will result in an NOE enhancement (typically around 1%) for the protons of the substituent syn to the hydroxyl group.[2][3] Conversely, in the Z-isomer, an NOE enhancement will be observed for the protons of the other substituent.
Definitive Structure: Single Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state by mapping the electron density of a single crystal.[5][10] This technique yields a three-dimensional model of the molecule, from which the E/Z configuration can be directly observed.
While being the gold standard for structural determination, the main challenge lies in obtaining a high-quality single crystal suitable for diffraction.[11] It is also important to note that the solid-state structure may not always be representative of the isomeric composition in solution.
References
- 1. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 3. chem.umd.edu [chem.umd.edu]
- 4. people.bu.edu [people.bu.edu]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. news-medical.net [news-medical.net]
- 8. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Safety Operating Guide
Proper Disposal of Benzophenone Oxime: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of benzophenone (B1666685) oxime, a compound that is harmful if swallowed and can cause serious eye damage.[1][2] Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of benzophenone oxime are crucial to minimize risks. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety goggles.[1][3] Avoid the formation of dust and aerosols.[1][4]
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1][3][4] It should be stored separately from incompatible materials, such as strong oxidizing agents.[2]
Hazard and Safety Information
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed[1][5] |
| Serious eye damage | H318 | Causes serious eye damage[1][5][6] |
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][7]
-
Collection : Collect waste this compound in a suitable, closed, and properly labeled container.[1][4]
-
Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the accumulation start date and identify all constituents and their concentrations.
-
Storage of Waste : Store the waste container in a designated satellite accumulation area (SAA). This area must have secondary containment and be located away from sinks or floor drains. Incompatible waste streams should be segregated.
-
Arrange for Pickup : Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Spill Cleanup : In the event of a spill, avoid generating dust.[3] Vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2][3] Ensure adequate ventilation.[3][4]
Important Considerations :
-
Do not discharge this compound into sewer systems or contaminate water, food, or animal feed.[1]
-
Chemical waste generators are responsible for determining if the waste is classified as hazardous according to EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations.[3]
-
Empty containers should be triple-rinsed, with the rinsate collected as chemical waste.[1] The rinsed container can then be offered for recycling or disposed of as regular trash after the label has been defaced.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C13H11NO | CID 11324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
